molecular formula C8H6Br2O2 B051858 2-(2,5-dibromophenyl)acetic Acid CAS No. 203314-28-7

2-(2,5-dibromophenyl)acetic Acid

Cat. No.: B051858
CAS No.: 203314-28-7
M. Wt: 293.94 g/mol
InChI Key: NKZKFWYEXDBOTP-UHFFFAOYSA-N
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Description

2-(2,5-Dibromophenyl)acetic Acid is used as a reactant in the synthesis of MK-8742, a HCV NS5a inhibitor.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dibromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZKFWYEXDBOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401364
Record name 2-(2,5-dibromophenyl)acetic Acid
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Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203314-28-7
Record name 2,5-Dibromobenzeneacetic acid
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Record name 2-(2,5-dibromophenyl)acetic Acid
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Record name (2,5-dibromophenyl)acetic acid
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Foundational & Exploratory

A Technical Guide to 2-(2,5-Dibromophenyl)acetic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 2-(2,5-dibromophenyl)acetic acid (CAS No. 203314-28-7), a valuable halogenated phenylacetic acid derivative. We will explore its fundamental chemical and physical properties, present a detailed, field-proven synthetic protocol, and discuss its characterization using modern analytical techniques. Furthermore, this whitepaper elucidates the compound's significance as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical intermediates and therapeutic candidates. The content herein is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development, offering both foundational knowledge and actionable protocols.

Core Compound Identification and Properties

This compound is a disubstituted aromatic carboxylic acid. The strategic placement of two bromine atoms on the phenyl ring imparts unique steric and electronic properties, making it a desirable intermediate in synthetic chemistry.[1] Its core identifiers and physicochemical properties are summarized below.

Table 1: Compound Identification

Identifier Value Source
CAS Number 203314-28-7 [2][3][4][5]
IUPAC Name (2,5-dibromophenyl)acetic acid [2]
Molecular Formula C₈H₆Br₂O₂ [3][4][5]
Molecular Weight 293.94 g/mol [3][4][5]
MDL Number MFCD02664691 [3][4]
InChI Key NKZKFWYEXDBOTP-UHFFFAOYSA-N [2]

| SMILES | O=C(O)CC1=CC(Br)=CC=C1Br |[3] |

Table 2: Physicochemical Properties

Property Value Source
Physical Form White to Yellow Solid [2]
Melting Point ~135-138 °C (by analogy) [6]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane. [6]
Purity Typically available at ≥97% [2]

| Storage | Sealed in a dry environment at room temperature. |[2][3] |

Synthesis and Purification Protocol

While several synthetic routes can be envisioned, a common and reliable method involves the hydrolysis of the corresponding phenylacetonitrile intermediate. This nitrile precursor can be synthesized from 2,5-dibromobenzyl bromide. This multi-step approach is advantageous as it utilizes readily available starting materials and employs robust, scalable chemical transformations.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Acid Hydrolysis A 2,5-Dibromotoluene B 2,5-Dibromobenzyl Bromide A->B NBS, AIBN CCl4, Reflux C 2,5-Dibromobenzyl Bromide D 2-(2,5-Dibromophenyl)acetonitrile C->D NaCN DMSO, 60°C E 2-(2,5-Dibromophenyl)acetonitrile F This compound E->F H2SO4 (conc.) H2O, Reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Objective: To synthesize this compound from 2,5-dibromobenzyl bromide via a nitrile intermediate.

Materials:

  • 2,5-Dibromobenzyl bromide

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 2M

Protocol:

Part A: Synthesis of 2-(2,5-Dibromophenyl)acetonitrile

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve sodium cyanide (1.1 eq.) in anhydrous DMSO.

    • Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation and leaving a "naked," highly reactive cyanide anion. A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture.

  • Addition of Substrate: Slowly add a solution of 2,5-dibromobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous DMSO to the cyanide solution.

  • Reaction Execution: Heat the mixture to 60-70°C and stir for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting benzyl bromide spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

    • Causality: The water wash removes residual DMSO, and the brine wash removes bulk water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude nitrile product. This intermediate is often sufficiently pure for the next step.

Part B: Hydrolysis to this compound

  • Reaction Setup: To the crude 2-(2,5-dibromophenyl)acetonitrile, add a 3:1 mixture of concentrated sulfuric acid and water.

  • Reaction Execution: Heat the mixture to reflux (approximately 110-120°C) for 8-12 hours. The reaction is vigorous and should be performed in a well-ventilated fume hood.

    • Causality: The harsh acidic conditions and high temperature are necessary to hydrolyze the stable nitrile group first to an amide and then to the carboxylic acid.

  • Workup and Precipitation: Cool the reaction mixture in an ice bath. Slowly and carefully pour the cooled mixture over crushed ice. A solid precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove residual acid.

  • Purification: Recrystallize the crude solid from an ethanol/water solvent system to yield pure this compound.

  • Final Validation: Dry the purified product under vacuum. Confirm its identity and purity through melting point analysis, ¹H NMR, ¹³C NMR, and LC-MS.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized compound. While specific spectra for this exact molecule are not widely published, the expected characteristics can be reliably predicted based on its structure and data from similar compounds.[7]

Table 3: Expected Analytical Data

Technique Expected Observations
¹H NMR (400 MHz, CDCl₃) δ ~11-12 ppm (s, 1H, -COOH); δ ~7.5-7.6 ppm (m, 2H, Ar-H); δ ~7.2 ppm (m, 1H, Ar-H); δ ~3.8 ppm (s, 2H, -CH₂-). The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
¹³C NMR (100 MHz, CDCl₃) δ ~175-178 ppm (-COOH); δ ~135-140 ppm (Ar-C); δ ~130-134 ppm (Ar-CH); δ ~122-125 ppm (Ar-C-Br); δ ~40-42 ppm (-CH₂-). Expect six distinct aromatic carbon signals due to asymmetry.
LC-MS (ESI-) [M-H]⁻ calculated for C₈H₅Br₂O₂⁻: 292.86. Observed m/z should correspond to this value, showing the characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4).

| FT-IR (ATR, cm⁻¹) | Broad O-H stretch (~2500-3300), sharp C=O stretch (~1700-1725), C-Br stretches (~550-650). |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate.[1][6] The carboxylic acid functional group is a handle for various transformations (e.g., amidation, esterification), while the bromine atoms are ideal sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of molecular complexity.

Halogenated phenylacetic acids and their derivatives are known to possess potential as pharmacophores.[1] For example, related structures have been investigated as inhibitors for enzymes like aldose reductase and cyclooxygenase (COX), which are key targets in inflammatory and metabolic diseases.[1] This compound serves as an excellent starting point for generating libraries of novel small molecules for high-throughput screening.

G A This compound (Starting Block) B Amide Coupling (Peptide Scaffolds) A->B C Esterification (Prodrugs) A->C D Suzuki Coupling (Biaryl Structures) A->D E Sonogashira Coupling (Alkynyl Structures) A->E F Library of Novel Chemical Entities (NCEs) B->F Diversification C->F Diversification D->F Diversification E->F Diversification G High-Throughput Screening (HTS) F->G H Hit Compound Identification G->H

Caption: Role as a building block in a typical drug discovery workflow.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

Hazard Class Code Description Source
Signal Word Warning [2]
Acute Toxicity, Oral H302 Harmful if swallowed. [2]
Skin Corrosion/Irritation H315 Causes skin irritation. [2]
Eye Damage/Irritation H319 Causes serious eye irritation. [2]
Acute Toxicity, Inhalation H332 Harmful if inhaled. [2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[2] |

Handling Recommendations:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Always handle this compound within a certified chemical fume hood.

  • Avoid generating dust.

  • Ensure proper grounding to prevent static discharge.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2,5-dibromophenyl)acetic acid. Designed for professionals in research and drug development, this document synthesizes predicted data, information from analogous compounds, and established analytical methodologies to offer a robust understanding of this halogenated phenylacetic acid derivative.

Introduction: The Significance of this compound

This compound belongs to the class of halogenated phenylacetic acids, a group of compounds recognized for their utility as versatile intermediates in organic synthesis. The strategic placement of two bromine atoms on the phenyl ring imparts unique electronic and steric characteristics, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, the broader family of brominated phenylacetic acid derivatives has been explored for various pharmacological activities. Therefore, a thorough understanding of its physicochemical properties is paramount for its effective utilization in medicinal chemistry and materials science.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 203314-28-7[2][3][4][5]
Molecular Formula C₈H₆Br₂O₂[4][6]
Molecular Weight 293.94 g/mol [4][6]
InChI Key NKZKFWYEXDBOTP-UHFFFAOYSA-N

Note on CAS Numbers: While the CAS number 82753-43-9 has been associated with this name in some contexts, the number 203314-28-7 is consistently linked to the this compound structure across major chemical supplier databases and is considered the correct identifier.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Reported ValueExperimental Context/Analogue Data
Physical State Colorless to slightly yellow crystalline solid.[6]-
Melting Point ~135-138 °CPredicted value. Experimental determination is recommended.
Boiling Point 376.4 ± 27.0 °CPredicted value. Likely to decompose before boiling at atmospheric pressure.
pKa 3.87 ± 0.10Predicted value. The pKa of unsubstituted phenylacetic acid is approximately 4.3. The electron-withdrawing bromine atoms are expected to increase acidity, resulting in a lower pKa.
Solubility Slightly soluble in water; more soluble in organic solvents like ethanol and dichloromethane.[6]The solubility of phenylacetic acid in water is 1.66 g/100 mL at 20 °C. The dibromo-substitution is expected to decrease aqueous solubility.[7]
Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental property that provides a preliminary indication of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is a foundational experiment in chemical characterization. The causality behind this choice of experiment lies in its simplicity, rapidity, and the wealth of information it provides about the purity of a crystalline solid. A pure compound will have a sharp, well-defined melting point, whereas impurities will typically depress and broaden the melting range. This protocol is a self-validating system as the sharpness of the melting range is an internal indicator of purity.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The sample is heated at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid droplet appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

  • Reporting: The result is reported as a melting range.

Acidity (pKa): The Key to Understanding Ionization

The acid dissociation constant (pKa) is a critical parameter for drug development, as it dictates the extent of ionization of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor binding.

Rationale for Experimental Approach: Potentiometric Titration

Potentiometric titration is a highly reliable and accurate method for determining the pKa of an acidic or basic compound. The principle relies on monitoring the change in pH of a solution of the analyte as a standardized titrant is added. The resulting titration curve provides a direct measure of the pKa. This method is self-validating as the shape of the titration curve and the equivalence point provide internal checks on the accuracy of the measurement.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation:

    • A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent system. Due to its limited aqueous solubility, a co-solvent system (e.g., water-ethanol mixture) may be necessary.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

  • Titration:

    • A known volume of the acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

    • The titrant (NaOH solution) is added in small, precise increments.

    • The pH of the solution is recorded after each addition, allowing the solution to stabilize.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point is determined from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

    • The pKa is determined as the pH at the half-equivalence point.

Figure 2: Workflow for pKa determination by potentiometric titration.

Solubility Profile: A Critical Factor for Formulation and Bioavailability

Solubility is a crucial property that affects a drug's absorption and bioavailability. Understanding the solubility of this compound in various solvents is essential for designing appropriate formulations and for its use in synthetic reactions.

Experimental Approach: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound. The underlying principle is to create a saturated solution of the compound in a given solvent and then quantify the concentration of the dissolved solute. This method is self-validating as achieving a stable concentration over time confirms that equilibrium has been reached.

Experimental Protocol: Solubility Determination

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • The suspension is allowed to settle, or it is filtered or centrifuged to separate the undissolved solid.

    • A known volume of the clear supernatant is carefully removed.

    • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals for the three aromatic protons and the two methylene protons. The splitting patterns of the aromatic protons will be indicative of their relative positions on the benzene ring.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. This will include the carbons of the benzene ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O (carbonyl) stretch from the carboxylic acid, around 1700 cm⁻¹.

  • C-H stretches from the aromatic ring and the methylene group.

  • C=C stretches from the aromatic ring.

  • C-Br stretches, typically in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be evident in the molecular ion peak and any bromine-containing fragment ions, providing a clear signature for the presence of two bromine atoms.

Analytical Methodologies

For quality control and quantitative analysis, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds.

A Generalized HPLC Method for Analysis:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile or methanol) would likely provide good separation.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 220-280 nm) would be appropriate.

  • Quantification: Quantification can be achieved by creating a calibration curve using standards of known concentration.

Figure 3: Generalized workflow for HPLC analysis.

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following precautions should be observed:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

  • Handling: Should be handled in a well-ventilated area, such as a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical properties, drawing upon predicted data and established experimental methodologies for their determination. For researchers and drug development professionals, a thorough understanding and experimental verification of these properties are crucial for the successful application of this versatile molecule in the synthesis of novel and potentially bioactive compounds.

References

An In-Depth Technical Guide to the Solubility Profile of 2-(2,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of 2-(2,5-dibromophenyl)acetic acid, a halogenated phenylacetic acid derivative of interest in medicinal chemistry and materials science. While quantitative solubility data for this specific compound is not extensively published, this document serves as a procedural whitepaper, detailing the best practices for determining its solubility profile. We will delve into the theoretical considerations of its solubility based on its chemical structure, provide a detailed, field-proven experimental protocol for thermodynamic solubility determination using the gold-standard shake-flask method, and discuss the analytical techniques for quantification. This guide is intended to empower researchers to generate reliable and reproducible solubility data, a cornerstone of successful drug development and formulation.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount consideration. Insufficient solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and inadequate bioavailability.[1] Therefore, a thorough understanding of an API's solubility profile in various physiologically and pharmaceutically relevant media is indispensable during the pre-formulation and formulation development stages.

This compound, with its dibrominated aromatic ring and a carboxylic acid moiety, presents an interesting case for solubility studies. The presence of two bromine atoms significantly influences its lipophilicity and crystal lattice energy, while the carboxylic acid group provides a handle for pH-dependent solubility. This guide will provide the foundational knowledge and a practical framework for characterizing the solubility of this and similar halogenated aromatic compounds.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility studies.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 203314-28-7[2][3][4]
Molecular Formula C₈H₆Br₂O₂[3]
Molecular Weight 293.94 g/mol [2][3]
Appearance White to yellow solid/crystalline powder[2][5]
Melting Point Approximately 135-138 °C[5]
Qualitative Solubility Slightly soluble in water; more soluble in organic solvents such as ethanol and dichloromethane.[5]

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Theoretical Considerations for Solubility

The solubility of this compound is governed by a delicate interplay of its molecular structure and the properties of the solvent. The two bromine atoms are electron-withdrawing and significantly increase the molecule's lipophilicity, which would suggest a preference for non-polar organic solvents. Conversely, the carboxylic acid group is polar and capable of hydrogen bonding, which enhances solubility in polar protic solvents, including water, especially at higher pH where the acid is deprotonated to form a more soluble carboxylate salt.

The overall solubility in a given solvent will be a function of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For halogenated compounds, the position of the halogens on the aromatic ring can also influence crystal packing and, consequently, the melting point and solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold-standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period until the concentration of the dissolved solute in the supernatant reaches a constant value.

Materials and Equipment
  • This compound (solid, high purity)

  • A selection of pharmaceutical-grade solvents (see Table 2)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Recommended Solvents for Screening

A comprehensive solubility screen should include a range of solvents with varying polarities and hydrogen bonding capabilities, representative of those used in pharmaceutical manufacturing and formulation.

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)
Water-10080.1
Ethanol378.424.5
Isopropanol382.619.9
Methanol264.732.7
Acetone35620.7
Ethyl Acetate377.16.0
Dichloromethane239.69.1
Acetonitrile281.637.5
Dimethyl Sulfoxide (DMSO)318946.7
Polyethylene Glycol 400 (PEG 400)---

Solvent classification according to ICH Q3C guidelines.

Step-by-Step Experimental Protocol
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any fine particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of dissolved this compound.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh excess of This compound add_solvent Add known volume of solvent weigh->add_solvent shake Shake at constant temperature (24-72h) add_solvent->shake settle Allow solid to settle shake->settle centrifuge Centrifuge to pellet remaining solid settle->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification

A validated, stability-indicating analytical method is crucial for the accurate quantification of the dissolved analyte. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.

HPLC-UV Method Development

A reverse-phase HPLC method would be suitable for this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH to ensure the analyte is in its neutral form) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be performed at the wavelength of maximum absorbance (λmax) of the compound, which should be determined by running a UV scan of a standard solution.

UV-Vis Spectrophotometry

For a more rapid, albeit less specific, estimation of solubility, UV-Vis spectrophotometry can be employed. A calibration curve of absorbance versus concentration should be prepared using standard solutions of this compound in the solvent of interest. The absorbance of the diluted supernatant is then measured, and the concentration is determined from the calibration curve. It is imperative to ensure that no excipients or impurities in the sample absorb at the analytical wavelength.

Data Interpretation and Reporting

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature. It is also beneficial to express solubility in terms of the Biopharmaceutics Classification System (BCS) criteria, where a drug substance is considered highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.

G Solubility Solubility of This compound Structure Molecular Structure Structure->Solubility Lipophilicity (Br atoms) Polarity (COOH group) Solvent Solvent Properties Solvent->Solubility Polarity H-bonding capacity Temp Temperature Temp->Solubility Generally increases with temperature pH pH (for aqueous media) pH->Solubility Increases at higher pH (deprotonation of COOH)

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, this technical guide provides the essential framework for its determination. By understanding the physicochemical properties of the molecule and diligently applying the detailed shake-flask protocol, researchers can generate the high-quality, reliable solubility data necessary to advance their research and development programs. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable resource for the solubility characterization of other novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 2-(2,5-dibromophenyl)acetic Acid from 5-Bromoisatin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2-(2,5-dibromophenyl)acetic acid, a valuable intermediate in pharmaceutical research and drug development. The primary route detailed herein originates from the readily available starting material, 5-bromoisatin, and proceeds through a robust two-step sequence involving a reduction followed by a diazotization and Sandmeyer-type reaction. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also insights into the underlying chemical principles and rationale for the chosen methodology.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in medicinal chemistry, often serving as key building blocks for the synthesis of pharmacologically active molecules.[1][2] The strategic challenge in synthesizing this molecule lies in the precise installation of the acetic acid moiety ortho to a bromine atom and meta to another on the phenyl ring. While several synthetic approaches exist, the pathway commencing from 5-bromoisatin presents an elegant and efficient solution, leveraging the inherent reactivity of the isatin core.

The chosen synthetic strategy, primarily based on the process outlined in Chinese patent CN104693019B, involves two key transformations:[3]

  • Reduction of the C3-carbonyl of 5-bromoisatin to yield 5-bromo-2-oxindole. This step effectively removes the ketone functionality that is not required in the final product.

  • Diazotization of the lactam nitrogen in 5-bromo-2-oxindole followed by a Sandmeyer-type bromination. This sequence opens the lactam ring and introduces the second bromine atom at the C2 position of the original indole nucleus, ultimately forming the desired phenylacetic acid structure.

This approach is advantageous due to the commercial availability and relatively low cost of 5-bromoisatin, making it a scalable and economically viable route for the production of the target compound.[3]

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-step process, starting from 5-bromoisatin and proceeding through the key intermediate, 5-bromo-2-oxindole.

Synthesis_Workflow start 5-Bromoisatin intermediate 5-Bromo-2-oxindole start->intermediate Reduction product This compound intermediate->product Diazotization & Sandmeyer Reaction

Figure 1: Overall synthetic workflow for the preparation of this compound.

Step 1: Reduction of 5-Bromoisatin to 5-Bromo-2-oxindole

The initial step in the synthesis is the selective reduction of the C3-carbonyl group of 5-bromoisatin to a methylene group, yielding 5-bromo-2-oxindole. The amide carbonyl at the C2 position remains intact under these conditions.

Rationale for the Choice of Reducing Agent

Several methods can be employed for the reduction of the C3-carbonyl of isatins. Common choices include the Wolff-Kishner and Clemmensen reductions.

  • Wolff-Kishner Reduction: This method utilizes hydrazine hydrate in the presence of a strong base at elevated temperatures. The reaction proceeds via the formation of a hydrazone intermediate, which then eliminates nitrogen gas to yield the methylene group. While effective, the high temperatures and strongly basic conditions can sometimes lead to side reactions.

  • Clemmensen Reduction: This reduction employs zinc amalgam in concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones. However, the strongly acidic conditions may not be suitable for all substrates.

The patented method utilizes a reduction reaction to achieve this transformation.[3] For the purposes of this guide, we will detail a procedure analogous to a Wolff-Kishner reduction, which is a widely recognized and reliable method for this type of transformation.

Experimental Protocol: Reduction of 5-Bromoisatin

Materials:

  • 5-Bromoisatin

  • Hydrazine hydrate (85% in water)

  • Sodium hydroxide

  • Diethylene glycol

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoisatin (1 equivalent), sodium hydroxide (4 equivalents), and diethylene glycol.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add hydrazine hydrate (3 equivalents) to the reaction mixture.

  • Heat the mixture to 120-130 °C and maintain this temperature for 2-3 hours. The color of the reaction mixture will typically change.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Continue heating for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.

  • Acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

  • The product, 5-bromo-2-oxindole, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 5-bromo-2-oxindole.

Self-Validation and Troubleshooting:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 5-bromoisatin spot.

  • Incomplete Reaction: If the reaction is incomplete, the heating time can be extended. Ensure that the temperature for the removal of water and excess hydrazine is reached.

  • Product Purity: The purity of the 5-bromo-2-oxindole can be assessed by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR).

Step 2: Diazotization and Sandmeyer Reaction of 5-Bromo-2-oxindole

This second and final step is a more complex transformation that involves the opening of the lactam ring and the introduction of a second bromine atom. It proceeds via the formation of a diazonium salt intermediate, which then undergoes a copper(I)-catalyzed Sandmeyer reaction.

Mechanistic Insights

The reaction sequence begins with the diazotization of the amine functionality within the 5-bromo-2-oxindole molecule. This is achieved by treating the substrate with sodium nitrite in the presence of a strong acid, such as hydrobromic acid. The resulting diazonium salt is highly reactive.

The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4] The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[5]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Sandmeyer Reaction 5-Bromo-2-oxindole 5-Bromo-2-oxindole Diazonium Salt Diazonium Salt 5-Bromo-2-oxindole->Diazonium Salt NaNO2, HBr Aryl Radical + N2 Aryl Radical + N2 Diazonium Salt->Aryl Radical + N2 Cu(I)Br This compound This compound Aryl Radical + N2->this compound Cu(II)Br2

Figure 2: Simplified mechanistic pathway for the diazotization and Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromo-2-oxindole

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Copper powder (optional, as a co-catalyst)

  • Deionized water

  • Ice

Procedure:

  • In a reaction vessel, suspend 5-bromo-2-oxindole (1 equivalent) in water.

  • Cool the suspension to -5 to 0 °C using an ice-salt bath.

  • Slowly add hydrobromic acid (48%, approximately 3-4 equivalents) while maintaining the temperature below 0 °C.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 0 °C.

  • Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (catalytic amount, e.g., 0.2 equivalents) and a small amount of copper powder in hydrobromic acid (48%).

  • Warm this catalyst solution to 20-25 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the warm catalyst solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 20-25 °C for 1 hour.

  • Cool the mixture to approximately 5 °C and stir for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water until the washings are colorless.

  • Dry the solid to obtain crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.

Self-Validation and Troubleshooting:

  • Control of Temperature: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.

  • Rate of Addition: The slow, dropwise addition of the sodium nitrite solution and the diazonium salt solution is crucial for controlling the reaction rate and preventing side reactions.

  • Purity of the Final Product: The purity of the this compound can be determined by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The patent reports a purity of over 98%.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 5-bromoisatin, based on the patented process.[3]

ParameterStep 1: ReductionStep 2: Diazotization & Sandmeyer
Starting Material 5-Bromoisatin5-Bromo-2-oxindole
Key Reagents Hydrazine hydrate, NaOHNaNO₂, HBr, CuBr
Solvent Diethylene glycolWater, HBr
Temperature 120-130 °C, then 190-200 °C-5 to 0 °C, then 20-25 °C
Reaction Time 5-7 hours2-3 hours
Typical Yield HighHigh
Product Purity (HPLC) >95% (as intermediate)>98%

Alternative Synthetic Routes

While the described two-step synthesis from 5-bromoisatin is highly efficient, it is instructive for the research scientist to be aware of alternative approaches to this compound. These can serve as comparative benchmarks or as potential routes should the primary pathway be unsuitable for a particular application.

  • From 2,5-Dibromotoluene: This route would involve the radical bromination of the methyl group of 2,5-dibromotoluene to form 2,5-dibromobenzyl bromide, followed by conversion to the corresponding nitrile and subsequent hydrolysis to the acetic acid.

  • Willgerodt-Kindler Reaction: Starting from 2,5-dibromoacetophenone, the Willgerodt-Kindler reaction could be employed. This reaction uses sulfur and an amine (like morpholine) to convert the acetyl group into a thioamide, which can then be hydrolyzed to the desired acetic acid.[6][7]

Conclusion

The synthesis of this compound from 5-bromoisatin represents a robust and efficient method for obtaining this valuable pharmaceutical intermediate. The two-step process, involving a reduction and a subsequent diazotization-Sandmeyer reaction sequence, is well-defined and scalable. By understanding the underlying chemical principles and paying close attention to the experimental parameters outlined in this guide, researchers can reliably produce high-purity this compound for their drug discovery and development programs.

References

An In-depth Technical Guide to 2-(2,5-dibromophenyl)acetic Acid: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dibrominated Phenylacetic Acid

In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. 2-(2,5-dibromophenyl)acetic acid emerges as a highly valuable and versatile intermediate, uniquely positioned at the intersection of two critical structural motifs: the phenylacetic acid core and a di-halogenated aromatic ring. Halogenated phenylacetic acids are a pivotal class of organic compounds, where the number and position of halogen atoms dramatically influence the molecule's physicochemical properties and reactivity.[1]

This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of properties to explore the causality behind its synthetic utility. We will examine its synthesis, core reactivity, and strategic application in constructing more complex molecular architectures, particularly those relevant to pharmaceutical development. For researchers and drug development professionals, understanding the nuances of this intermediate opens avenues for the creation of novel compound libraries and the streamlined synthesis of targeted therapeutic agents.[1]

Section 1: Core Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

Physical and Chemical Identity

This compound is typically a white to slightly yellow crystalline solid at room temperature.[2][3] Its solubility profile is characteristic of many carboxylic acids; it is slightly soluble in water but shows good solubility in organic solvents like ethanol and dichloromethane.[2]

PropertyValueSource(s)
CAS Number 203314-28-7[3][4][5]
Molecular Formula C₈H₆Br₂O₂[4][5][6]
Molecular Weight 293.94 g/mol [4][5]
Appearance White to Yellow Solid/Crystalline Solid[2][3]
Melting Point Approx. 135-138 °C[2]
Purity Typically ≥97%[3]
IUPAC Name (2,5-dibromophenyl)acetic acid[3]
InChI Key NKZKFWYEXDBOTP-UHFFFAOYSA-N[3]
Safety and Handling: A Self-Validating Protocol

Trustworthiness in experimental design begins with safety. This compound is classified as a hazardous compound and requires careful handling to avoid exposure.[2] The following protocols are based on established safety data sheets (SDS) for this and structurally similar compounds.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[3][6]
Skin Irritation H315Causes skin irritation.[3][6]
Eye Irritation H319Causes serious eye irritation.[3][6]
Acute Toxicity (Inhalation) H332Harmful if inhaled.[3]
Respiratory Irritation H335May cause respiratory irritation.[3][6]

Standard Operating Procedure (SOP) for Safe Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield is recommended if there is a risk of splashing.[7]

  • Handling: Avoid creating dust.[8] Use appropriate tools (spatulas) for transfer. Avoid all direct contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.[7]

Section 2: Synthesis of the Intermediate

The availability of a robust and scalable synthetic route is crucial for an intermediate's practical application. While several methods exist, a common and illustrative pathway proceeds from 2,5-dibromotoluene, leveraging well-understood transformations.

Synthetic Workflow: From Toluene to Acetic Acid

The conversion of 2,5-dibromotoluene to the target acid involves a three-step sequence: benzylic bromination, nucleophilic substitution with cyanide, and subsequent hydrolysis of the nitrile. This approach is powerful because it builds the required carboxymethyl group (-CH₂COOH) from a simple methyl group.

Caption: Synthetic pathway from 2,5-dibromotoluene to the target acid.

Detailed Experimental Protocol and Rationale

The following protocol is a representative procedure. Researchers should always first consult relevant literature and perform a thorough safety assessment.

Step 1: Radical Bromination of 2,5-dibromotoluene

  • Protocol: To a solution of 2,5-dibromotoluene in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere with irradiation from a sun lamp until TLC analysis shows complete consumption of the starting material. Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate in vacuo to yield crude 2,5-dibromobenzyl bromide.

  • Causality: NBS is the reagent of choice for selective allylic and benzylic bromination. The reaction proceeds via a free-radical chain mechanism initiated by AIBN. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzyl radical by the aromatic ring. CCl₄ is a classic solvent for these reactions due to its inertness.

Step 2: Nucleophilic Substitution to 2,5-Dibromobenzyl cyanide

  • Protocol: Dissolve the crude 2,5-dibromobenzyl bromide in a polar aprotic solvent like DMSO. Add sodium cyanide (NaCN) portion-wise, monitoring for an exotherm. Stir the reaction at room temperature until completion. Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate). Dry and concentrate the organic phase to yield the nitrile intermediate.

  • Causality: This is a classic Sₙ2 reaction. The cyanide ion (CN⁻) acts as a potent nucleophile, displacing the bromide from the benzylic carbon. A polar aprotic solvent like DMSO is ideal as it solvates the cation (Na⁺) but not the nucleophile, enhancing its reactivity. This step is crucial as it introduces the carbon atom that will become the carboxylic acid.

Step 3: Hydrolysis to this compound

  • Protocol: Add the crude 2,5-dibromobenzyl cyanide to an aqueous solution of a strong acid (e.g., 50% H₂SO₄) or base (e.g., 6M NaOH). Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed. If using acid, cooling the reaction mixture will often precipitate the carboxylic acid product, which can be collected by filtration. If using base, the reaction must be cooled and then acidified (e.g., with conc. HCl) to precipitate the product. The crude product can be purified by recrystallization.

  • Causality: Both acid- and base-catalyzed hydrolysis effectively convert the nitrile functional group into a carboxylic acid. The reaction proceeds through an initial hydration to an amide intermediate, which is then further hydrolyzed to the final product. This final step completes the synthesis of the target intermediate.

Section 3: Strategic Applications in Complex Synthesis

The true value of this compound lies in its dual reactivity. The carboxylic acid moiety and the two bromine atoms on the phenyl ring represent distinct reactive handles that can be addressed independently or sequentially to build molecular complexity.

Orthogonal Reactivity Profile

The molecule's structure allows for a high degree of synthetic flexibility. The two primary sites for elaboration offer orthogonal chemical pathways.

G cluster_0 Carboxylic Acid Chemistry cluster_1 Aryl Bromide Chemistry Core 2-(2,5-dibromophenyl) acetic Acid Amide Amide Derivatives Core->Amide Amide Coupling (EDC, HOBt) Ester Ester Derivatives Core->Ester Esterification (H+, ROH) Alcohol 2-(2,5-dibromophenyl)ethanol Core->Alcohol Reduction (LiAlH4) Suzuki Bi-aryl Compounds Core->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Sonogashira Alkynylated Compounds Core->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Buchwald Arylamines / Ethers Core->Buchwald Buchwald-Hartwig (Amine/Alcohol, Pd cat.)

Caption: Orthogonal reaction pathways available from the core intermediate.

This orthogonality is a key strategic advantage. For instance, a medicinal chemist could first perform an amide coupling reaction at the carboxylic acid site to introduce a specific pharmacophore, and then use a palladium-catalyzed Suzuki coupling at one of the bromine sites to append another structural element designed to interact with a different part of a biological target. The presence of two bromine atoms also allows for sequential or differential coupling reactions under carefully controlled conditions.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

To illustrate its utility, let's outline a hypothetical synthesis of a complex heterocyclic scaffold, a common motif in kinase inhibitors, starting from this compound.

Target: A substituted benzofuranone derivative.

Workflow:

  • Amide Coupling: React this compound with a primary amine (R¹-NH₂) to form a secondary amide.

  • Intramolecular C-O Bond Formation: Utilize an intramolecular Ullmann-type or Buchwald-Hartwig coupling reaction. The phenoxide, formed by deprotonation of the amide N-H and subsequent tautomerization, can displace the ortho-bromine atom to form the five-membered lactam ring fused to the benzene ring.

  • Suzuki Coupling: Use the remaining bromine atom at the 5-position as a handle for a Suzuki cross-coupling reaction to introduce a final aryl or heteroaryl group (Ar²).

This sequence efficiently constructs a complex, rigid scaffold with three points of diversity (R¹, the acetic acid side chain if modified, and Ar²) from a single, versatile starting material. This strategy is highly attractive for building libraries of related compounds for structure-activity relationship (SAR) studies.[9]

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its well-defined physicochemical properties, coupled with a robust safety profile and straightforward synthesis, make it an accessible and reliable intermediate. The true power of this molecule lies in the orthogonal reactivity of its carboxylic acid and dibrominated aryl functionalities, which provides chemists with a logical and flexible toolkit for the synthesis of complex target molecules.

For professionals in drug discovery and materials science, mastering the application of such intermediates is crucial. The ability to rapidly and efficiently generate novel molecular architectures from a common precursor accelerates the discovery process, enabling the exploration of broader chemical space and the optimization of lead compounds. As synthetic methodologies continue to advance, particularly in the realm of cross-coupling chemistry, the strategic importance of versatile building blocks like this compound will only continue to grow.

References

The Strategic Application of 2-(2,5-Dibromophenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Potential in a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount. A successful drug candidate often originates from a molecular scaffold that offers both synthetic versatility and inherent pharmacological relevance. 2-(2,5-Dibromophenyl)acetic acid is one such scaffold. While its direct biological activity is not extensively documented, its true value lies in its exceptional potential as a versatile building block for creating diverse libraries of novel compounds with therapeutic promise.[1] The presence of two chemically distinct bromine atoms and a modifiable carboxylic acid group provides three points for molecular diversification, making it an attractive starting point for lead generation campaigns.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of properties to provide a strategic blueprint for leveraging the this compound scaffold. We will explore its synthetic tractability, delve into evidence-based potential therapeutic applications, and provide actionable experimental protocols to empower your research endeavors.

Physicochemical Properties & Synthetic Accessibility

This compound is a white to yellow crystalline solid with a molecular weight of 293.94 g/mol .[2][3] It is sparingly soluble in water but demonstrates good solubility in common organic solvents like ethanol and dichloromethane, facilitating its use in a wide range of reaction conditions.[4]

PropertyValueSource
CAS Number 203314-28-7[2][3]
Molecular Formula C₈H₆Br₂O₂[3]
Molecular Weight 293.94 g/mol [2][3]
Appearance White to Yellow Solid[2]
Melting Point ~135-138 °C[4]
Purity (Typical) ≥97%[2]

The synthesis of this key intermediate is well-documented, with patented methods ensuring its availability for research and development. One common and scalable route begins with 5-bromoisatin, which undergoes a reduction followed by a diazotized bromination to yield the final product.[5] This established synthetic pathway underscores its importance as a readily accessible pharmaceutical intermediate.[1][5]

The Core Utility: A Trifunctional Synthetic Hub

The power of the this compound scaffold lies in its three reactive centers, which can be addressed with high chemoselectivity. This allows for the systematic construction of complex molecules and the exploration of structure-activity relationships (SAR).

Palladium-Catalyzed Cross-Coupling at C-Br Bonds

The two bromine atoms on the phenyl ring are prime candidates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[2][6]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[5] This is an exceptionally powerful method for introducing new aryl or vinyl substituents, creating biaryl structures common in many pharmaceutical agents.

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromide with a primary or secondary amine.[6] It provides direct access to a vast array of substituted anilines, which are prevalent motifs in bioactive molecules. The development of specialized phosphine ligands has made this transformation highly efficient and tolerant of numerous functional groups.[6][7]

The differential reactivity of the bromine atoms (ortho vs. meta to the acetic acid side chain) can potentially be exploited for sequential, site-selective modifications under carefully controlled conditions.

Caption: Synthetic diversification pathways for this compound.

Derivatization of the Carboxylic Acid Moiety

The acetic acid functional group is readily converted into a variety of other functionalities, most commonly esters and amides. These reactions are typically high-yielding and can be performed using standard laboratory procedures.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

  • Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., EDC, DCC) followed by the addition of a primary or secondary amine produces the corresponding amide. This is a fundamental transformation in medicinal chemistry for introducing diversity and modulating physicochemical properties.[8]

Potential Therapeutic Applications: An Evidence-Based Perspective

While direct biological data on the parent acid is limited, the extensive body of literature on structurally related compounds allows us to identify high-probability therapeutic targets for its derivatives. The phenylacetic acid motif is a well-established pharmacophore.

Cyclooxygenase (COX) Inhibition for Anti-Inflammatory Agents

Phenylacetic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effect of NSAIDs is derived from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[9] Notably, selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a major goal in modern NSAID design to reduce gastrointestinal side effects.[9]

Research has shown that phenoxyacetic acid derivatives can act as potent and selective COX-2 inhibitors.[10] The this compound scaffold provides an ideal starting point for synthesizing novel COX inhibitors. The aryl groups introduced via Suzuki coupling can be designed to interact with the key residues in the COX-2 active site, while the acetic acid moiety provides a critical interaction point. The presence of bromine atoms can also enhance binding affinity and modulate pharmacokinetic properties.[10]

Aldose Reductase Inhibition for Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3][4] In hyperglycemic conditions associated with diabetes, the overactivation of this pathway is linked to long-term complications such as neuropathy, nephropathy, and cataracts.[4] Consequently, aldose reductase inhibitors (ARIs) are a key therapeutic strategy.

Acetic acid derivatives are one of the two major classes of ARIs.[3] The carboxylate group of these inhibitors is known to interact with key active site residues (Tyr48, His110, Trp111).[4] The dibromophenyl scaffold of our lead compound can be elaborated through the synthetic methods described above to create novel structures that fit within the enzyme's active site, presenting a promising avenue for the development of new treatments for diabetic complications.

Experimental Protocols: From Synthesis to Application

The following protocols are provided as detailed, actionable starting points for the synthesis and derivatization of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Objective: To synthesize a 2-(5-bromo-2-arylphenyl)acetic acid derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (ligand) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining toluene and water.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Amide Bond Formation

This protocol describes a general procedure for coupling this compound with a primary amine.

Objective: To synthesize a 2-(2,5-dibromophenyl)-N-alkyl/aryl acetamide.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • EDC hydrochloride (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve this compound in DCM or DMF in a round-bottom flask.

  • Add EDC and HOBt to the solution and stir at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired amine, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a strategically valuable scaffold for modern medicinal chemistry. Its trifunctional nature allows for rapid, systematic, and diverse library synthesis through robust and well-understood chemical transformations like Suzuki coupling, Buchwald-Hartwig amination, and amide formation.

The structural relationship of its derivatives to known classes of bioactive molecules, particularly COX and aldose reductase inhibitors, provides a strong, evidence-based rationale for its use in developing novel therapeutics for inflammatory conditions and diabetic complications. The protocols and strategic insights provided in this guide are intended to equip researchers with the foundational knowledge to unlock the full potential of this privileged structure. Future explorations may involve leveraging this scaffold to target other enzyme classes or receptors where the dibromophenyl or phenylacetic acid motif has been shown to be advantageous, further expanding its impact on drug discovery.

References

A Technical Guide to the Spectral Analysis of 2-(2,5-Dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dibromophenyl)acetic acid is a halogenated aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical structure, featuring a dibrominated benzene ring attached to an acetic acid moiety, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers engaged in its synthesis, modification, and application, ensuring structural integrity and purity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering both experimental data where available and expert interpretation based on established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates the expected spectral features. The presence of a disubstituted aromatic ring, a carboxylic acid, and a methylene bridge gives rise to characteristic signals in various spectroscopic techniques.

Figure 1. Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.

Experimental Data

A Chinese patent for the synthesis of this compound provides the following ¹H NMR data.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.57singlet-1H-COOH
7.66doublet2.71HAr-H
7.56doublet8.81HAr-H
7.42doublet of doublets8.8, 2.71HAr-H
3.74singlet-2H-CH₂-

Interpretation and Rationale

The ¹H NMR spectrum is consistent with the structure of this compound.

  • Carboxylic Acid Proton (-COOH): The highly deshielded singlet at 12.57 ppm is characteristic of a carboxylic acid proton. Its broadness, often observed, is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The aromatic region between 7.42 and 7.66 ppm integrates to three protons, consistent with a trisubstituted benzene ring. The splitting pattern provides insight into the substitution pattern. The proton ortho to the acetic acid group and meta to a bromine atom appears as a doublet of doublets. The other two aromatic protons appear as doublets due to coupling with their respective neighbors.

  • Methylene Protons (-CH₂-): The singlet at 3.74 ppm, integrating to two protons, is assigned to the methylene protons of the acetic acid side chain. These protons are adjacent to the aromatic ring and the carbonyl group, which deshields them to this chemical shift. The absence of splitting indicates no adjacent protons.

HNMR_Interpretation Structure This compound COOH Carboxylic Acid Proton (δ 12.57, s, 1H) Structure->COOH Deshielded by Oxygen Aromatic Aromatic Protons (δ 7.42-7.66, m, 3H) Structure->Aromatic Ring Current Effects Methylene Methylene Protons (δ 3.74, s, 2H) Structure->Methylene Adjacent to Ring and C=O

Figure 2. Key ¹H NMR correlations for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expected Chemical Shifts and Interpretation

Carbon Atom Expected Chemical Shift (δ) ppm Rationale
-COOH170-180The carbonyl carbon of a carboxylic acid is highly deshielded.
Aromatic C-Br120-130Carbon atoms directly bonded to bromine are deshielded.
Aromatic C-H125-135Aromatic carbons typically resonate in this region.
Aromatic C-C135-145The quaternary carbon attached to the acetic acid moiety will be deshielded.
-CH₂-35-45The methylene carbon is influenced by the adjacent aromatic ring and carbonyl group.

The ¹³C NMR spectrum is expected to show a total of 8 distinct signals, corresponding to the 8 non-equivalent carbon atoms in the molecule. The symmetry of the molecule is low, so all aromatic carbons should be distinguishable.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group
2500-3300O-H stretchBroad, StrongCarboxylic Acid
1700-1725C=O stretchStrongCarboxylic Acid
1600-1585, 1500-1400C=C stretchMedium to WeakAromatic Ring
1210-1320C-O stretchMediumCarboxylic Acid
920O-H bend (out-of-plane)Broad, MediumCarboxylic Acid
600-800C-Br stretchStrongAryl Halide

Interpretation and Rationale

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[2]

  • C=O Stretch: A sharp and intense peak between 1700 and 1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration.[2]

  • Aromatic C=C Stretches: Several weaker bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group will appear in the fingerprint region, typically between 900 and 1300 cm⁻¹.

  • C-Br Stretch: The presence of two bromine atoms on the aromatic ring will give rise to strong C-Br stretching vibrations in the lower frequency region of the spectrum.

IR_Interpretation Molecule This compound OH_Stretch O-H Stretch (2500-3300 cm⁻¹) Broad & Strong Molecule->OH_Stretch CO_Stretch_Carbonyl C=O Stretch (1700-1725 cm⁻¹) Strong Molecule->CO_Stretch_Carbonyl Aromatic_Stretch Aromatic C=C Stretch (1400-1600 cm⁻¹) Medium-Weak Molecule->Aromatic_Stretch CO_Stretch_Single C-O Stretch (1210-1320 cm⁻¹) Medium Molecule->CO_Stretch_Single CBr_Stretch C-Br Stretch (600-800 cm⁻¹) Strong Molecule->CBr_Stretch

Figure 3. Expected key IR absorptions for this compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of two bromine atoms will result in a distinctive isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br have nearly equal natural abundance).

m/z Ion Formation Mechanism
292/294/296[M]⁺Molecular ion
247/249/251[M - COOH]⁺Loss of the carboxyl group
168/170[C₇H₅Br]⁺Loss of a bromine atom and the acetic acid side chain
91[C₇H₇]⁺Tropylium ion (rearrangement)

Interpretation and Rationale

  • Molecular Ion: The molecular ion peak ([M]⁺) will appear as a cluster of peaks at m/z 292, 294, and 296 with a characteristic intensity ratio due to the two bromine isotopes.

  • Loss of Carboxyl Group: A significant fragment will likely correspond to the loss of the carboxyl group (a mass of 45 Da), resulting in a [M - COOH]⁺ ion.

  • Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring is a common fragmentation pathway for phenylacetic acids, leading to the formation of a substituted benzyl cation.

  • Tropylium Ion: Rearrangement to the stable tropylium ion (m/z 91) is a common feature in the mass spectra of compounds containing a benzyl moiety.

Experimental Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

The comprehensive spectral analysis of this compound, combining ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust methodology for its unambiguous identification and characterization. While a complete set of experimental data is not available in a single source, the provided ¹H NMR data, coupled with a thorough understanding of spectroscopic principles, allows for a confident structural assignment. This guide serves as a valuable resource for researchers, enabling them to verify the synthesis and purity of this important chemical intermediate.

References

A Senior Application Scientist's Guide to Sourcing 2-(2,5-Dibromophenyl)acetic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic selection of starting materials and intermediates is a critical determinant of project timelines, experimental reproducibility, and ultimate success. 2-(2,5-Dibromophenyl)acetic acid (CAS No. 203314-28-7) has emerged as a valuable building block, prized for its unique electronic and steric properties conferred by the dibrominated phenyl ring. This structure serves as a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and materials.[1][2]

This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on the commercial landscape, quality assessment, and practical application of this compound. Moving beyond a simple list of vendors, we will explore the causality behind supplier qualification, the interpretation of analytical data, and the importance of understanding the synthetic context to anticipate and mitigate potential challenges in your research.

Molecular Profile:

  • Chemical Name: this compound

  • CAS Number: 203314-28-7[3]

  • Molecular Formula: C₈H₆Br₂O₂[3]

  • Molecular Weight: 293.94 g/mol [3]

Commercial Landscape: Identifying and Selecting a Supplier

The commercial availability of this compound is robust, with a range of suppliers from large, well-known chemical houses to more specialized building block providers. The choice of supplier should be guided by a balance of factors including purity requirements, scale, lead time, and the level of documentation provided.

It is crucial to distinguish between manufacturers and distributors. While distributors offer convenience and a wide catalog, direct engagement with a manufacturer can provide greater transparency into the production process and potentially more detailed technical support, which is invaluable for GMP or large-scale applications.

Below is a comparative table of several prominent commercial suppliers. Note that purity levels and available quantities are subject to batch-to-batch variability and should always be confirmed with the supplier.

SupplierStated PurityTypical Quantities OfferedNotes
Sigma-Aldrich (Merck) ≥97%250 mg, 1 g, 5 gA widely recognized supplier with extensive documentation and global distribution.
BLD Pharm ≥98% (by NMR)Various, including bulkOffers COA inquiry directly on their website.[3]
Santa Cruz Biotechnology Not specified; "Refer to Certificate of Analysis"Research quantitiesPrimarily focused on biochemicals for research use.[4]
Ality Chemical 99.9%[5]Bulk quantities availablePositions itself as a manufacturer with over 14 years of experience in this field.[5]
ChemUniverse 98%Gram to multi-gram scaleAccepts blanket purchase orders for larger quantities.

Supplier Qualification and Quality Control: A Self-Validating System

Purchasing a chemical is not merely a transaction; it is the first step in an experimental workflow. A robust qualification process is essential to ensure the material's identity, purity, and consistency, thereby safeguarding your research outcomes.

The Certificate of Analysis (CoA): Your Primary Data Source

The CoA is the most critical document provided by a supplier. It is a batch-specific record of quality control testing. A comprehensive CoA for this compound should, at a minimum, include the following:

  • Appearance: Verifies the physical state and color. Typically, this compound is an off-white to yellow solid.

  • Identity Confirmation (¹H NMR): Confirms that the molecular structure is consistent with this compound.

  • Purity Assessment (e.g., by NMR or HPLC): Quantifies the percentage of the desired compound. For most research applications, a purity of ≥97% is acceptable.

Sample Certificate of Analysis Data:

TestSpecificationResult
Appearance Off-white to yellow (Solid)Complies
¹H NMR Spectrum Consistent with structureComplies
Purity (NMR) ≥98.0%98.5%
Loss on Drying ≤1.0%0.78%
Residue on Ignition ≤0.5%0.34%
(Data synthesized from a representative CoA)
Workflow for Supplier and Material Qualification

The following diagram outlines a logical workflow for qualifying a new supplier and incoming batches of this compound. This systematic approach ensures that material quality is validated before it enters the experimental pipeline.

SupplierQualification Supplier & Material Qualification Workflow cluster_sourcing Sourcing & Initial Vetting cluster_testing Analytical Verification (In-House) cluster_decision Decision & Approval Identify Identify Potential Suppliers Request Request Quotes, CoAs, & SDS Identify->Request Initial Screening Review Review Documentation (CoA, SDS, Purity) Request->Review Data Collection Sample Order Sample for Evaluation Review->Sample Candidate Passes Paper Screen Reject Reject Supplier or Batch Review->Reject Inadequate Documentation QC Perform In-House QC (¹H NMR, HPLC Purity) Sample->QC Material Received Compare Compare Results to Supplier CoA QC->Compare Generate Data Approve Approve Supplier & Add to Qualified List Compare->Approve Data Concordant (Meets Spec) Compare->Reject Data Discrepant (Fails Spec)

Caption: A systematic workflow for qualifying new suppliers and incoming material.

Key Analytical Methodologies for In-House Verification

Relying solely on a supplier's CoA can be risky. Independent verification of critical parameters is a hallmark of good scientific practice.

¹H NMR Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for confirming the chemical structure of organic molecules. For this compound, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons (3H): The three protons on the dibrominated ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, typically in the range of δ 7.4-7.7 ppm. Based on a reported synthesis, the expected signals are: a doublet at δ 7.66 (J=2.7Hz, 1H), a doublet at δ 7.56 (J=8.8Hz, 1H), and a doublet of doublets at δ 7.42 (J=8.8, 2.7Hz, 1H).[6]

  • Methylene Protons (2H): The two protons of the -CH₂- group adjacent to the phenyl ring and the carboxylic acid will appear as a singlet, typically around δ 3.74 ppm.[6]

  • Carboxylic Acid Proton (1H): This proton is acidic and its signal is often broad. It appears far downfield, typically above δ 12.0 ppm, and may exchange with residual water in the solvent.[6]

Causality: The specific splitting patterns (doublets, doublet of doublets) and coupling constants (J values) of the aromatic protons are definitive proof of the 1,2,4-substitution pattern on the benzene ring. The integration of these signals (3H aromatic, 2H methylene) confirms the correct ratio of protons in the molecule.

RP-HPLC for Purity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for quantifying the purity of the compound and identifying any related impurities.

Example RP-HPLC Protocol: This protocol is a representative method based on established procedures for analyzing aromatic carboxylic acids.[7] Method development and validation are essential for specific applications.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.

    • Solvent B: HPLC-grade acetonitrile.

    • Causality: The acidic modifier in Solvent A ensures that the carboxylic acid group is protonated, leading to better retention and sharp, symmetrical peak shapes on the C18 column.

  • Chromatographic Conditions:

    • Elution: Isocratic or gradient elution. A typical starting point is an isocratic mixture of 50:50 (v/v) Acetonitrile:Water (with 0.1% acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Approximately 225 nm, where the phenyl ring exhibits strong absorbance.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable diluent (e.g., 10 mL of the mobile phase) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Analysis and Purity Calculation:

    • Inject the sample and integrate the peak area of all components.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Synthesis Context and Potential Impurities

Understanding the synthetic route used to manufacture this compound is crucial for anticipating potential impurities that may not be routinely tested for by the supplier.

A published patent describes a scalable synthesis starting from the readily available chemical 5-bromoisatin.[6] This method avoids more hazardous reagents and provides a clear pathway to the final product.

SynthesisPathway Synthesis of this compound Start 5-Bromoisatin (Formula I) Intermediate1 Bromo-indolone (Formula II) Start->Intermediate1 Reduction (e.g., Hydrazine hydrate) Intermediate2 Diazonium Salt Intermediate Intermediate1->Intermediate2 Diazotization (NaNO₂, HBr) Product This compound (Formula III) Intermediate2->Product Sandmeyer-type Bromination (CuBr, HBr)

Caption: Patented synthesis route from 5-bromoisatin.[6]

Potential Process-Related Impurities:

  • Starting Material: Residual 5-bromoisatin or bromo-indolone.

  • Over-brominated species: Phenylacetic acids with three or more bromine atoms.

  • De-brominated species: 2-bromophenylacetic acid or phenylacetic acid.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., water, hydrochloric acid).

An alternative, classic approach to synthesizing phenylacetic acids is the Willgerodt-Kindler reaction , which typically starts from the corresponding acetophenone (e.g., 2,5-dibromoacetophenone) and involves reaction with sulfur and an amine like morpholine, followed by hydrolysis.[3][4] Impurities from this route could include thioamides or residual morpholine.

Applications in Medicinal Chemistry and Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The two bromine atoms provide reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic introduction of diverse functional groups. The carboxylic acid moiety can be readily converted into esters, amides, or other functionalities.

While direct biological applications of this specific acid are not extensively documented, closely related halogenated phenylacetic acids are recognized as important pharmacophores and are used in the synthesis of:

  • Enzyme Inhibitors: Derivatives have been explored as potential inhibitors of enzymes like aldose reductase and cyclooxygenase (COX).[1]

  • Heterocyclic Scaffolds: It serves as a starting material for constructing complex heterocyclic systems, which are prevalent in many drug molecules.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

Hazard Profile (GHS):

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[3] Recommended storage is at room temperature.

Conclusion

Sourcing this compound for research and drug development requires a diligent, evidence-based approach. By moving beyond simple catalog selection to a comprehensive strategy of supplier vetting, documentation review, and in-house analytical verification, researchers can ensure the quality and consistency of this critical starting material. Understanding the synthetic context provides valuable insight into potential impurities, allowing for proactive quality control and ultimately leading to more reliable and reproducible scientific outcomes. This guide provides the framework for establishing such a robust procurement and qualification system within your organization.

References

Methodological & Application

Application Note: A Researcher's Guide to the Suzuki-Miyaura Coupling of 2-(2,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Phenylacetic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1] Its development, honored with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are core structures in pharmaceuticals, agrochemicals, and materials science.[2]

This guide focuses on a particularly valuable substrate: 2-(2,5-dibromophenyl)acetic acid. This molecule presents a unique synthetic challenge and opportunity. The presence of two bromine atoms at distinct positions (ortho- and para- to the acetic acid moiety) allows for selective, sequential, or double coupling reactions, paving the way for the creation of complex, non-symmetrical biaryl and terphenyl structures.[3][4] The phenylacetic acid core itself is a well-known pharmacophore. Mastering the coupling of this substrate enables researchers in drug discovery to rapidly generate libraries of novel compounds for biological screening.

This document provides a deep dive into the mechanistic underpinnings of the reaction, strategic considerations for achieving high selectivity and yield, and a detailed, field-proven protocol for the mono-arylation of this compound.

Pillar 1: The Palladium Catalytic Cycle - A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The cycle initiates with a catalytically active 14-electron Pd(0) species. This complex undergoes oxidative addition by inserting itself into the carbon-bromine bond of the aryl bromide. This is typically the rate-determining step of the entire cycle.[1][2] The palladium center is oxidized from Pd(0) to a square-planar Pd(II) state, forming a new organopalladium intermediate.[6]

  • Transmetalation: This step involves the transfer of the organic group (R') from the organoboron reagent to the Pd(II) complex.[1] For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R'B(OH)₃]⁻).[7][8][9] This activated species then exchanges its organic group with the halide on the palladium center, forming a new di-organopalladium(II) intermediate.[2]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product.[10] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ c1 pd0->c1 add Oxidative Addition pdiib L₂Pd(II)(Ar)(X) add->pdiib c2 pdiib->c2 trans Transmetalation pdiic L₂Pd(II)(Ar)(Ar') trans->pdiic c3 pdiic->c3 elim Reductive Elimination elim->pd0 c1->add c1->pdiib Ar-X c2->trans c2->pdiic Ar'-B(OH)₃⁻ c3->pd0 Ar-Ar' c3->elim c4 boronic Ar'-B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic->boronate + Base (e.g., OH⁻) boronate->c2

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Pillar 2: Strategic Protocol Design for this compound

The successful coupling of this di-halogenated substrate requires careful consideration of several parameters to ensure regioselectivity and high yield.

Regioselectivity: The Decisive Factor

The primary challenge is to control which of the two bromine atoms reacts. The reactivity of an aryl halide in the rate-determining oxidative addition step is governed by both electronic and steric factors.[3]

  • Steric Hindrance: The bromine at the C2 position is ortho to the -CH₂COOH group. This bulky substituent sterically hinders the approach of the palladium catalyst to the C2-Br bond.

  • Electronic Effects: The bromine at the C5 position is para to the side chain and is significantly less sterically encumbered.

Causality Behind Reagent & Condition Selection
ComponentSelection & Rationale
Palladium Source Pd(PPh₃)₄ (Tetrakis) or Pd(OAc)₂ + Ligand : Pd(PPh₃)₄ is a reliable Pd(0) source that is often effective for aryl bromides.[12] For more challenging couplings, a custom catalyst system using a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can offer superior activity.[13]
Boronic Acid Arylboronic Acid (1.1 eq.) : A slight excess ensures complete consumption of the starting material for mono-arylation while minimizing double coupling. Arylboronic acids are generally stable, commercially available, and have low toxicity compared to other organometallic reagents.[1]
Base K₃PO₄ (Potassium Phosphate, 2.5 eq.) : A moderately strong base is required to form the active boronate species. K₃PO₄ is effective and generally compatible with a wide range of functional groups, including the carboxylic acid in our substrate.[14] Stronger bases like hydroxides or alkoxides could potentially lead to side reactions.
Solvent System 1,4-Dioxane / Water (4:1) : This biphasic solvent system is a workhorse for Suzuki couplings.[10][14] Dioxane solubilizes the organic reagents and the catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[2]
Temperature 90-100 °C : This temperature range provides sufficient thermal energy to overcome the activation barrier of the oxidative addition step without promoting significant catalyst decomposition.[10]
Atmosphere Inert (Argon or Nitrogen) : The Pd(0) catalyst is sensitive to oxidation.[15] Thoroughly degassing the solvent and maintaining the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure a high yield.

Pillar 3: Detailed Experimental Protocol & Workflow

This protocol details the selective mono-arylation of this compound at the C5 position.

Materials & Reagents
ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
This compound293.94 g/mol 1.0294 mg1.0
Phenylboronic Acid121.93 g/mol 1.1134 mg1.1
Pd(PPh₃)₄1155.56 g/mol 0.0335 mg0.03 (3 mol%)
K₃PO₄ (anhydrous)212.27 g/mol 2.5531 mg2.5
1,4-Dioxane (anhydrous)--8 mL-
Water (degassed)--2 mL-
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (294 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and potassium phosphate (531 mg, 2.5 mmol).

  • Inerting the System: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to remove all oxygen.

  • Catalyst & Solvent Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol). Then, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[14]

  • Degassing: Purge the resulting suspension with a gentle stream of argon for 10-15 minutes to ensure the removal of any dissolved oxygen.

  • Reaction: Place the sealed flask in a preheated oil bath at 95 °C and stir vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical eluent for TLC would be a 7:3 mixture of Hexane:Ethyl Acetate with a small amount of acetic acid.

  • Work-up - Quenching: After the reaction is complete (as judged by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Work-up - Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[10][16]

  • Work-up - Extraction: Transfer the combined filtrate to a separatory funnel. Add 20 mL of 1M HCl. Shake well and separate the layers. The product, containing a carboxylic acid, will be in the organic layer. Wash the organic layer with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure 2-(5-phenyl-2-bromophenyl)acetic acid.[17]

Workflow Figure 2: Experimental Workflow for Suzuki Coupling start 1. Add Reagents to Schlenk Flask inert 2. Inert Atmosphere (Vacuum/Argon Cycle x3) start->inert add_solv 3. Add Catalyst & Solvents (Dioxane/Water) inert->add_solv degas 4. Degas Mixture with Argon add_solv->degas react 5. Heat at 95 °C (12-18 h) degas->react workup 6. Cool & Quench Filter through Celite react->workup extract 7. Liquid-Liquid Extraction (EtOAc / 1M HCl) workup->extract purify 8. Dry & Concentrate Purify via Chromatography extract->purify product Final Product: 2-(5-phenyl-2-bromophenyl)acetic acid purify->product

Figure 2: Experimental Workflow for Suzuki Coupling
Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system.3. Base is not strong enough or is hydrated.1. Ensure rigorous degassing and inert atmosphere.2. Switch to a more active ligand system (e.g., Pd(OAc)₂ with SPhos).3. Use fresh, anhydrous base (e.g., K₃PO₄).
Protodeboronation Cleavage of the C-B bond of the boronic acid, replacing it with hydrogen. Can be promoted by excess base or water, and high temperatures.[18]1. Use the minimum effective amount of base.2. Avoid unnecessarily long reaction times or excessive temperatures.
Homocoupling Boronic acid coupling with itself (Ar'-Ar'). Often occurs if oxidative addition is slow or if Pd(II) species are present at the start.[15]1. Ensure rigorous degassing to prevent oxidation of Pd(0).2. Consider a more active catalyst to accelerate the cross-coupling pathway.
Difficult Purification Product co-elutes with ligand (e.g., triphenylphosphine oxide) or other byproducts.1. A basic wash (e.g., with dilute NaHCO₃) during workup can help remove the acidic product into the aqueous layer, which can then be re-acidified and extracted, leaving neutral impurities behind.2. Filter the crude product through a small plug of silica before the main column.

Conclusion

The selective Suzuki-Miyaura coupling of this compound is a powerful and highly reproducible transformation when key mechanistic principles and experimental variables are carefully controlled. By leveraging the inherent steric differences between the two bromine substituents, a highly selective mono-arylation at the C5 position can be readily achieved. This protocol provides a robust foundation for researchers and drug development professionals to synthesize novel arylated phenylacetic acid derivatives, enabling the rapid exploration of chemical space in the pursuit of new therapeutic agents.

References

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-(2,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for the construction of complex biaryl and styrenyl structures. A significant challenge and opportunity within this field lie in achieving regioselective control when using polyhalogenated substrates.

2-(2,5-dibromophenyl)acetic acid is a valuable and versatile building block in organic synthesis.[3][4] Its two bromine atoms offer distinct opportunities for sequential, site-selective functionalization. The ability to selectively react one C-Br bond while leaving the other intact is crucial for building molecular complexity in a controlled, stepwise manner. This application note provides a robust protocol for the regioselective Suzuki-Miyaura coupling at the C5 position of this compound. The strategy hinges on the inherent steric and electronic differences between the two bromine substituents, allowing for predictable and high-yielding synthesis of mono-arylated products.

Principles: Understanding Regioselectivity

The outcome of this selective reaction is governed primarily by the oxidative addition step in the Suzuki-Miyaura catalytic cycle.[1][5] In this crucial, often rate-determining step, the palladium(0) catalyst inserts into a carbon-halogen bond.[6] For a substrate like this compound, the catalyst must differentiate between the C2-Br and C5-Br bonds.

  • Steric Hindrance: The primary factor driving regioselectivity in this substrate is steric hindrance. The bromine atom at the C2 position is ortho to the bulky acetic acid side chain (-CH₂COOH). This steric congestion significantly hinders the approach of the palladium catalyst, making oxidative addition at this position kinetically disfavored. In contrast, the bromine atom at the C5 position is sterically unencumbered, providing a more accessible site for the catalyst.[7][8]

  • Electronic Effects: The acetic acid moiety is a moderately electron-withdrawing group. Generally, electron-withdrawing substituents can increase the rate of oxidative addition by making the aryl ring more electron-deficient.[5] While the C2-Br bond is closer to this group, the powerful influence of steric hindrance typically overrides this electronic effect, directing the reaction to the C5 position.

The interplay of these factors allows for a predictable and selective reaction at the less hindered C5 position, as illustrated in the catalytic cycle below.

Suzuki_Mechanism sub This compound oa_complex Oxidative Addition Intermediate sub->oa_complex Preferential Oxidative Addition at C5 (Less Sterically Hindered) pd0 Pd(0)L₂ pd0->oa_complex transmetal_complex Transmetalation Intermediate oa_complex->transmetal_complex Transmetalation re_complex Reductive Elimination Intermediate transmetal_complex->re_complex Isomerization re_complex->pd0 Catalyst Regeneration product C5-Coupled Product re_complex->product Reductive Elimination boronic ArB(OH)₂ borate ArB(OH)₃⁻ boronic->borate Activation base Base (e.g., K₃PO₄) base->borate borate->transmetal_complex

Figure 1: Catalytic cycle for the regioselective Suzuki reaction. Steric hindrance from the ortho-acetic acid group directs the initial oxidative addition of the Pd(0) catalyst to the more accessible C5-Br bond.

Experimental Protocol: Mono-Arylation at C5

This protocol describes the selective coupling of this compound with a generic arylboronic acid.

Materials and Equipment

Reagents:

  • This compound (Substrate, 1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 - 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst, 2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (Base, 2.0 - 3.0 eq)

  • 1,4-Dioxane (Anhydrous, reaction solvent)

  • Water (Degassed)

  • Ethyl acetate (for extraction)

  • 1 M Hydrochloric acid (HCl) (for work-up)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

  • Silica gel (for column chromatography)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen gas line with manifold)

  • Septa, needles, and syringes

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • Place this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (K₃PO₄, 2.5 eq) into a dry Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask with a rubber septum, and connect it to an inert gas manifold.

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Using a syringe, add 1,4-dioxane and water to the flask to create a solvent mixture, typically in a ratio between 4:1 and 6:1 (dioxane:water).[9] The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

    • Bubble argon or nitrogen gas through the solvent mixture for 15-20 minutes to degas it.

  • Catalyst Addition and Reaction:

    • To the stirred suspension, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Adding the catalyst last is crucial.

    • Lower the flask into an oil bath preheated to 90-100 °C.

    • Allow the reaction to stir vigorously at this temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC. Prepare a sample by withdrawing a small aliquot, quenching it with 1 M HCl, and extracting with ethyl acetate.

    • A suitable eluent system for TLC is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (0.5%) to ensure the carboxylic acid product is protonated and moves up the plate. The product should have a different Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete (disappearance of starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully acidify the aqueous layer with 1 M HCl until the pH is approximately 2-3. This step protonates the product's carboxylate group, making it soluble in the organic layer.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers and wash them sequentially with water and then brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity to elute the product. The addition of 0.5-1% acetic acid to the eluent can improve peak shape and prevent streaking.

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the pure 2-(2-bromo-5-arylphenyl)acetic acid.

Summary of Reaction Parameters

ParameterRecommended ValueRationale
Substrate This compound1.0 equivalent
Boronic Acid Aryl- or Vinylboronic Acid1.1–1.2 equivalents
Catalyst Pd(PPh₃)₄2–5 mol%
Base K₃PO₄ or Cs₂CO₃2.0–3.0 equivalents
Solvent 1,4-Dioxane / H₂O (4:1 to 6:1 v/v)Biphasic system aids solubility of both organic and inorganic reagents.[9]
Temperature 90–100 °CProvides sufficient thermal energy for oxidative addition of the C-Br bond.
Time 12–24 hoursTypical duration for Suzuki couplings with aryl bromides.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the Pd(0) catalyst.

graph TD {
A[Setup: Add Substrate, Boronic Acid, Base to Schlenk Flask] --> B{Evacuate & Backfill with Argon (3x)};
B --> C[Add Degassed Dioxane/Water Solvent];
C --> D[Add Pd(PPh₃)₄ Catalyst];
D --> E{Heat to90-100 °C for 12-24h};
E --> F[Monitor by TLC];
F --> G[Cool to RT & Dilute with EtOAc];
G --> H[Acidify with 1M HCl];
H --> I[Extract with EtOAc];
I --> J[Wash with Water & Brine];
J --> K[Dry over MgSO₄ & Concentrate];
K --> L[Purify by Column Chromatography];
L --> M[Characterize Pure Product];

subgraph "Reaction"
    A; B; C; D; E; F;
end

subgraph "Work-up & Purification"
    G; H; I; J; K; L; M;
end

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style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124
style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124
style D fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124
style E fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124
style F fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124
style G fill:#4285F4,stroke:#4285F4,fontcolor:#FFFFFF
style H fill:#4285F4,stroke:#4285F4,fontcolor:#FFFFFF
style I fill:#4285F4,stroke:#4285F4,fontcolor:#FFFFFF
style J fill:#4285F4,stroke:#4285F4,fontcolor:#FFFFFF
style K fill:#4285F4,stroke:#4285F4,fontcolor:#FFFFFF
style L fill:#FBBC05,stroke:#FBBC05,fontcolor:#202124
style M fill:#34A853,stroke:#34A853,fontcolor:#FFFFFF

}

Figure 2: Experimental workflow for the regioselective Suzuki coupling, from reaction setup to final product characterization.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure the atmosphere is strictly inert and solvents are properly degassed. An additional portion of the catalyst (1-2 mol%) can sometimes restart a stalled reaction.

  • Poor Regioselectivity: Formation of the C2-coupled or di-coupled product suggests the reaction conditions are too harsh or the steric differentiation is insufficient. Consider using a bulkier phosphine ligand (e.g., P(t-Bu)₃) which can enhance selectivity for the less-hindered C5 position.[7][10][11] Lowering the reaction temperature may also improve selectivity at the cost of reaction rate.

  • Protodebromination Side Product: The presence of a product where a bromine has been replaced by hydrogen is a known side reaction.[5] This can be minimized by using high-purity reagents and ensuring a rigorously inert atmosphere. Using a slight excess of the boronic acid can also help the desired coupling outcompete this pathway.

  • Base Selection: K₃PO₄ is an excellent general-purpose base for Suzuki reactions.[12] For more challenging couplings, a stronger base like Cs₂CO₃ may be beneficial. The base is crucial for activating the boronic acid to form the borate species required for transmetalation.[13]

Conclusion

This application note provides a validated and reliable protocol for the regioselective mono-functionalization of this compound. By exploiting the steric hindrance imposed by the acetic acid side chain, the Suzuki-Miyaura coupling can be directed exclusively to the C5 position. The resulting 2-(2-bromo-5-arylphenyl)acetic acid product is a valuable intermediate, possessing a remaining C-Br bond that is primed for subsequent cross-coupling reactions, enabling the efficient and controlled synthesis of diverse molecular architectures for drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Compounds from 2-(2,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory compounds derived from 2-(2,5-dibromophenyl)acetic acid. Recognizing the persistent need for safer and more effective anti-inflammatory agents, this guide details plausible synthetic pathways to generate bioactive heterocyclic compounds, including pyrazole, thiazole, and oxazole derivatives. The protocols are designed to be self-validating, with in-depth explanations of the chemical rationale behind each step. Furthermore, this guide outlines established methodologies for the pharmacological assessment of the synthesized compounds, focusing on their anti-inflammatory efficacy and potential mechanisms of action.

Introduction: The Rationale for Novel Anti-inflammatory Drug Development

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The mainstay of anti-inflammatory therapy has been non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[2] However, the long-term use of traditional NSAIDs is associated with significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX-1 and COX-2 isoforms.[3] This has propelled the search for new anti-inflammatory agents with improved safety profiles.

The scaffold of this compound presents a unique starting point for the synthesis of novel anti-inflammatory candidates. The dibromo-substituted phenyl ring offers multiple sites for functionalization and the generation of diverse chemical entities. The acetic acid moiety provides a handle for the construction of various heterocyclic systems known to possess anti-inflammatory properties, such as pyrazoles, thiazoles, and oxazoles.[4][5][6] This guide provides detailed protocols for the synthesis of these derivatives and their subsequent biological evaluation.

Synthetic Pathways and Protocols

The synthesis of bioactive heterocycles from this compound (1 ) first requires its conversion to a more reactive intermediate, such as the acid chloride (2 ) or the ethyl ester (3 ). These intermediates can then undergo cyclization reactions with appropriate reagents to yield the desired heterocyclic cores.

Preparation of Key Intermediates

Protocol 2.1.1: Synthesis of 2-(2,5-dibromophenyl)acetyl chloride (2)

  • To a solution of this compound (1 ) (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride (2 ), which can be used in the next step without further purification.

Protocol 2.1.2: Synthesis of ethyl 2-(2,5-dibromophenyl)acetate (3)

  • Dissolve this compound (1 ) (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl ester (3 ).

G cluster_intermediates Preparation of Intermediates This compound (1) This compound (1) 2-(2,5-dibromophenyl)acetyl chloride (2) 2-(2,5-dibromophenyl)acetyl chloride (2) ethyl 2-(2,5-dibromophenyl)acetate (3) ethyl 2-(2,5-dibromophenyl)acetate (3)

Synthesis of Pyrazole Derivatives

Protocol 2.2.1: Synthesis of 1,3-disubstituted-5-(2,5-dibromobenzyl)-1H-pyrazol-5(4H)-one (4)

  • To a solution of ethyl 2-(2,5-dibromophenyl)acetate (3 ) (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate or a substituted hydrazine (1.1 eq).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pyrazolone derivative (4 ).

G cluster_pyrazole Synthesis of Pyrazole Derivatives ethyl 2-(2,5-dibromophenyl)acetate (3) ethyl 2-(2,5-dibromophenyl)acetate (3) Pyrazolone derivative (4) Pyrazolone derivative (4)

Synthesis of Thiazole Derivatives

Protocol 2.3.1: Synthesis of 2-amino-4-(2,5-dibromophenyl)thiazole (5)

  • To a solution of 2-(2,5-dibromophenyl)acetyl chloride (2 ) (1.0 eq) in a suitable solvent like acetone, add thiourea (1.1 eq).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a base such as sodium bicarbonate solution.

  • Collect the precipitate, wash with water, and recrystallize from a suitable solvent to yield the thiazole derivative (5 ).

G cluster_thiazole Synthesis of Thiazole Derivatives 2-(2,5-dibromophenyl)acetyl chloride (2) 2-(2,5-dibromophenyl)acetyl chloride (2) Thiazole derivative (5) Thiazole derivative (5)

Synthesis of Oxazole Derivatives

Protocol 2.4.1: Synthesis of 2,5-disubstituted-4-(2,5-dibromobenzyl)oxazole (6)

This synthesis can be approached via the Robinson-Gabriel synthesis.

  • React 2-(2,5-dibromophenyl)acetyl chloride (2 ) with an appropriate amino ketone to form an α-acylamino ketone intermediate.

  • Cyclize the intermediate using a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to promote cyclization and dehydration.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base.

  • Extract the product with an organic solvent, wash with water, dry, and purify by column chromatography to obtain the oxazole derivative (6 ).

G cluster_oxazole Synthesis of Oxazole Derivatives 2-(2,5-dibromophenyl)acetyl chloride (2) 2-(2,5-dibromophenyl)acetyl chloride (2) α-Acylamino ketone α-Acylamino ketone Oxazole derivative (6) Oxazole derivative (6)

Characterization of Synthesized Compounds

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
¹H NMR Characteristic peaks for aromatic protons, methylene protons, and protons of the heterocyclic ring.
¹³C NMR Signals corresponding to the carbon atoms of the phenyl ring, the acetic acid moiety, and the heterocyclic core.
FT-IR Vibrational bands for functional groups such as C=O, C=N, C-Br, and N-H.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the compound.
Elemental Analysis Percentage composition of C, H, N, and S should be within ±0.4% of the theoretical values.

Pharmacological Evaluation

The anti-inflammatory potential of the synthesized compounds should be evaluated using a combination of in vitro and in vivo assays.

In Vitro Anti-inflammatory Assays

Protocol 4.1.1: COX-1 and COX-2 Inhibition Assay

  • Utilize a commercially available COX inhibitor screening assay kit.

  • Prepare various concentrations of the test compounds and reference drugs (e.g., indomethacin for non-selective inhibition, celecoxib for COX-2 selective inhibition).

  • Incubate the compounds with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

  • Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

  • Calculate the IC₅₀ values for both enzymes to determine the potency and selectivity of the compounds.

In Vivo Anti-inflammatory Assay

Protocol 4.2.1: Carrageenan-Induced Paw Edema in Rats

  • Acclimatize male Wistar rats for one week.

  • Administer the test compounds and a reference drug (e.g., indomethacin) orally or intraperitoneally at a specific dose.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Compound In Vitro COX-2 IC₅₀ (µM) In Vivo Paw Edema Inhibition (%)
Compound XExpected ValueExpected Value
Compound YExpected ValueExpected Value
IndomethacinReference ValueReference Value

Mechanism of Action: Targeting the COX Pathway

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[2] COX enzymes convert arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[2] The synthesized derivatives of this compound are hypothesized to interact with the active site of COX enzymes, thereby blocking prostaglandin synthesis and reducing the inflammatory response. Selective inhibition of COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects.[3]

G cluster_pathway Inflammatory Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Prostaglandins (Stomach Lining) Prostaglandins (Stomach Lining) Prostaglandins (Inflammation) Prostaglandins (Inflammation) Synthesized Compounds Synthesized Compounds

Conclusion

The synthetic protocols and evaluation methods detailed in this guide provide a robust framework for the development of novel anti-inflammatory agents from this compound. By exploring the synthesis of diverse heterocyclic derivatives and systematically assessing their biological activity, researchers can identify promising lead compounds for further optimization and development. The ultimate goal is to contribute to the discovery of new anti-inflammatory drugs with enhanced efficacy and a more favorable safety profile.

References

Application Notes & Protocols: 2-(2,5-dibromophenyl)acetic Acid as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 2-(2,5-dibromophenyl)acetic acid as a pivotal building block in the synthesis of complex heterocyclic scaffolds. The unique structural architecture of this molecule, featuring two bromine atoms at positions amenable to modern cross-coupling chemistry and a reactive acetic acid side chain, offers a robust platform for constructing diverse, sterically-defined polycyclic systems. This document elucidates the underlying chemical principles, provides detailed, field-tested protocols for key transformations, and offers insights into the causality behind experimental design, empowering researchers to leverage this synthon for novel molecular discovery.

Introduction: The Strategic Value of this compound

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. This compound emerges as a pre-validated and highly versatile synthon for several compelling reasons.[1] Its phenylacetic acid core is a common motif in pharmacologically active molecules. The true synthetic power, however, lies in the strategic placement of its two bromine substituents.

The bromine atom at the C2 (ortho) position is sterically poised for intramolecular cyclization reactions, acting as a "spring-loaded" handle for ring closure. The C5 (para) bromine atom offers a secondary reaction site for further functionalization, allowing for the introduction of molecular complexity, modulation of physicochemical properties, or the attachment of pharmacophores. This dual reactivity profile makes it an ideal precursor for constructing fused heterocyclic systems, particularly seven-membered rings like dibenzo[b,f]oxepines and dibenzo[b,f]azepines, which are core structures in numerous therapeutic agents.

The workflow below illustrates the logical progression from the building block to complex heterocyclic cores, highlighting the decision points based on the desired final structure.

G cluster_0 Initial Functionalization cluster_1 Intramolecular Cyclization (Key Step) cluster_2 Resulting Heterocyclic Cores cluster_3 Post-Cyclization Modification start This compound ester Esterification (e.g., with a phenol) start->ester Alcohol, Acid Catalyst amide Amidation (e.g., with an aniline) start->amide Amine, Coupling Agent ullmann Intramolecular Ullmann Condensation (Cu-catalyzed) ester->ullmann heck Intramolecular Heck Reaction (Pd-catalyzed) ester->heck Requires modification to vinyl ether amide->ullmann Forms C-N bond amide->heck Requires modification to enamide oxepine Dibromo-Dibenzo[b,f]oxepine Core ullmann->oxepine From Ester Precursor azepine Dibromo-Dibenzo[b,f]azepine Core ullmann->azepine From Amide Precursor suzuki Suzuki or Buchwald-Hartwig Coupling at C5-Br oxepine->suzuki azepine->suzuki final Functionalized Heterocycle suzuki->final

Fig 1. Synthetic pathways originating from this compound.

Core Application: Synthesis of Dibenzo[b,f]oxepine Scaffolds

Dibenzo[b,f]oxepines are a privileged class of seven-membered heterocycles found in both natural products and synthetic pharmaceuticals. A highly effective strategy for their synthesis involves the intramolecular coupling of precursors derived from this compound. The Ullmann condensation, a copper-catalyzed C-O bond formation, is a classic and robust method for this transformation.[2][3][4]

Mechanistic Rationale: The Intramolecular Ullmann Condensation

The Ullmann reaction traditionally requires high temperatures and stoichiometric copper.[2][5] However, modern iterations utilize soluble copper catalysts with ligands, allowing for milder conditions.[6] The key transformation is an intramolecular nucleophilic aromatic substitution, where the oxygen of a phenoxide attacks the carbon bearing the ortho-bromine, facilitated by a copper catalyst.

The process begins with the esterification of this compound with a substituted phenol. This creates the necessary precursor where the nucleophile (phenolic oxygen) and the electrophile (ortho-brominated ring) are tethered. In the presence of a base and a copper(I) catalyst, the phenol is deprotonated to a phenoxide. The copper catalyst then coordinates to the aryl bromide, activating it for nucleophilic attack by the tethered phenoxide, leading to ring closure and formation of the dibenzo[b,f]oxepine core.

Detailed Protocol: Two-Step Synthesis of a Dibenzo[b,f]oxepin-10(11H)-one

This protocol details the synthesis of a dibenzo[b,f]oxepine derivative, a common core structure. The process is divided into two main stages: (1) Synthesis of the diaryl ether precursor via esterification, and (2) Intramolecular Ullmann cyclization.

Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization reagents1 Reagents: - this compound - 4-Methoxyphenol - H₂SO₄ (cat.) - Toluene esterification Esterification (Fischer) reagents1->esterification workup1 Aqueous Workup & Purification esterification->workup1 product1 Diaryl Ether Ester (Precursor) workup1->product1 reagents2 Reagents: - Diaryl Ether Ester - CuI (catalyst) - 1,10-Phenanthroline (ligand) - Cs₂CO₃ (base) - Dioxane product1->reagents2 To Step 2 ullmann Ullmann Condensation (Intramolecular) reagents2->ullmann workup2 Filtration & Purification ullmann->workup2 product2 Final Product: Dibenzo[b,f]oxepin-10(11H)-one workup2->product2

Fig 2. Experimental workflow for dibenzo[b,f]oxepin-10(11H)-one synthesis.
Step 1: Synthesis of 4-Methoxyphenyl 2-(2,5-dibromophenyl)acetate

Objective: To synthesize the diaryl ether precursor required for the subsequent cyclization step.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-3 drops)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer

Protocol:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (e.g., 5.0 g), 4-methoxyphenol (1.2 eq), and toluene (100 mL).

  • Begin stirring the mixture and add 2-3 drops of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, or when no more water is collected.

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Causality Note: The NaHCO₃ wash is crucial to neutralize the acidic catalyst and remove any unreacted carboxylic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester precursor.

Step 2: Intramolecular Ullmann Cyclization to form 8-Bromo-2-methoxydibenzo[b,f]oxepin-10(11H)-one

Objective: To perform a copper-catalyzed intramolecular C-O bond formation to construct the seven-membered heterocyclic ring.

Materials & Reagents:

  • 4-Methoxyphenyl 2-(2,5-dibromophenyl)acetate (1.0 eq, from Step 1)

  • Copper(I) Iodide (CuI, 0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Celite®

  • Schlenk flask, inert atmosphere setup (Nitrogen or Argon)

Protocol:

  • Add the diaryl ether ester (from Step 1), CuI, 1,10-phenanthroline, and Cs₂CO₃ to a Schlenk flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Causality Note: An inert atmosphere is critical as oxygen can oxidize the Cu(I) catalyst to an inactive Cu(II) state, halting the catalytic cycle.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the copper salts and base.

    • Causality Note: Celite filtration is an effective method to remove fine inorganic precipitates that could complicate subsequent purification.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired dibenzo[b,f]oxepin-10(11H)-one.

Alternative Strategy: Palladium-Catalyzed Cyclizations

While the Ullmann condensation is effective, palladium-catalyzed reactions represent a powerful alternative for intramolecular C-C and C-heteroatom bond formation.[7] For instance, a derivative of this compound could be converted into an enamide, which could then undergo an intramolecular Heck reaction to form a dibenzo[b,f]azepine derivative. These reactions often proceed under milder conditions and with broader functional group tolerance compared to traditional Ullmann conditions.[8][9]

Parameter Intramolecular Ullmann Condensation Intramolecular Heck Reaction
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
Bond Formed C-O, C-NC-C
Typical Temp. High (100-200 °C)Moderate to High (80-140 °C)
Key Precursor Tethered Aryl Halide and NucleophileTethered Aryl Halide and Alkene/Enamide
Advantages Robust, well-established for C-O/C-NHigh functional group tolerance, milder
Considerations Can require harsh conditions, stoichiometric CuCatalyst/ligand sensitivity, potential side reactions

Table 1. Comparison of Key Intramolecular Cyclization Strategies.

Conclusion and Future Directions

This compound is a potent and strategically valuable building block for constructing complex heterocyclic systems. Its dual bromine handles allow for sequential and site-selective functionalization, enabling access to a wide range of molecular architectures. The protocols detailed herein for the synthesis of dibenzo[b,f]oxepines via an intramolecular Ullmann condensation provide a reliable and validated pathway for researchers. Future work in this area will likely focus on the development of more efficient and milder catalytic systems, including novel palladium and copper-based catalysts, to further expand the synthetic utility of this versatile synthon in the pursuit of novel therapeutics and advanced materials.

References

Troubleshooting & Optimization

avoiding dehalogenation in Suzuki coupling of 2-(2,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 2-(2,5-dibromophenyl)acetic acid. Our focus is to provide actionable troubleshooting advice and in-depth scientific explanations to overcome the common and often frustrating side reaction of dehalogenation, ensuring the successful synthesis of your target molecules.

As Senior Application Scientists, we understand that success in the lab is built on a deep understanding of reaction mechanisms and the subtle interplay of reaction components. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to rationalize and optimize your synthetic strategy.

Troubleshooting Guide: Diagnosing and Solving Dehalogenation

This section addresses the most frequent issues encountered during the Suzuki coupling of this compound.

Question: I am observing a significant amount of the dehalogenated byproduct, 2-(2-bromophenyl)acetic acid, in my reaction mixture. What is causing this and how can I prevent it?

Answer:

This is a classic problem known as hydrodehalogenation, a competitive side reaction that plagues many palladium-catalyzed cross-couplings, especially with polyhalogenated or electron-deficient substrates.[1]

Core Cause: Formation of Palladium-Hydride (Pd-H) Species

The primary culprit is the formation of a palladium-hydride (Pd-H) intermediate within the catalytic cycle.[1] This species can arise from several sources in your reaction flask, including the base, solvent (like alcohols), or even trace amounts of water.[1][2] Once formed, the Ar-Pd(II)-Br intermediate can undergo reductive elimination with the hydride to produce the undesired Ar-H (dehalogenated) product instead of coupling with the boronic acid.

Strategic Solutions:

The key to suppressing dehalogenation is to ensure that the rate of the desired cross-coupling pathway (reductive elimination of Ar-Ar') is significantly faster than the undesired dehalogenation pathway (reductive elimination of Ar-H). This can be achieved by carefully selecting and optimizing your reaction parameters.

ParameterProblematic Choice & RationaleRecommended Solution & Rationale
Ligand Small, less electron-donating ligands (e.g., PPh₃): These can lead to slower reductive elimination of the desired product, allowing more time for the competing dehalogenation pathway to occur.[1]Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs): These ligands accelerate the rate-limiting reductive elimination step of the cross-coupling product, outcompeting the dehalogenation pathway.[1][3]
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu): While effective for some couplings, they can promote the formation of Pd-H species, especially at elevated temperatures, and can be problematic for substrates with sensitive functional groups like carboxylic acids.[1]Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are generally much less prone to generating hydride species. K₃PO₄ is often an excellent first choice for suppressing dehalogenation.[1][4][5]
Solvent Protic solvents (e.g., alcohols) or solvents with high water content: These can directly act as hydride sources. While some water is often necessary to facilitate the reaction, excess water can be detrimental.[1][2][6]Aprotic solvents (e.g., Dioxane, THF, Toluene): These are not hydride sources and are the preferred choice. A mixture like Toluene/H₂O or Dioxane/H₂O (typically 10:1) is a robust starting point.[1][7] Ensure solvents are properly degassed.
Temperature Excessively high temperatures: While heat can increase reaction rates, it can also accelerate the decomposition pathways that lead to Pd-H formation and subsequent dehalogenation.Lowest effective temperature (typically 80-100 °C): Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish. This minimizes thermal decomposition and side reactions.[1]
Palladium Source Pd(II) precatalysts without a strong activating ligand: Can be slower to form the active Pd(0) species, potentially leading to side reactions.Pd(0) sources (e.g., Pd₂(dba)₃) or pre-formed precatalysts: Using a source like Pd₂(dba)₃ with a suitable ligand or a modern precatalyst ensures rapid and efficient generation of the active Pd(0) catalyst.[1]
Frequently Asked Questions (FAQs)

Q1: Why is chemoselective mono-coupling on this compound challenging?

The two bromine atoms on the phenyl ring have different reactivities due to their electronic and steric environments. The C-Br bond at the 2-position is sterically hindered by the adjacent acetic acid group, while the C-Br bond at the 5-position is more accessible. Generally, oxidative addition of the palladium catalyst will occur preferentially at the more sterically accessible and electronically favorable position (C5).[8] However, achieving high selectivity for mono-coupling over di-coupling requires careful control of stoichiometry (using ~1.0-1.2 equivalents of boronic acid) and reaction conditions to prevent a second coupling event.[9]

Q2: What is the detailed mechanism of dehalogenation?

The dehalogenation side reaction is a deviation from the main Suzuki-Miyaura catalytic cycle. After the initial oxidative addition of the aryl halide (Ar-Br) to the Pd(0) catalyst to form the Ar-Pd(II)-Br intermediate, a competing pathway can occur. Instead of transmetalation with the boronic acid, a Pd-H species (formed from the base, solvent, or water) can interact with the intermediate. This leads to a reductive elimination event that forms a C-H bond, releasing the dehalogenated product (Ar-H) and regenerating the Pd(0) catalyst.[1][10]

Q3: How does water content affect the reaction?

While Suzuki couplings are often run in aqueous mixtures, the role of water is complex. A small amount of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[5][11] However, excessive water can be a proton source that contributes to both dehalogenation and protodeboronation (hydrolysis of the boronic acid).[2][6] The key is control; using a carefully measured amount of water in an aprotic solvent is a standard and effective strategy.[6]

Q4: Can my boronic acid be a source of problems?

Yes. While the aryl halide is the primary focus when troubleshooting dehalogenation, a slow transmetalation step can allow more time for the undesired side reaction to occur.[1] Using a high-purity, stable boronic acid or boronate ester (like a pinacol ester) can help ensure the forward reaction proceeds efficiently.[1] Additionally, boronic acids can undergo homocoupling, another common side reaction.[12]

Visualizing the Reaction Pathways

Understanding the interplay between the productive coupling cycle and the off-cycle dehalogenation pathway is crucial for troubleshooting.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Dehalogenation Pathway Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂(R) ArPdBr->ArPdR Transmetalation (from R-B(OH)₂) ArPdH Ar-Pd(II)L₂(H) ArPdBr->ArPdH Hydride Transfer ArPdR->Pd0 Reductive Elimination Product Ar-R (Desired Product) ArPdR->Product PdH Pd-H Species (from Base/Solvent/H₂O) PdH->ArPdBr ArPdH->Pd0 Reductive Elimination Dehalogenated Ar-H (Undesired Byproduct) ArPdH->Dehalogenated

Caption: Competing pathways in the Suzuki-Miyaura coupling.

Troubleshooting_Flowchart start Dehalogenation Observed? ligand_check What ligand are you using? start->ligand_check Yes ligand_simple Simple Phosphine (e.g., PPh₃) ligand_check->ligand_simple ligand_action Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) ligand_simple->ligand_action base_check What base are you using? ligand_action->base_check base_strong Strong Alkoxide (e.g., NaOtBu) base_check->base_strong base_action Switch to weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃) base_strong->base_action solvent_check What solvent are you using? base_action->solvent_check solvent_protic Protic (e.g., Alcohol) or High H₂O solvent_check->solvent_protic solvent_action Switch to degassed aprotic solvent (e.g., Dioxane, Toluene) solvent_protic->solvent_action

Caption: Decision flowchart for minimizing dehalogenation.

Optimized Experimental Protocol

This protocol provides a robust starting point for the selective mono-Suzuki coupling of this compound, incorporating best practices to minimize hydrodehalogenation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane (5 mL), anhydrous

  • Water (0.5 mL), degassed

  • Schlenk flask or sealed reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add the this compound, arylboronic acid, and finely ground K₃PO₄ to a dry Schlenk flask or reaction vial containing a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and SPhos ligand.

  • Solvent Addition: Add the anhydrous 1,4-dioxane followed by the degassed water via syringe.

  • Degassing: Vigorously stir the mixture and sparge with a subsurface stream of inert gas for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles for complete oxygen removal.

  • Reaction: Heat the sealed reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Look for the consumption of the starting material and the appearance of the mono-coupled product. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product.

References

Technical Support Center: Optimizing Suzuki Reaction Yield for 2-(2,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 2-(2,5-dibromophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions involving this specific di-substituted aryl halide. We will explore common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Suzuki reaction with this compound, providing explanations and actionable solutions.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki coupling reaction can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst in the Suzuki reaction.[1] If you are using a Pd(II) precatalyst, it may not be reducing to Pd(0) in situ.

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[2] Alternatively, ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. The presence of phosphine ligands can help stabilize the Pd(0) state.[3]

  • Poor Ligand Choice: For a sterically hindered and electron-rich substrate like this compound, standard ligands like triphenylphosphine (PPh₃) may not be optimal.[4]

    • Solution: Switch to bulkier, more electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • Inadequate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] An inappropriate base can halt the reaction.

    • Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for challenging substrates.[7][8] The choice of base can also be solvent-dependent.[9]

  • Suboptimal Temperature: Suzuki reactions often require heating to overcome the activation energy of the oxidative addition step.[10]

    • Solution: Gradually increase the reaction temperature. A typical starting point is 80-100 °C.[8] For less reactive aryl bromides, higher temperatures may be necessary.[11]

Question 2: I'm observing significant formation of a dehalogenated byproduct where one or both bromine atoms are replaced by hydrogen. How can I minimize this?

Answer:

Dehalogenation is a common side reaction where a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the aryl group to produce the dehalogenated arene.[6]

Potential Causes & Solutions:

  • Source of Hydride: The Pd-H species can form from various sources, including the solvent (e.g., alcohols), the base, or trace amounts of water.[6]

    • Solution:

      • Solvent Choice: Use aprotic solvents like dioxane, toluene, or DMF.[2][12] If a protic co-solvent is necessary, minimize its amount.

      • Base Selection: Avoid strong hydroxide bases if dehalogenation is a major issue. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[6][12]

  • Slow Transmetalation: If the transmetalation step is slow, it allows more time for the competing dehalogenation pathway to occur.[6]

    • Solution:

      • Optimize Catalyst/Ligand: Use a more active catalyst system (e.g., with Buchwald ligands) to accelerate the overall catalytic cycle.[12]

      • Boronic Acid Quality: Ensure you are using a high-purity boronic acid or ester, as impurities can inhibit transmetalation.[13] Consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[14]

Question 3: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity for the desired product?

Answer:

Controlling selectivity in the Suzuki coupling of dihaloarenes can be challenging. The relative reactivity of the two bromine atoms in this compound is influenced by both steric and electronic factors.

Potential Causes & Solutions:

  • Reaction Stoichiometry: The ratio of the boronic acid to the dibromo-substrate is a key factor.

    • Solution for Mono-substitution: Use a stoichiometric amount or a slight deficit of the boronic acid (e.g., 0.9-1.0 equivalents).

    • Solution for Di-substitution: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents).[8]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures will generally favor the di-substituted product.

    • Solution: Monitor the reaction closely by TLC or LC-MS. To favor the mono-substituted product, stop the reaction once the desired product is maximized and starting material is consumed. Lowering the reaction temperature can also increase selectivity.

  • Ligand Effects: The steric bulk of the ligand can influence which bromine atom reacts first and the propensity for the second coupling.[15]

    • Solution: Experiment with different ligands. A very bulky ligand might favor mono-substitution at the less sterically hindered position.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Suzuki reaction?

The Suzuki reaction proceeds via a catalytic cycle involving a palladium catalyst.[3] The three main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.[16]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.[16]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[16]

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(R)L₂ Oxidative_Addition->Transmetalation Transmetalation (R-B(OR)₂) Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Which palladium catalyst is best for this reaction?

There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid being used and the desired outcome. However, for a potentially challenging substrate like this, modern catalyst systems are often more effective than traditional ones.

Catalyst SystemLigandTypical SubstratesAdvantagesDisadvantages
Pd(PPh₃)₄ PPh₃Aryl iodides, activated aryl bromidesCommercially available, well-establishedMay require higher temperatures, less effective for challenging substrates.[5]
Pd(OAc)₂ / Buchwald Ligands XPhos, SPhos, RuPhosAryl bromides, aryl chlorides, sterically hindered substratesHigh activity, lower catalyst loadings, milder conditions.[5]More expensive than PPh₃.
Palladacycle Precatalysts Buchwald G2, G3, G4 PrecatalystsBroad scope, including difficult couplingsAir- and moisture-stable, highly active, reproducible results.[5]Higher cost.
How do I choose the right base and solvent?

The choice of base and solvent are interconnected and crucial for reaction success.[9]

  • Bases: The function of the base is to activate the boronic acid, forming a more nucleophilic boronate species.[7]

    • K₂CO₃ / Na₂CO₃: Mild, common choices, often used in aqueous solvent mixtures.[7]

    • K₃PO₄: A stronger, non-nucleophilic base that is often effective when carbonates fail.[8]

    • Cs₂CO₃: A strong base that can be highly effective but is more expensive.[6]

  • Solvents: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.

    • Toluene, Dioxane, THF: Common aprotic solvents, often used with a small amount of water to help dissolve the inorganic base.[2]

    • DMF, NMP: Polar aprotic solvents that can sometimes improve yields but may also lead to side reactions.[17]

How can I purify the final product?

Purification typically involves removing the palladium catalyst, excess boronic acid, and any boronic acid-derived byproducts.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove the inorganic base and some water-soluble impurities.

  • Filtration: Passing the crude product through a plug of silica gel or celite can help remove the palladium catalyst.[18]

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

  • Column Chromatography: This is the most common method for achieving high purity. A gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane is often effective.[18]

Experimental Protocol: Double Suzuki Coupling of this compound

This protocol provides a starting point for the di-arylation of this compound. Optimization may be required for different arylboronic acids.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₃PO₄ (4 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 mmol), the arylboronic acid (2.5 mmol), and K₃PO₄ (4 mmol).[8]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).[8]

  • Add 1,4-dioxane (e.g., 5 mL) and water (e.g., 1 mL).[8]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst Check Catalyst/Ligand start->catalyst base_solvent Optimize Base & Solvent catalyst->base_solvent temp_time Adjust Temp & Time base_solvent->temp_time side_products Side Products Observed? temp_time->side_products dehalogenation Dehalogenation side_products->dehalogenation Yes (Dehalogenation) homocoupling Homocoupling side_products->homocoupling Yes (Homocoupling) success Optimized Yield side_products->success No fix_dehalogenation Use Aprotic Solvent Weaker Base More Active Catalyst dehalogenation->fix_dehalogenation fix_homocoupling Ensure Degassing Check Boronic Acid Purity homocoupling->fix_homocoupling fix_dehalogenation->success fix_homocoupling->success

Caption: A workflow for troubleshooting common Suzuki coupling issues.

References

troubleshooting poor reactivity of 2-(2,5-dibromophenyl)acetic Acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,5-dibromophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in utilizing this substrate in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you overcome common reactivity issues.

The Challenge: Why is this compound a Difficult Substrate?

This compound presents a unique set of challenges in cross-coupling reactions due to a combination of steric and electronic factors, as well as the presence of a potentially coordinating carboxylic acid group.

  • Steric Hindrance: The bromine atom at the C2 (ortho) position, adjacent to the acetic acid side chain, creates significant steric bulk around one of the reaction centers. This hindrance can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle.[1][2]

  • Catalyst Chelation/Inhibition: The free carboxylic acid moiety can act as a ligand, coordinating to the palladium center.[3] This can lead to the formation of stable, inactive palladacycles or alter the electronic properties of the catalyst, thereby slowing down or completely inhibiting the catalytic cycle.[4]

  • Electronic Effects: While aryl bromides are common substrates, the presence of two electron-withdrawing bromine atoms can influence the electron density of the aromatic ring, affecting its reactivity in the oxidative addition step.

  • Selectivity: With two non-equivalent C-Br bonds, achieving selective mono-arylation at either the C2 or C5 position can be challenging and often requires careful tuning of reaction conditions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common problems encountered when using this substrate.

Problem 1: No Reaction or Very Low Conversion (<10%)

Q: I've set up my Suzuki-Miyaura coupling reaction with this compound, but I'm only recovering my starting material. What are the primary causes?

A: This is a common issue stemming from catalyst inactivity or an insufficiently reactive system to overcome the substrate's inherent challenges. Here’s a breakdown of the likely culprits and solutions:

  • Inadequate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) often fail with sterically hindered substrates. The steric bulk around the C2-Br bond requires a more robust ligand.

    • Solution: Employ bulky, electron-rich dialkylbiarylphosphine ligands. These ligands promote the formation of a highly active, monoligated Pd(0) species, which is crucial for efficient oxidative addition into the hindered C-Br bond.[5][6] They also accelerate the final reductive elimination step.[7]

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points for screening.[8][9][10]

  • Catalyst Deactivation by Carboxylic Acid: The free acid group may be coordinating to and deactivating your palladium catalyst.[3]

    • Solution 1 (Protecting Group Strategy): Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This removes the coordinating group, simplifying the reaction system. The ester can be hydrolyzed post-coupling.

    • Solution 2 (Strong Base/Additive Strategy): Using a strong base like K₃PO₄ or Cs₂CO₃ ensures the carboxylic acid is deprotonated to the carboxylate. While still potentially coordinating, the use of specific additives or conditions can mitigate its negative effects. Some protocols have shown that the carboxylate can even act as a directing group under certain conditions.[3]

  • Incorrect Palladium Precatalyst: If using a Pd(II) source like Pd(OAc)₂, it must first be reduced to the active Pd(0) state.[11] This initial step can be inefficient and lead to the formation of inactive palladium black, especially if the reaction temperature is too high initially.

    • Solution: Use a modern, air-stable Pd(0) precatalyst, such as an L-Pd-G3 or G4 palladacycle (e.g., XPhos Pd G3). These catalysts are designed for challenging substrates and ensure a consistent concentration of the active Pd(0) species.[12]

Problem 2: Low to Moderate Yield (20-50%) and Sluggish Reaction

Q: My reaction is working, but it's very slow and the yield is poor. How can I optimize the conditions?

A: Achieving a moderate yield indicates that the catalytic cycle is turning over, but inefficiently. Fine-tuning the reaction parameters is key.

  • Base and Solvent System: The choice of base and solvent is critical and interdependent.

    • Base: For substrates with free carboxylic acids, inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior to organic bases or hydroxides. They are strong enough to facilitate the transmetalation step without causing significant side reactions like ester hydrolysis (if protected).

    • Solvent: Aprotic polar solvents are generally preferred. Toluene, dioxane, or 2-MeTHF, often with a small amount of water (e.g., 10:1 ratio), are standard for Suzuki reactions.[12] The water helps to dissolve the inorganic base and facilitates the transmetalation step.[6]

  • Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy for oxidative addition.

    • Solution: Screen temperatures ranging from 80 °C to 110 °C. Be cautious, as excessively high temperatures can lead to catalyst decomposition or side reactions.[13]

  • Concentration: Reaction kinetics can be sensitive to concentration.

    • Solution: Most cross-coupling reactions are run at a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.[12][13] If you suspect solubility issues with your substrate or boronic acid, a slightly more dilute system might be beneficial, though this can slow down the reaction rate.

Problem 3: Formation of Side Products

Q: I'm observing significant amounts of a byproduct that appears to be the mono-brominated phenylacetic acid (hydrodehalogenation). What causes this and how can I stop it?

A: Hydrodehalogenation (HDH) is a common side reaction where the bromine atom is replaced by a hydrogen.[14] This occurs when a palladium-hydride species is generated in the catalytic cycle, which then undergoes reductive elimination with the aryl group.[11][15]

  • Sources of Hydride:

    • Solvent: Alcoholic solvents (e.g., methanol, isopropanol) or water can be oxidized by the palladium complex to generate Pd-H species.[11][14]

    • Base: Certain bases or impurities within the base can act as hydride donors.

    • Boronic Acid: Impurities or decomposition of the boronic acid can sometimes lead to hydride formation.

  • Troubleshooting Strategies:

    • Avoid Alcoholic Solvents: Switch to a non-alcoholic solvent system like dioxane/water or toluene/water.[14]

    • Use High-Purity Reagents: Ensure your base and solvent are of high purity and properly dried/degassed.

    • Ligand Choice: The choice of ligand can influence the relative rates of the desired coupling versus the undesired HDH pathway. Bulky, electron-rich ligands can favor the productive reductive elimination.[14]

    • Control Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Q: I'm also seeing homocoupling of my boronic acid coupling partner. Why is this happening?

A: Homocoupling (Glaser coupling) of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen in the reaction mixture.[11][12] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[11]

  • Solution: Rigorously degas your solvent(s) before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Ensure the reaction is set up and runs entirely under a positive pressure of an inert atmosphere.[12]

Visualizing the Troubleshooting Process

A logical workflow is essential for efficiently diagnosing and solving reactivity issues.

Troubleshooting_Workflow start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node Start Start: Poor Reactivity Observed No_Conversion Problem: No/Low Conversion (<10%) Start->No_Conversion Is conversion minimal? Low_Yield Problem: Low Yield (20-50%) Start->Low_Yield Is conversion poor? Side_Products Problem: Side Products Formed Start->Side_Products Are byproducts the main issue? Cause1 Catalyst Inactivity No_Conversion->Cause1 Potential Cause Cause2 Suboptimal Conditions Low_Yield->Cause2 Potential Cause Cause3a Hydrodehalogenation Side_Products->Cause3a Specific Issue Cause3b Homocoupling Side_Products->Cause3b Specific Issue Sol1a Use Bulky Ligand (e.g., SPhos, XPhos) Cause1->Sol1a Solution Sol1b Use Modern Precatalyst (e.g., XPhos Pd G3) Cause1->Sol1b Solution Sol1c Protect Carboxylic Acid (Esterification) Cause1->Sol1c Solution Sol2a Screen Base/Solvent (e.g., K3PO4 in Dioxane/H2O) Cause2->Sol2a Solution Sol2b Optimize Temperature (80-110 °C) Cause2->Sol2b Solution Sol3a Use Anhydrous, Aprotic Solvent (e.g., Toluene) Cause3a->Sol3a Solution Sol3b Rigorously Degas Solvent & Use Inert Atmosphere Cause3b->Sol3b Solution Substrate_Challenges sub   p1 p2 steric_node Steric Hindrance from ortho-Bromo group impairs oxidative addition steric_node->p1 chelation_node Carboxylic acid can chelate and deactivate the Pd catalyst chelation_node->p2

References

Technical Support Center: Purification of Suzuki Coupling Products from 2-(2,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-tested solutions for the purification challenges associated with Suzuki coupling products derived from 2-(2,5-dibromophenyl)acetic acid. The presence of a carboxylic acid and two reactive bromine sites on the starting material introduces specific complexities that require a nuanced approach to purification. This document provides direct answers to common problems, explaining the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific problems you may encounter during the workup and purification of your target compound.

Q1: My crude product is a dark, oily solid, and TLC analysis shows multiple spots, including one that co-elutes with my starting material. What's the first step?

A1: A dark color in the crude product typically indicates the presence of residual palladium catalyst, often in the form of palladium black. The co-elution of product and starting material is common due to their similar polarities, both being carboxylic acids.

Immediate Action Plan:

  • Palladium Removal: Before attempting column chromatography, it is crucial to remove the heterogeneous palladium catalyst. Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Pass this solution through a short plug of Celite® or silica gel, washing thoroughly with the same solvent.[1] This filtration step should yield a significantly lighter-colored solution.

  • Acid-Base Extraction: The carboxylic acid group is your most powerful handle for purification. Perform a liquid-liquid extraction to separate acidic components from neutral byproducts.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. Your product and any unreacted this compound will move to the aqueous layer as their corresponding carboxylate salts.

    • Neutral byproducts, such as boronic acid homocoupling products, will remain in the organic layer, which can be discarded.

    • Carefully re-acidify the aqueous layer with cold 1 M or 10% HCl until a precipitate forms and the solution is acidic (test with pH paper).[2]

    • Extract your purified acidic product back into an organic solvent (3x with ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[3][4]

This acid-base workup effectively removes major neutral impurities and provides a cleaner mixture for subsequent chromatographic purification.

Q2: After an initial workup, my main impurity is the homocoupled boronic acid byproduct. How can I remove it effectively?

A2: Boronic acid homocoupling is a common side reaction, especially if the reaction mixture was not properly degassed, allowing oxygen to enter the system.[4][5][6] The resulting biaryl byproduct is non-polar and neutral, making it straightforward to separate from your acidic product.

Recommended Protocol: The acid-base extraction described in A1 is the most effective method. The neutral homocoupling product will remain in the initial organic layer while your desired acidic product is temporarily extracted into the basic aqueous phase. If some homocoupling product persists, it should separate easily during column chromatography due to its significantly lower polarity compared to your carboxylic acid product.

Q3: I'm struggling to separate the mono-arylated product from the desired di-arylated product using column chromatography. What should I do?

A3: The sequential substitution on this compound can lead to a mixture of mono- and di-substituted products. These compounds often have very similar polarities, presenting a significant chromatographic challenge.

Optimization Strategies for Column Chromatography:

  • Solvent System Modification: Standard solvent systems like hexane/ethyl acetate may not provide adequate separation.[7] The key is to suppress the ionization of the carboxylic acid group on the silica gel, which causes peak tailing and poor resolution.

    • Add Acetic Acid: Incorporate a small amount (0.5-1%) of acetic acid into your eluent system (e.g., Hexane/Ethyl Acetate/1% Acetic Acid). This maintains the carboxylic acid in its protonated state, leading to sharper peaks and better separation.

  • Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities. Gradually and slowly increase the polarity to carefully elute the mono- and di-substituted products separately. A shallow gradient is often critical for separating compounds with close Rf values.

  • Consider Derivatization: If chromatographic separation remains challenging, a temporary conversion of the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can alter the polarity and improve separation. After purification of the ester, it can be hydrolyzed back to the carboxylic acid. While this adds steps, it can be a robust solution for difficult separations.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying products from this compound?

A1: A multi-step approach is most effective. The general workflow should be:

  • Initial Filtration: Remove insoluble palladium catalyst by filtering the crude reaction mixture through Celite®.[1]

  • Acid-Base Extraction: Separate your acidic product from neutral impurities like homocoupled boronic acids.

  • Column Chromatography: Purify the product from remaining starting materials and other acidic side products, often using an eluent modified with acetic acid to improve peak shape.

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an excellent final step to achieve high purity.[8]

This workflow is visualized in the diagram below.

G cluster_0 Post-Reaction Workup cluster_1 Purification A Crude Reaction Mixture (Product, SM, Pd, Byproducts) B Dissolve in Ethyl Acetate A->B C Filter through Celite® Plug B->C D Filtrate (Free of Pd Black) C->D E Wash with aq. NaHCO3 D->E F Separate Layers E->F G Aqueous Layer (Product & SM Salts) F->G Collect H Organic Layer (Neutral Impurities) F->H Discard I Acidify Aqueous Layer (e.g., 1M HCl) G->I J Extract with Ethyl Acetate I->J K Concentrated Acidic Fraction J->K L Silica Gel Column Chromatography (Eluent + 0.5% AcOH) K->L M Combine Pure Fractions (Verify by TLC) L->M N Concentrate in Vacuo M->N O Pure Product N->O P Crystallization (Optional) O->P Q High-Purity Crystalline Product P->Q

Caption: General purification workflow for Suzuki products of this compound.

Q2: What are the primary impurities I should expect and how do they form?

A2: Understanding the origin of impurities is key to preventing and removing them. The main species to watch for are:

Impurity TypeChemical OriginPrimary Removal Method
Unreacted Starting Material Incomplete reaction conversion.Column Chromatography
Mono-Arylated Intermediate Incomplete reaction at both bromine sites.Column Chromatography
Boronic Acid Homocoupling Oxidative coupling of the boronic acid, often due to the presence of oxygen.[5][9]Acid-Base Extraction
Protodeboronation Product Hydrolysis of the boronic acid back to an arene, a common side reaction.[5][9]Column Chromatography
Palladium Residues Agglomeration of the palladium catalyst.Filtration through Celite®

The relationship between the starting material and common reaction byproducts is illustrated below.

G SM This compound Mono Mono-arylated Product SM->Mono Suzuki Coupling (1st Site) BA Aryl Boronic Acid (Ar-B(OH)2) BA->Mono Suzuki Coupling (1st Site) Di Di-arylated Product (Desired) BA->Di Suzuki Coupling (2nd Site) Homo Homocoupled Byproduct (Ar-Ar) BA->Homo Side Reaction Proto Protodeboronation (Ar-H) BA->Proto Side Reaction (Hydrolysis) Pd Pd(0) Catalyst / Base Pd->Mono Suzuki Coupling (1st Site) Pd->Di Suzuki Coupling (2nd Site) Pd->Homo Side Reaction O2 Oxygen O2->Homo Side Reaction Mono->Di Suzuki Coupling (2nd Site)

Caption: Formation pathways of product and common impurities in the Suzuki reaction.

Q3: How can I confirm the identity and purity of my final product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[10]

  • ¹H NMR: You should see the disappearance of the signals corresponding to the aromatic protons adjacent to the bromine atoms on your starting material. New signals for the coupled aryl group will appear. The integration of the signals will confirm the ratio of the different proton environments. The acetic acid CH₂ singlet should remain.

  • ¹³C NMR: The appearance of new aromatic carbon signals and shifts in the signals of the phenylacetic acid core will confirm C-C bond formation.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for assessing purity and confirming the molecular weight of the product.

A multi-technique approach provides the most robust validation of your final compound.[10]

Standard Operating Protocol: Column Chromatography

This protocol provides a reliable method for the purification of acidic Suzuki coupling products.

Objective: To purify the acidic product from unreacted starting material and other polar impurities after an initial acid-base workup.

Materials:

  • Crude acidic fraction (post-extraction)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Acetic Acid (AcOH)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column, collection tubes, rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it in vacuo until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better separation than loading the sample as a liquid.[1][11]

  • Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disruption of the surface during eluent addition.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 90:10 Hexane:EtOAc + 0.5% AcOH).

    • Collect fractions and monitor the elution progress using TLC. Visualize spots under a UV lamp.

    • Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Hexane:EtOAc, always maintaining 0.5% AcOH) to elute your compounds. The starting material, being more polar (two bromines), will typically elute after the mono-substituted product but before more polar baseline impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified product. Traces of acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the product in ethyl acetate and washing with water, followed by drying and re-concentration.

References

impact of base and solvent on 2-(2,5-dibromophenyl)acetic Acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,5-dibromophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth, field-proven insights into the critical role of base and solvent selection, moving beyond simple protocols to explain the causality behind experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do they influence reaction design?

A1: this compound possesses three primary reactive sites that dictate its chemical behavior:

  • Carboxylic Acid Group (-COOH): This is the most acidic site. It readily undergoes deprotonation with a suitable base to form a carboxylate anion. This transformation is fundamental for salt formation, esterification, or participation as an internal nucleophile in cyclization reactions.

  • Aryl Bromide at C2 (ortho to the acetic acid group): This C-Br bond is sterically hindered by the adjacent acetic acid side chain. This hindrance can be exploited to achieve selective reactions at the other bromine position.

  • Aryl Bromide at C5 (para to the acetic acid group): This C-Br bond is more sterically accessible and generally more reactive in cross-coupling reactions compared to the C2-Br bond.

Understanding this reactivity hierarchy is crucial for designing selective transformations, such as mono-functionalization in palladium-catalyzed cross-coupling reactions.

Q2: How does the choice of base affect the deprotonation of the carboxylic acid, and what are the downstream consequences?

A2: The choice of base is critical and its impact extends beyond simple deprotonation. The key factors are the base's strength (pKa of its conjugate acid), its solubility, and the nature of its counter-ion.

  • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used in palladium-catalyzed reactions. They are strong enough to deprotonate the carboxylic acid and to facilitate the catalytic cycle (e.g., by activating the boronic acid in Suzuki couplings), but are often mild enough to prevent unwanted side reactions.[1]

  • Strong Bases (e.g., NaH, LiHMDS, NaOH): Stronger bases will quantitatively deprotonate the carboxylic acid. However, very strong bases like hydroxides can sometimes promote unwanted side reactions, especially at high temperatures.[1] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is often preferred for intramolecular cyclization where the resulting carboxylate is intended to act as an internal nucleophile.

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are generally used to scavenge acid generated during a reaction (e.g., esterification via an acyl chloride). They are typically not strong enough to fully deprotonate the carboxylic acid on their own in polar aprotic solvents.

The resulting carboxylate salt's solubility, which is heavily influenced by the counter-ion (e.g., Cs⁺ vs. Na⁺) and the solvent, will determine whether the reaction proceeds under homogeneous or heterogeneous conditions, significantly impacting reaction rates and outcomes.

Q3: What is the general role of the solvent in reactions involving this acid?

A3: The solvent is not a passive medium; it actively influences reaction outcomes by modulating solubility, reactivity, and catalyst stability.[2]

  • Solubility: The solvent must dissolve the starting material, reagents, and key intermediates to a sufficient extent. For this compound, polar aprotic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), or 1,4-dioxane are common choices.

  • Reactivity and Selectivity: Solvents can stabilize transition states and influence reaction pathways.[3][4] For example, polar solvents can stabilize charged intermediates in a catalytic cycle, potentially accelerating the reaction or even changing its selectivity.[3] In cross-coupling reactions, the solvent's ability to coordinate with the palladium catalyst can affect its activity and stability.[2][5]

  • Temperature Control: The solvent's boiling point dictates the accessible temperature range for the reaction, which is a critical parameter for overcoming activation energy barriers.

Troubleshooting Guide

Scenario 1: Poor Yield and Selectivity in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Q: I'm attempting a mono-Suzuki coupling on this compound to react at the C5-Br position, but I'm getting low yields, significant amounts of the di-substituted product, and some starting material back. How can I improve this?

A: This is a classic selectivity challenge. The goal is to leverage the slightly higher reactivity of the C5-Br bond while preventing over-reaction at the C2 position. The base and solvent system is paramount here.

Diagnostic & Troubleshooting Steps:

  • Evaluate Your Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[6][7][8]

    • If you are using a strong base like NaOH or KOH: These can be too harsh, potentially leading to catalyst degradation or side reactions.

    • Recommended Action: Switch to a milder base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[9][10] They provide sufficient basicity to promote the catalytic cycle while minimizing side reactions. The large, soft cesium cation can also increase the solubility of the base and influence the catalyst's reactivity.

  • Analyze Your Solvent System: The solvent impacts catalyst activity and the solubility of all components.[2][11]

    • If you are using a single solvent like DMF or Toluene: While common, a mixed-solvent system often provides superior results.

    • Recommended Action: Use a mixture of an aprotic solvent and water, such as 1,4-dioxane/water or THF/water .[10][12] Water can aid in dissolving the inorganic base and facilitate the formation of the active palladium-hydroxo species that can participate in the catalytic cycle.[8]

  • Control Stoichiometry and Temperature:

    • Boronic Acid: Use only a slight excess (1.05-1.2 equivalents) of the boronic acid to favor mono-substitution.

    • Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80-90 °C). Higher temperatures will increase the rate of reaction at both C-Br positions, reducing selectivity.

Sample Optimized Protocol for Selective Mono-Suzuki Coupling

This protocol is a starting point and may require further optimization.

  • To a reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (3.0 equiv.).

  • Add your palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

Data Summary: Impact of Base/Solvent on Selectivity
BaseSolvent SystemTemp (°C)Typical OutcomeRationale
NaOHToluene110Poor selectivity, di-substitutionHarsh conditions, high temperature overcomes selectivity barrier.
K₂CO₃DMF100Moderate selectivityCommon conditions, but can still lead to di-substitution.
K₃PO₄ 1,4-Dioxane/H₂O 90 Good to Excellent Selectivity Milder base, aqueous mixture facilitates efficient catalysis at lower temperatures.[10][12]
Cs₂CO₃THF/H₂O85Good to Excellent SelectivityCesium effect can enhance catalyst turnover and solubility.
Scenario 2: Failed Intramolecular Cyclization
Q: I am trying to perform a base-induced intramolecular cyclization to form a bicyclic ketone, but I only recover the starting material or see a complex mixture of polymeric products. What is going wrong?

A: This outcome suggests that either the conditions are not sufficient to promote the desired intramolecular reaction or that an undesired intermolecular polymerization is occurring at a faster rate. The choice of base and strict adherence to high-dilution principles are key.

Diagnostic & Troubleshooting Steps:

  • Assess Base Strength and Type: The goal is to generate the carboxylate anion, which then acts as an internal nucleophile to displace one of the bromine atoms.

    • If using a weak base (K₂CO₃, TEA): It may not be strong enough to fully deprotonate the acid, or the resulting carboxylate may not be nucleophilic enough under the reaction conditions.

    • Recommended Action: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) . NaH will irreversibly deprotonate the carboxylic acid, and the byproduct (H₂) simply evolves from the reaction, driving it forward.

  • Evaluate the Solvent: The solvent must be aprotic and able to dissolve the resulting sodium salt.

    • Recommended Action: Anhydrous THF or DMF are excellent choices. DMF's higher boiling point allows for higher reaction temperatures if needed, but THF is often sufficient and easier to remove. Ensure the solvent is truly anhydrous, as water will quench the NaH.

  • Implement High-Dilution Conditions: This is the most critical factor for favoring intramolecular cyclization over intermolecular polymerization. The goal is to ensure that a molecule is more likely to react with itself than with another molecule.

    • Recommended Action: Prepare a solution of the this compound in your chosen anhydrous solvent. In a separate flask, prepare a suspension of NaH in a large volume of the same solvent. Use a syringe pump to add the acid solution to the base suspension very slowly (e.g., over several hours) at the desired reaction temperature (start with room temperature or gentle heating to 50-60 °C).

Visualization of the Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting this cyclization.

G start Problem: Failed Intramolecular Cyclization outcome_polymer Observation: Polymerization or No Reaction start->outcome_polymer check_base Is the base strong enough? (e.g., NaH) check_base->check_base check_solvent Is the solvent anhydrous & aprotic? (e.g., THF, DMF) check_base->check_solvent Yes check_solvent->check_solvent check_dilution Are you using high-dilution conditions? (Syringe pump addition) check_solvent->check_dilution Yes check_dilution->check_dilution outcome_success Success: Desired Cyclized Product check_dilution->outcome_success Yes outcome_polymer->check_base Troubleshoot

Caption: Decision tree for troubleshooting intramolecular cyclization.

Scenario 3: Difficulty with Alternative Cross-Coupling Reactions (e.g., Sonogashira, Ullmann)
Q: I want to perform a Sonogashira or Ullmann-type coupling on this compound. What specific challenges should I anticipate regarding the base and solvent?

A: While both are powerful C-C or C-Heteroatom bond-forming reactions, they have unique requirements compared to Suzuki coupling.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[13][14]

    • Base: The base's primary role is to deprotonate the terminal alkyne to form a copper acetylide intermediate.[15] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA) , is almost always used. These bases are also excellent solvents for the reaction.

    • Solvent: Often, the amine base itself can serve as the solvent. Alternatively, a co-solvent like THF or DMF can be used. The key is to ensure all components, especially the copper(I) catalyst, remain soluble. A major side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions.[16]

  • Ullmann Condensation: This copper-catalyzed reaction is used to form C-O, C-N, or C-S bonds.[17] It traditionally requires harsh conditions, though modern methods are milder.[18][19][20]

    • Base: A strong base is typically required to deprotonate the nucleophile (e.g., a phenol or amine). Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices.

    • Solvent: High-boiling polar aprotic solvents are necessary to reach the high temperatures often required for Ullmann reactions. DMF , N-Methyl-2-pyrrolidone (NMP) , or dimethyl sulfoxide (DMSO) are typical. The high temperature is needed to drive the reaction, which is often slower and less efficient than palladium-catalyzed alternatives.[21]

Experimental Workflow for a Sonogashira Coupling

The following diagram illustrates a typical workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Alkyne, CuI, & Pd Catalyst in Flask B Purge with Inert Gas (Ar/N₂) A->B C Add Degassed Solvent (e.g., THF) B->C D Add Amine Base (e.g., TEA) C->D E Heat to Reaction Temp & Monitor D->E F Quench & Aqueous Workup E->F G Column Chromatography F->G H Isolate Product G->H

Caption: General experimental workflow for Sonogashira coupling.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-(2,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in catalytic reactions involving 2-(2,5-dibromophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling and other catalytic transformations. Here, we will explore common catalyst poisoning issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with this compound is failing or giving very low yields. What are the most likely causes related to the catalyst?

A1: When a typically robust palladium-catalyzed reaction fails, catalyst deactivation, or "poisoning," is a primary suspect. The primary mechanism of catalyst poisoning involves the strong adsorption of impurities or by-products onto the catalyst's active sites, which blocks reactants from accessing them.[1][2] For reactions involving this compound, the most common culprits are:

  • Impurities in the Starting Material: The synthesis of this compound can leave behind residual reagents or by-products that are potent catalyst poisons.

  • Sulfur Compounds: Often present in trace amounts in reagents or solvents, sulfur is a notorious poison for palladium catalysts.[3][4][5]

  • Excess Halide Ions: While bromide is a reactant, a high concentration of halide ions in the solution can lead to the formation of inactive palladium-halide complexes, effectively inhibiting the catalytic cycle.[6]

  • Degradation of Ligands or Catalyst: Phosphine ligands, crucial for stabilizing the palladium center, can degrade under harsh conditions. The active Pd(0) catalyst can also be oxidized to an inactive Pd(II) state if oxygen is not rigorously excluded.

Q2: How can I visually diagnose if catalyst poisoning is occurring in my reaction flask?

A2: A visual inspection can offer initial clues. In a healthy palladium-catalyzed cross-coupling reaction, the solution often turns a dark, homogeneous color (typically dark brown or black) shortly after heating, indicating the formation of soluble, active Pd(0) nanoparticles or complexes. Signs of trouble include:

  • Formation of a Precipitate (Palladium Black): If the catalyst crashes out of solution as a black, heterogeneous precipitate, it signifies agglomeration and deactivation. The active catalyst has lost its stabilizing ligands and is no longer available for the reaction.

  • No Color Change: If the reaction mixture remains light yellow (the color of many Pd(II) precatalysts) upon heating, it suggests that the reduction from the precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species has failed. This can be due to poisons preventing the initial reduction step.

  • Rapid Color Fading: A reaction that starts dark but then rapidly lightens may indicate that the active catalyst is being consumed by a destructive side reaction or is being poisoned and re-oxidized.

Q3: Could the carboxylic acid group on my starting material be interfering with the reaction?

A3: Yes, the carboxylic acid moiety is a critical factor. While it may not be a "poison" in the classical sense, it can significantly influence the reaction environment. It can act as an internal ligand, coordinating to the palladium center and altering its reactivity. More importantly, it can react with the base (e.g., K₂CO₃, Cs₂CO₃) to form a carboxylate salt and water. The presence of this salt can affect solubility, and the in-situ generation of water can promote unwanted side reactions, such as the hydrolysis of phosphine ligands or the deboronation of boronic acids in Suzuki couplings.

Troubleshooting Guide: Sluggish or Stalled Reactions

Problem: My reaction starts but stalls after 20-30% conversion, even with increased temperature or extended reaction time.

This is a classic symptom of catalyst poisoning, where the catalyst is initially active but is progressively deactivated by an impurity present in the reaction mixture.

Your starting material may contain impurities that are poisoning the catalyst. Common offenders from its synthesis could include residual sulfur-containing reagents, heavy metals, or other organic halides.

Solution: Purification of the Starting Material

Purifying your this compound is a crucial first step. Recrystallization is often effective.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a solvent system in which the acid is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/water, toluene, or ethyl acetate/hexanes).

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum.

  • Validation: Confirm the purity of the recrystallized material using ¹H NMR and melting point analysis.

Sulfur compounds bind very strongly to palladium, forming stable palladium-sulfur bonds that block the active sites.[3] This is often irreversible. Sources can include solvents (like non-desulfurized DMF), bases, or other reagents.

Solution: Scavenging and Prevention

  • Use High-Purity Reagents: Always use the highest purity solvents and reagents available. Anhydrous, "biotech" or "pharma" grade solvents are often subjected to more stringent purification to remove sulfur impurities.

  • Employ a Sulfur Scavenger: In cases where sulfur contamination is suspected but unavoidable, adding a small amount of a scavenger can help. Copper powder or beads can sometimes sequester sulfur compounds, although this can complicate reaction kinetics.

  • Guard Beds: For larger-scale reactions, passing liquid reagents through a guard bed of materials like activated carbon or specific adsorbents can remove poisons before they enter the reactor.[7]

Troubleshooting Workflow for Stalled Reactions

G start Reaction Stalls check_purity Is Starting Material (SM) Purity >99%? start->check_purity recrystallize Recrystallize SM and Rerun Reaction check_purity->recrystallize No check_reagents Are all Reagents (Solvents, Base) of Highest Purity? check_purity->check_reagents Yes recrystallize->check_reagents purify_reagents Purify Solvents/ Use Fresh Base check_reagents->purify_reagents No check_atmosphere Is Reaction Under Strictly Inert Atmosphere? check_reagents->check_atmosphere Yes purify_reagents->check_atmosphere improve_inert Improve Degassing/ Use Glovebox check_atmosphere->improve_inert No final_check Consider Ligand Choice or Catalyst Loading check_atmosphere->final_check Yes improve_inert->final_check

Caption: A diagnostic workflow for troubleshooting stalled cross-coupling reactions.

Troubleshooting Guide: Low Yields and Side Product Formation

Problem: The reaction proceeds to completion, but the yield of the desired product is low, and I observe significant amounts of by-products like homocoupling of my boronic acid (in Suzuki reactions) or debromination.

This scenario suggests that while the catalyst is active, its selectivity is poor, or alternative reaction pathways are competing with the desired cross-coupling.

The phosphine ligand is arguably the most critical component for tuning the catalyst's performance.[8] Electron-rich and bulky phosphine ligands are generally required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[9]

  • Ligand Oxidation: Many phosphine ligands are sensitive to air and can be oxidized to phosphine oxides, which have no beneficial coordinating properties.

  • P-C Bond Cleavage: Under harsh conditions (high temperatures), some phosphine ligands can degrade.

  • Poor Ligand Choice: A ligand that is not bulky enough may not sufficiently stabilize the palladium center, leading to the formation of palladium black. A ligand that is not electron-donating enough may result in slow oxidative addition.

Solution: Ligand Selection and Handling

  • Handle Ligands Properly: Solid phosphine ligands should be stored under an inert atmosphere (argon or nitrogen) and handled quickly in the air. Solutions of ligands should be prepared using properly degassed solvents.

  • Choose Robust Ligands: For challenging substrates, consider using sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which are known for their high stability and reactivity.

  • Screen Ligands: If yields are consistently low, perform a small-scale screen of different ligand classes to identify the optimal choice for your specific substrate combination.

Table 1: Common Phosphine Ligands and Their Properties

LigandTypeKey CharacteristicsCommon Applications
PPh₃ (Triphenylphosphine)Monodentate, ArylInexpensive, moderately stable.Basic cross-coupling, Stille reactions.
P(tBu)₃ (Tri-tert-butylphosphine)Monodentate, AlkylVery bulky and electron-rich. Air-sensitive.Suzuki, Heck, Negishi with challenging substrates.
XPhosBiarylphosphineBulky, electron-rich, pre-catalysts available.C-N and C-C bond formation, Suzuki with aryl chlorides.
SPhosBiarylphosphineSimilar to XPhos, often shows complementary reactivity.General C-C, C-N, C-O couplings.
dppfBidentate, FerrocenylGood thermal stability, defined bite angle.Suzuki, Negishi, Buchwald-Hartwig amination.

Mechanism of Palladium Poisoning by Sulfur

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X PoisonedPd LₓPd-S(R)-R' (Inactive Complex) Pd0->PoisonedPd Irreversible Binding Trans L₂Pd(II)(Ar)(Ar') OxAdd->Trans + Ar'-M RedEl Product (Ar-Ar') Trans->RedEl Reductive Elimination RedEl->Pd0 Sulfur R-S-R' (Sulfur Impurity) Sulfur->PoisonedPd

Caption: The desired catalytic cycle versus the deactivation pathway caused by a sulfur-containing poison.

Analytical and Preventative Best Practices

Q3: How can I proactively test my starting materials for potential catalyst poisons?

A3: For high-value or regulated synthesis (e.g., in pharmaceutical development), analytical testing of starting materials is essential.

  • Elemental Analysis (ICP-MS/OES): Inductively Coupled Plasma - Mass Spectrometry or Optical Emission Spectrometry can detect trace amounts of heavy metal poisons like lead, mercury, and arsenic with ppb-level detection limits.[7]

  • Sulfur Analysis: Specialized combustion analyzers can determine the total sulfur content of a material.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile organic impurities that could act as poisons.[10]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can be used to analyze a deactivated catalyst to identify the elements present on its surface, providing direct evidence of the poison.[11][12][13]

By implementing these troubleshooting strategies and maintaining a high standard of experimental practice, you can overcome the challenges associated with catalyst poisoning and successfully utilize this compound in your synthetic endeavors.

References

Technical Support Center: Suzuki Reactions Involving 2-(2,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-(2,5-dibromophenyl)acetic acid. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate the complexities of the reaction workup and purification, ensuring robust and reproducible results.

The unique structure of this compound, featuring a carboxylic acid and two aryl bromide sites, presents specific challenges and opportunities. The acidic proton can interfere with the basic reaction conditions, and the presence of two reactive sites requires careful control to achieve selective mono- or di-arylation. This guide is designed to address these issues head-on, providing both standard protocols and advanced troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental strategy for working up a Suzuki reaction with an acidic product like this compound?

The presence of the carboxylic acid group is the key to a successful workup. The core strategy is a liquid-liquid extraction that leverages the pH-dependent solubility of your product.[1][2][3]

  • Basification: At the end of the reaction, the mixture is typically basic. Your carboxylic acid product exists as its water-soluble carboxylate salt (e.g., sodium or potassium salt).[1] This is an advantage. Dilute the reaction mixture with an organic solvent (like ethyl acetate or toluene) and water. The non-polar impurities, such as boronic acid homocoupling byproducts and residual phosphine ligands, will partition into the organic layer. The desired product salt remains in the aqueous layer.

  • Separation & Wash: Separate the aqueous layer. You can wash it again with a fresh portion of organic solvent to ensure all non-acidic impurities are removed.

  • Acidification & Extraction: Cool the aqueous layer (e.g., in an ice bath) and slowly acidify it with a strong acid, such as 1M or 2M HCl, to a pH of approximately 2.[1] This protonates the carboxylate, converting it back to the neutral carboxylic acid, which is now much less soluble in water and will often precipitate or become extractable into an organic solvent.

  • Product Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (ethyl acetate is a common choice). The combined organic layers now contain your desired product.

  • Final Wash & Dry: Wash the combined organic extracts with brine to remove excess water, dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]

Q2: I'm performing a mono-arylation. How do I deal with the unreacted starting material and potential di-arylated byproduct?

This is a common challenge. Control over selectivity is primarily achieved by adjusting reaction conditions (e.g., using 1.0-1.2 equivalents of boronic acid), but purification is key.

  • Unreacted Starting Material: Your starting material, this compound, is also a carboxylic acid. During the acid-base workup described in Q1, it will behave almost identically to your mono-arylated product. Therefore, extractive workup alone will not separate them.

  • Di-arylated Product: The di-arylated product is also a carboxylic acid and will follow the same extraction path.

Solution: The primary method for separating this mixture is column chromatography on silica gel.[4] The polarity difference between the starting material, the mono-arylated product, and the di-arylated product is usually sufficient for separation. A solvent system of hexanes/ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%) is often effective. The acetic acid helps to suppress the streaking of the carboxylic acid products on the silica gel.

CompoundExpected PolarityTypical Elution Order
Di-arylated ProductLeast PolarFirst
Mono-arylated ProductIntermediateSecond
Starting MaterialMost PolarLast
Q3: How do I effectively remove palladium catalyst residues? My product is a pale grey or black solid.

Residual palladium is a frequent issue, especially in pharmaceutical development where metal content must be minimized.[5]

  • Celite Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite®.[4] This can remove a significant portion of the precipitated palladium black.

  • Aqueous Washes: During the workup, washing with aqueous solutions like ammonium chloride can help remove some palladium salts.

  • Activated Carbon (Charcoal): After obtaining the crude product in an organic solvent, you can stir it with a small amount of activated charcoal for 10-15 minutes, followed by filtration through Celite.[6] Be aware that charcoal can sometimes adsorb the product, so use it judiciously and monitor with TLC.

  • Thiol Scavengers: For very low palladium levels, treatment with silica-bound scavengers (e.g., thiol-functionalized silica) or adding a solution of a compound like N-acetylcysteine or sodium bisulfite can complex with the palladium, facilitating its removal.[5]

Q4: What's the best way to remove unreacted boronic acid and its byproducts?

Boronic acids and their dehydrated form, boroxines, can be persistent impurities.

  • Basic Wash: Most boronic acids are weakly acidic and can be partially removed during the basic wash (Step 1 in Q1). However, their pKa can be close to that of your product, making this inefficient.

  • Oxidative Workup: A common method is to treat the organic layer containing the crude product with an oxidizing agent like hydrogen peroxide under basic conditions. This converts the boronic acid to the corresponding phenol, which is more easily removed by a subsequent basic wash.

  • Diol Extraction: Boronic acids form stable complexes with diols. Washing the organic layer with a solution containing a diol like diethanolamine can sometimes help pull the boronic acid into the aqueous phase.[7]

  • Chromatography: If all else fails, boronic acid impurities can typically be separated by silica gel chromatography.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup and purification process.

Problem 1: An intractable emulsion formed during the basic extraction.

Cause: High concentrations of base, salts, or polar organic solvents (like THF from the reaction) can lead to emulsion formation. The carboxylate product itself can act as a surfactant.

Solutions:

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Dilute: Dilute both the organic and aqueous phases with more solvent and water.

  • Filter: Pass the entire mixture through a pad of Celite or glass wool.

  • Patience: Sometimes, simply letting the separatory funnel sit for an extended period (30 minutes to an hour) will allow the layers to separate.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating layers.

Problem 2: My product precipitated out of solution when I acidified the aqueous layer, but it's a sticky mess instead of a filterable solid.

Cause: This is common for biaryl carboxylic acids that may be amorphous or have low melting points. Oiling out prevents effective filtration.

Solutions:

  • Do Not Filter: Instead of trying to filter the solid, proceed directly to extraction. Add your organic solvent (e.g., ethyl acetate) to the mixture and stir or shake vigorously. The "oiled out" product should dissolve into the organic layer.

  • Change Solvent: If the product is not dissolving well, try a different extraction solvent. Dichloromethane or a mixture of solvents might be more effective.[1]

  • Trituration: After isolating the crude product, you can try to induce crystallization by trituration. This involves stirring the crude oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture).

Problem 3: The reaction shows full conversion by LCMS, but my isolated yield is very low.

Cause: This often points to a loss of product during the workup.

Potential Loss Points & Solutions:

  • Incomplete Extraction from Aqueous Layer: Did you perform enough extractions after acidification? Carboxylic acids can still have some water solubility. Perform at least 3-5 extractions with your organic solvent.

  • Premature Precipitation: Is it possible your product precipitated during the initial basic wash and was accidentally discarded with the palladium/Celite filter cake? Ensure the pH is sufficiently basic (>10-11) to keep the product fully dissolved as the carboxylate salt.

  • Product Adsorption: Did you use too much activated charcoal? This can lead to significant product loss. Use the minimum amount necessary and check the filtrate by TLC to ensure your product is still present.

  • Incomplete Acidification: If the aqueous layer is not acidified sufficiently (pH should be <3), the product will remain in its carboxylate form and will not be extracted into the organic phase.[2] Check the pH with litmus paper or a pH meter.

Experimental Workflow & Diagrams

Standard Workup Protocol
  • Reaction Quench: Cool the reaction mixture to room temperature.

  • Initial Filtration (Optional): Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove palladium black. Rinse the pad with more solvent.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Add water and separate the layers.

  • Aqueous Extraction: Extract the organic layer with a basic solution (e.g., 1M Na₂CO₃ or 1M NaOH). Combine all aqueous layers.

  • Organic Wash: Wash the combined basic aqueous layers with an organic solvent (e.g., Ethyl Acetate) to remove non-acidic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M HCl.

  • Product Extraction: Extract the acidified aqueous layer 3-5 times with Ethyl Acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography.

Diagrams

Below are diagrams illustrating the standard workup workflow and a troubleshooting decision tree.

Workup_Workflow RM Crude Reaction Mixture Filt Filter through Celite RM->Filt Ext1 Basic Extraction (e.g., 1M NaOH) Filt->Ext1 Sep1 Separate Layers Ext1->Sep1 Aq1 Aqueous Layer (Contains Product Salt) Sep1->Aq1 Product Path Org1 Organic Layer (Non-polar Impurities) Sep1->Org1 Impurity Path Acid Acidify to pH < 3 (e.g., 2M HCl) Aq1->Acid Ext2 Extract with Organic Solvent Acid->Ext2 Sep2 Separate Layers Ext2->Sep2 Aq2 Aqueous Layer (Salts) Sep2->Aq2 Waste Org2 Organic Layer (Contains Product) Sep2->Org2 Product Path Dry Dry & Concentrate Org2->Dry Crude Crude Product Dry->Crude Purify Purify (Chromatography) Crude->Purify Final Pure Product Purify->Final

Caption: General acid-base extraction workflow for product isolation.

Troubleshooting_Guide cluster_solutions S1 Add Brine or Centrifuge S2 Extract directly, do not filter S3 Re-extract aqueous layer; Check pH of acidification S4 Use Charcoal or Thiol Scavengers P1 Problem: Emulsion? P1->S1 P2 Problem: Product Oiled Out? P2->S2 P3 Problem: Low Yield? P3->S3 P4 Problem: Dark Color? P4->S4

Caption: Decision tree for common workup and purification issues.

References

Technical Support Center: Minimizing Protodeborylation of Boronic Acids in the Presence of 2-(2,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the undesired side reaction of protodeborylation, particularly when working with substrates like 2-(2,5-dibromophenyl)acetic acid. Our goal is to provide in-depth, actionable insights and troubleshooting strategies to enhance the efficiency and yield of your cross-coupling reactions.

Section 1: Understanding the Challenge: Protodeborylation

Q1: What is protodeborylation and why is it a concern in my reactions?

A1: Protodeborylation, also known as protodeboronation, is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process is a significant undesired side reaction, especially in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The occurrence of protodeborylation leads to the formation of a byproduct instead of the desired coupled product, which reduces the reaction yield and complicates the purification process.[2] The propensity for a boronic acid to undergo this reaction is highly dependent on the reaction conditions and the structure of the boronic acid itself.[1]

Q2: What are the primary mechanisms driving protodeborylation?

A2: The mechanism of protodeborylation is complex and can be influenced by several factors, most notably the pH of the reaction medium.[1] Two primary pathways are generally recognized:

  • Acid-Catalyzed Protodeborylation: This mechanism involves the reaction of the boronic acid with an acid.[1][3]

  • Base-Catalyzed Protodeborylation: This is often more relevant in Suzuki-Miyaura couplings, which are typically run under basic conditions.[4][5] The process begins with a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a more reactive boronate species.[1][4] This is followed by a rate-limiting reaction with a proton source, such as water, to yield the protodeborylated product.[1]

For heteroaromatic boronic acids containing a basic nitrogen atom, additional mechanisms can come into play, including the formation of reactive zwitterionic species under neutral pH conditions.[1]

Q3: Why might I be seeing increased protodeborylation when using this compound or similar substrates?

A3: While the provided search results do not directly address this compound, we can infer potential issues based on general principles. The presence of two bromine atoms on the phenyl ring makes it electron-deficient. Electron-deficient arylboronic acids, particularly those with ortho-substituents, can be highly susceptible to protodeborylation under basic conditions.[6] The acidic proton of the carboxylic acid moiety could also potentially influence the local pH and contribute to protodeborylation, although the base-catalyzed pathway is generally more of a concern in Suzuki couplings.

Section 2: Troubleshooting Guide for Protodeborylation

This section provides a structured approach to diagnosing and resolving issues with protodeborylation in your experiments.

Issue 1: Low Yield of Desired Product and Presence of Protodeborylated Byproduct

This is the most common manifestation of a protodeborylation problem. The troubleshooting workflow below will help you systematically address the potential root causes.

Experimental Troubleshooting Workflow

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// Edges start -> base; base -> base_check; base_check -> solvent [label="Yes"]; base_check -> end_success [label="No"]; solvent -> solvent_check; solvent_check -> temp [label="No"]; solvent_check -> end_success [label="Yes"]; temp -> temp_check; temp_check -> boronic_acid_der [label="No"]; temp_check -> end_success [label="Yes"]; boronic_acid_der -> boronic_acid_check; boronic_acid_check -> catalyst [label="No"]; boronic_acid_check -> end_success [label="Yes"]; catalyst -> end_consult; } dot Caption: Troubleshooting workflow for minimizing protodeborylation.

Step-by-Step Methodologies
Step 1: Evaluate and Optimize the Base

The choice and concentration of the base are critical, as protodeborylation is often a base-catalyzed process.[4][5]

  • Rationale: Strong bases and high pH can accelerate the formation of the reactive arylboronate anion, which is prone to protodeborylation.[4]

  • Troubleshooting Actions:

    • Use a Weaker Base: If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Organic bases can also be an option.

    • Reduce Base Equivalents: Titrate down the equivalents of the base used. It is crucial to find a balance where the cross-coupling reaction proceeds efficiently, but the rate of protodeborylation is minimized.

    • Consider Fluoride Bases: In some cases, fluoride sources like CsF or KF can be effective in promoting the Suzuki coupling while minimizing protodeborylation, especially when base-sensitive functional groups are present.[7]

Step 2: Modify the Solvent System

The solvent plays a crucial role in the speciation and stability of the boronic acid.

  • Rationale: The presence of water is often necessary for the formation of the active boronate species in Suzuki couplings, but it is also the proton source for protodeborylation.[1] Anhydrous conditions can suppress this side reaction.

  • Troubleshooting Actions:

    • Minimize Water Content: If using an aqueous solvent mixture (e.g., dioxane/water, THF/water), try reducing the amount of water.

    • Anhydrous Conditions: For particularly sensitive substrates, switching to anhydrous conditions may be beneficial. Note that this may require the use of boronic esters and specific catalyst systems.[8]

    • Aprotic Solvents: Employing aprotic solvents like dioxane, THF, DMF, or toluene is standard practice for Suzuki reactions.[2]

Step 3: Adjust Reaction Temperature and Time
  • Rationale: Higher temperatures can increase the rate of both the desired reaction and the undesired protodeborylation.[9]

  • Troubleshooting Actions:

    • Lower the Temperature: Attempt the reaction at a lower temperature. This may require a longer reaction time, but it can significantly reduce the extent of protodeborylation.

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time, avoiding prolonged heating after the desired product has formed.

Step 4: Utilize Boronic Acid Derivatives

If modifying the reaction conditions is insufficient, protecting the boronic acid functionality is a powerful strategy.

  • Rationale: Boronic esters (e.g., pinacol esters), trifluoroborates, and MIDA boronates are more stable than the corresponding boronic acids and can act as "slow-release" sources of the active boronic acid under the reaction conditions.[1][2][8] This keeps the concentration of the free, unstable boronic acid low, thus minimizing protodeborylation.[1][8]

  • Troubleshooting Actions:

    • Synthesize the Pinacol Ester: Convert your boronic acid to its pinacol ester derivative before the coupling reaction.

    • Use Trifluoroborates or MIDA Boronates: These air-stable derivatives are excellent alternatives for unstable boronic acids.[10]

DerivativeKey Advantage
Pinacol Esters Improved stability, commercially available for many boronic acids.[2]
Trifluoroborates Slow hydrolysis to the boronic acid under alkaline conditions.[2]
MIDA Boronates Highly stable and allow for controlled, slow release of the boronic acid.[1]
Step 5: Optimize the Catalyst System
  • Rationale: A highly active catalyst system can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeborylation side reaction.[1]

  • Troubleshooting Actions:

    • Use High-Activity Catalysts: Employ modern, highly active palladium precatalysts and ligands (e.g., biarylphosphine ligands) that can promote the reaction at lower temperatures and shorter times.[10]

    • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading might drive the desired reaction to completion more quickly.

    • Consider Additives: In some cases, additives like Ag₂O or copper salts can accelerate the cross-coupling reaction.[1]

Section 3: Frequently Asked Questions (FAQs)

Q4: Can I quantify the extent of protodeborylation in my reaction mixture?

A4: Yes. The most common methods for quantifying protodeborylation are:

  • NMR Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the protodeborylated byproduct by integrating characteristic signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique allows for the separation and quantification of the components in your reaction mixture, providing accurate data on the relative amounts of product and byproduct.

  • GC-MS (Gas Chromatography-Mass Spectrometry): If your compounds are volatile, GC-MS is another excellent quantitative method.

Q5: Are there any structural features in my boronic acid that make it more susceptible to protodeborylation?

A5: Yes, several structural motifs are known to accelerate protodeborylation:

  • Electron-Withdrawing Groups: Arylboronic acids with strong electron-withdrawing groups can be more prone to protodeborylation under basic conditions.[6]

  • Ortho-Substituents: The presence of substituents at the ortho position, particularly halogens, can significantly increase the rate of protodeborylation.[6]

  • Heteroaromatic Systems: Certain heteroaryl boronic acids, especially those with a nitrogen atom adjacent to the boronic acid (e.g., 2-pyridylboronic acid), are notoriously unstable.[1][2]

Q6: I am performing a Suzuki-Miyaura coupling with N-(2,5-dibromophenyl)acetamide. What specific recommendations would you give?

A6: For the Suzuki coupling of N-(2,5-dibromophenyl)acetamide with an arylboronic acid, consider the following starting points:

  • Catalyst: A robust Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst system with a suitable phosphine ligand.

  • Base: Start with a moderately weak base like K₃PO₄.

  • Solvent: A mixture of 1,4-dioxane and water.

  • Temperature: Begin at a moderate temperature (e.g., 80-90 °C) and monitor the reaction closely. If protodeborylation of the arylboronic acid is observed, systematically apply the troubleshooting steps outlined above, starting with lowering the temperature and then considering a weaker base or using a boronic ester.

References

Validation & Comparative

A Senior Application Scientist's Guide to NMR Analysis of Mono- and Di-substituted 2-(2,5-dibromophenyl)acetic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Regiochemical Precision

In the realms of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry and regiochemistry—is paramount. The introduction of a single substituent to an aromatic ring can dramatically alter a compound's biological activity, solubility, and material properties. Consequently, the unambiguous structural elucidation of reaction products is not merely an academic exercise but a critical step in the development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining molecular structure in solution. Its ability to probe the chemical environment of individual nuclei provides unparalleled insight into atomic connectivity and spatial relationships. This guide offers a practical, in-depth comparison of the NMR analysis of products resulting from substitution reactions on 2-(2,5-dibromophenyl)acetic acid. We will explore how one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques are synergistically employed to distinguish between potential mono- and di-substituted isomers, providing researchers with a robust framework for structural verification.

The Synthetic Challenge: Predicting Substitution on a Deactivated Ring

To frame our analysis, we consider a representative electrophilic aromatic substitution reaction on this compound. The starting material possesses a deactivated aromatic ring due to the electron-withdrawing nature of the two bromine atoms and the carboxylic acid group. This deactivation makes further substitution challenging, but also makes the precise identification of any resulting products critical.

An incoming electrophile (E+) could theoretically substitute at one of the three available positions on the phenyl ring (C3, C4, or C6), leading to a mixture of mono-substituted products. Distinguishing these isomers is a classic analytical challenge perfectly suited for NMR spectroscopy.

G cluster_start Starting Material cluster_products Potential Mono-Substituted Products SM This compound P1 Product A (C4-Substituted) SM->P1 + E+ P2 Product B (C3-Substituted) SM->P2 + E+ P3 Product C (C6-Substituted) SM->P3 + E+

Figure 1. A generalized reaction scheme illustrating the potential formation of three distinct mono-substituted isomers from the starting material, this compound.

Foundational NMR Principles for Aromatic Systems

A robust interpretation of the NMR spectra for these compounds relies on a few core principles:

  • ¹H Chemical Shifts: Protons on an aromatic ring, known as aryl protons, typically resonate in the 6.5-8.0 ppm region of the ¹H NMR spectrum[1][2][3]. Their precise chemical shift is modulated by the electronic effects of the ring substituents. Electron-withdrawing groups (like bromine) deshield nearby protons, shifting their signals downfield (to higher ppm values).

  • ¹³C Chemical Shifts: Aromatic carbons absorb in the 120-150 ppm range in a ¹³C NMR spectrum[1][2]. The number of distinct signals directly reflects the molecule's symmetry; for an asymmetrically substituted ring, each carbon will produce a unique signal[2][4].

  • Spin-Spin (J) Coupling: This phenomenon provides direct evidence of connectivity. Protons on adjacent carbons (ortho relationship) exhibit strong coupling (³J ≈ 7–10 Hz), while protons separated by three bonds (meta relationship) show weaker coupling (⁴J ≈ 2–3 Hz). Para coupling (⁵J) is typically negligible and often not resolved[5]. This difference in coupling constants is a cornerstone of substitution pattern analysis.

Step 1: Characterization of the Starting Material

Before analyzing the products, a complete assignment of the starting material, this compound, is essential. This provides the baseline spectrum from which all changes are measured.

Predicted NMR Data for this compound

The aromatic region of the starting material features an AMX spin system, a classic pattern for a 1,2,4-trisubstituted benzene ring. We expect to see three distinct signals for the three aromatic protons (H3, H4, and H6).

  • H3: Coupled only to H4 (ortho). Expected pattern: Doublet.

  • H4: Coupled to H3 (ortho) and H6 (meta). Expected pattern: Doublet of doublets.

  • H6: Coupled only to H4 (meta). Expected pattern: Doublet.

The ¹³C NMR spectrum is expected to show 8 unique signals: 6 for the aromatic carbons (due to the lack of symmetry) and 2 for the acetic acid side chain (-CH₂- and -COOH).

Assignment Predicted ¹H Data Predicted ¹³C Data
H3Doublet (d), J ≈ 8.5 HzC1 (ipso-CH₂)
H4Doublet of doublets (dd), J ≈ 8.5, 2.5 HzC2 (ipso-Br)
H6Doublet (d), J ≈ 2.5 HzC3
-CH₂-Singlet (s)C4
-COOHBroad Singlet (br s)C5 (ipso-Br)
C6
-CH₂-
-COOH

Table 1. Predicted ¹H and ¹³C NMR characteristics for the starting material, this compound.

Step 2: Comparative Analysis of Mono-Substituted Products

Now, we will compare the predicted NMR data for our three hypothetical mono-substituted products. The introduction of a new substituent "E" dramatically alters the ¹H NMR spectrum in the aromatic region, providing clear, diagnostic fingerprints for each isomer.

Product A: C4-Substitution (1,2,4,5-Tetrasubstituted)

If substitution occurs at the C4 position, the remaining aromatic protons (H3 and H6) are no longer coupled to each other. They are separated by four bonds and two substituents.

  • Diagnostic ¹H NMR Signature: The complex AMX pattern collapses into two distinct singlets . This is the most definitive indicator of C4 substitution.

Product B: C3-Substitution (1,2,3,5-Tetrasubstituted)

If substitution occurs at the C3 position, the remaining protons (H4 and H6) are meta to each other.

  • Diagnostic ¹H NMR Signature: The spectrum will show two doublets , each with a small meta-coupling constant (J ≈ 2-3 Hz).

Product C: C6-Substitution (1,2,5,6-Tetrasubstituted)

If substitution occurs at the C6 position, the remaining protons (H3 and H4) are ortho to each other.

  • Diagnostic ¹H NMR Signature: The spectrum will show two doublets , each with a large ortho-coupling constant (J ≈ 7-10 Hz).

Product Isomer Remaining Protons Coupling Predicted ¹H NMR Aromatic Pattern
Starting MaterialH3, H4, H6Ortho & Meta1 doublet, 1 doublet of doublets, 1 doublet
Product A (C4-Subst.) H3, H6NoneTwo Singlets
Product B (C3-Subst.) H4, H6Meta (⁴J)Two Doublets (J ≈ 2-3 Hz)
Product C (C6-Subst.) H3, H4Ortho (³J)Two Doublets (J ≈ 7-10 Hz)

Table 2. Comparative guide to the diagnostic ¹H NMR splitting patterns for potential mono-substituted products. The pattern in the aromatic region provides an unambiguous fingerprint for each isomer.

Step 3: Definitive Assignment with 2D NMR

While ¹H NMR splitting patterns provide powerful evidence, 2D NMR techniques like COSY and HSQC offer irrefutable proof of assignments, which is a cornerstone of trustworthy and self-validating data.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between two signals in a COSY spectrum confirms that those protons are coupled. For Product C, a clear cross-peak would be observed between the two aromatic doublets, confirming their ortho relationship. For Product B, a much weaker cross-peak might be visible for the meta coupling. For Product A, there would be no cross-peaks between the two aromatic singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to. It allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum. This is particularly useful for confirming that the signals observed in the ¹H spectrum indeed belong to the aromatic ring.

G cluster_workflow NMR Analysis Workflow A Acquire 1D ¹H Spectrum B Analyze Splitting Pattern (Table 2) A->B C Hypothesize Isomer B->C D Acquire 2D COSY C->D Confirmation F Acquire 2D HSQC C->F Confirmation E Confirm ¹H-¹H Connectivity (or lack thereof) D->E H Final Structure Confirmation E->H G Correlate ¹H to ¹³C F->G G->H

Figure 2. A self-validating workflow for structural elucidation. The initial hypothesis from the 1D ¹H NMR is rigorously tested and confirmed using 2D correlation experiments.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the final analysis is entirely dependent on the quality of the acquired data. The following is a standardized protocol for the analysis of substituted phenylacetic acid derivatives.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified analyte.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (e.g., on a 400 MHz spectrometer):

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Key Parameters:

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all nuclei, crucial for accurate integration).

      • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters:

      • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

      • Acquisition Time: ~1 second.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.

  • 2D NMR Acquisition (COSY & HSQC):

    • Use standard, gradient-selected (gs) pulse programs for both COSY and HSQC experiments.

    • Optimize the spectral width in both dimensions to cover only the regions of interest (e.g., 6.0-9.0 ppm in the proton dimension and 110-150 ppm in the carbon dimension for HSQC).

    • The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution; default parameter sets are often a good starting point.

Conclusion

The structural elucidation of substituted aromatic compounds is a task that demands precision and a multi-faceted analytical approach. As demonstrated with the case of this compound, a systematic analysis beginning with the foundational 1D ¹H NMR spectrum allows for the generation of a strong structural hypothesis based on highly diagnostic splitting patterns. This hypothesis is then rigorously and unequivocally confirmed through 2D COSY and HSQC experiments. This workflow, which combines predictive understanding of NMR principles with confirmatory 2D data, represents a robust, self-validating system for any researcher, scientist, or drug development professional tasked with the critical analysis of molecular structure.

References

A Comparative Guide to the Mass Spectrometry Characterization of Arylated 2-(2,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The arylation of 2-(2,5-dibromophenyl)acetic acid introduces significant analytical challenges. The presence of two bromine atoms, a carboxylic acid functional group, and an additional aromatic moiety necessitates a careful selection of mass spectrometry techniques to achieve comprehensive characterization. This guide will compare and contrast the most pertinent methodologies, providing the scientific rationale and detailed protocols to empower researchers in their analytical endeavors.

The Analytical Challenge: Understanding the Molecule

The structure of arylated this compound presents several key features that influence its mass spectrometric behavior:

  • Two Bromine Isotopes: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a distinctive 1:2:1 cluster for dibrominated species.[1] This isotopic signature is a powerful diagnostic tool for confirming the presence of two bromine atoms.

  • Carboxylic Acid Group: The polar and acidic nature of the carboxylic acid group makes the molecule non-volatile, posing a challenge for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) without prior derivatization.[2][3]

  • Aromatic Systems: The presence of multiple aromatic rings provides stability to the molecular ion, but also directs fragmentation pathways.[4]

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount for the successful mass spectrometric analysis of arylated this compound. Here, we compare the most relevant hard and soft ionization methods.

Ionization TechniquePrincipleSuitability for Arylated this compoundAdvantagesDisadvantages
Electron Ionization (EI) A hard ionization technique that uses high-energy electrons to ionize the sample, often leading to extensive fragmentation.[5]Suitable for GC-MS analysis after derivatization. Provides detailed structural information through fragmentation patterns.Rich fragmentation spectra aiding in structural elucidation.[6] Established libraries for comparison (though unlikely for this specific compound).Often results in a weak or absent molecular ion peak, making molecular weight determination difficult.[7] Requires derivatization to increase volatility.[2]
Electrospray Ionization (ESI) A soft ionization technique that generates ions from a solution, ideal for polar and non-volatile molecules.[8]Highly suitable for direct analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).Minimal fragmentation, preserving the molecular ion.[9] High sensitivity.[10] Directly compatible with LC for complex mixture analysis.[11]Provides limited structural information from fragmentation without tandem MS (MS/MS).
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser.[12]Can be used for direct analysis, though less common for small molecules of this type compared to ESI.High sensitivity and tolerance to salts.[13] Can be useful for high-throughput screening.Matrix interference can be an issue in the low mass range.[14] Spot-to-spot variability can affect reproducibility.[15]
Atmospheric Pressure Chemical Ionization (APCI) A technique that ionizes the sample in the gas phase at atmospheric pressure, suitable for less polar compounds than ESI.[11]Potentially suitable for LC-MS analysis, may offer complementary information to ESI.Can ionize compounds that are not efficiently ionized by ESI. Compatible with LC.Can produce more fragmentation than ESI.
Recommendation:

For a comprehensive characterization, a dual approach is recommended:

  • LC-ESI-MS/MS: This will provide an accurate molecular weight determination and fragmentation data for structural confirmation without the need for derivatization. ESI in negative ion mode is particularly effective for carboxylic acids, readily forming the [M-H]⁻ ion.[10][16]

  • GC-EI-MS: Following derivatization of the carboxylic acid group, this technique will yield detailed fragmentation patterns that are highly informative for elucidating the structure of the aromatic backbone and the positions of the aryl and dibromo substituents.[17]

Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis

This protocol outlines the direct analysis of arylated this compound.

Workflow Diagram:

LC_ESI_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve sample in Methanol/Water (1:1) B Inject into LC System A->B C C18 Reverse-Phase Separation B->C D Electrospray Ionization (Negative Mode) C->D E Full Scan MS (Determine [M-H]⁻) D->E F Tandem MS (MS/MS) (Fragment [M-H]⁻) E->F G Identify Molecular Ion & Isotopic Pattern F->G H Analyze Fragmentation Spectrum G->H GC_EI_MS_Workflow cluster_prep Derivatization cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Esterification of Carboxylic Acid (e.g., with Diazomethane or Silylation with BSTFA) B Sample Cleanup & Concentration A->B C Inject into GC System B->C D Capillary Column Separation (e.g., DB-5ms) C->D E Electron Ionization (EI) (70 eV) D->E F Acquire Mass Spectrum E->F G Identify Molecular Ion (of derivative) F->G H Interpret Fragmentation Pattern G->H ESI_Fragmentation parent [M-H]⁻ (Arylated 2-(2,5-dibromophenyl)acetate) frag1 [M-H-CO₂]⁻ (Loss of Carbon Dioxide) parent->frag1 - CO₂ frag2 [M-H-Br]⁻ (Loss of Bromine) parent->frag2 - Br frag3 [M-H-C₂H₂O₂]⁻ (Loss of Acetic Acid Moiety) parent->frag3 - CH₂COOH

References

Comparative Guide to HPLC Methods for Purity Analysis of 2-(2,5-dibromophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

2-(2,5-dibromophenyl)acetic acid and its derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in a pharmaceutical production chain, ensuring the purity of these intermediates is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final drug product[1][2]. The presence of impurities, even at trace levels, can originate from starting materials, by-products, or degradation and may impact the stability and therapeutic effect of the API[2].

This guide provides an in-depth comparison of analytical methods for the purity determination of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method selection, compare a robust reversed-phase HPLC method with alternative chromatographic techniques, and provide detailed, actionable protocols for immediate implementation in a research or quality control setting.

The Rationale for HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and semi-volatile pharmaceutical compounds[3]. For an analyte like this compound, HPLC is particularly suitable for several key reasons:

  • Analyte Characteristics: The molecule possesses a carboxylic acid group and a dibrominated phenyl ring. This structure makes it non-volatile, rendering Gas Chromatography (GC) difficult without a derivatization step. The phenyl ring acts as a strong chromophore, making it ideal for UV detection, a common and robust HPLC detector.

  • High Resolution: Pharmaceutical purity analysis often requires the separation of structurally similar impurities. HPLC, with its vast array of available stationary and mobile phases, offers high resolving power to separate the main component from process-related impurities and degradation products.

  • Versatility and Robustness: HPLC methods are highly versatile and can be adapted to a wide range of analytes. Reversed-phase HPLC, in particular, is a robust technique that is well-understood and easily transferable between laboratories, which is critical in drug development.

Method Comparison: Finding the Optimal Analytical Approach

No single analytical method is universally perfect. The choice depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or orthogonal method validation. Here, we compare three distinct chromatographic approaches.

Method 1 (Primary): Ion-Suppression Reversed-Phase HPLC (RP-HPLC)

This is the workhorse method for acidic analytes. The core principle is to control the mobile phase pH to suppress the ionization of the carboxylic acid group. By adding an acid (like phosphoric or formic acid) to the mobile phase to lower the pH well below the analyte's pKa, the carboxylic acid exists predominantly in its neutral, protonated form (-COOH). This uncharged form has a higher affinity for the nonpolar stationary phase (e.g., C18), resulting in better retention, improved peak shape, and reproducible chromatography[4][5].

Method 2 (Alternative): Mixed-Mode HPLC

Mixed-mode chromatography utilizes stationary phases with both reversed-phase (e.g., C18) and ion-exchange functionalities. This approach offers a unique and powerful selectivity. For this compound, a column combining reversed-phase and weak anion-exchange mechanisms can be employed[6]. This allows for separation based on both the hydrophobicity of the molecule and the ionic interaction of the carboxylate group, providing a different elution order and potentially resolving impurities that co-elute in a standard RP-HPLC method[7].

Method 3 (Orthogonal): Gas Chromatography with Derivatization (GC-FID/MS)

Gas Chromatography is a powerful separation technique, especially for volatile and thermally stable compounds[3]. Since aromatic carboxylic acids are not readily volatile, a derivatization step is required to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl or silyl ester). While this adds a sample preparation step, GC offers very high efficiency and can serve as an excellent orthogonal method to confirm purity results obtained by HPLC[4]. Coupling with a Mass Spectrometer (GC-MS) provides definitive identification of impurities.

Data Summary: Comparison of Analytical Methods
ParameterMethod 1: Ion-Suppression RP-HPLCMethod 2: Mixed-Mode HPLCMethod 3: GC with Derivatization
Principle Partition based on polarity; ionization of acid is suppressed.Combination of reversed-phase and weak anion-exchange mechanisms.Partition based on boiling point and polarity in a gaseous mobile phase.
Stationary Phase Octadecylsilane (C18)Mixed-phase with C18 and anion-exchange functional groups.Polysiloxane-based (e.g., DB-5, HP-5ms)
Mobile Phase Acetonitrile / Acidified Water (e.g., 0.1% H₃PO₄)Acetonitrile / Buffered Water (e.g., Formate or Acetate buffer)Inert Gas (Helium or Hydrogen)
Sample Prep Dissolution in mobile phase or suitable solvent.Dissolution in mobile phase or suitable solvent.Derivatization (e.g., esterification) followed by dissolution in an organic solvent.
Pros Robust, reproducible, widely used, excellent peak shape for acids.Unique selectivity, can resolve difficult impurity pairs.High efficiency, orthogonal to HPLC, definitive identification with MS.
Cons May have limited selectivity for certain polar impurities.Method development can be more complex; column availability is more limited.Requires extra sample preparation step; analyte must be thermally stable after derivatization.

Detailed Experimental Protocol: Method 1 (RP-HPLC)

This section provides a self-validating protocol for the purity analysis of this compound using ion-suppression RP-HPLC.

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Phosphoric Acid (H₃PO₄): ACS grade or higher, ~85%.

  • Reference Standard: this compound of known high purity (e.g., >99.5%).

  • Sample: Batch of this compound to be tested.

Chromatographic Conditions
  • Column: L1 type C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v). (Prepare by adding 1.0 mL of H₃PO₄ to 1 L of water and mix well).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: Diode Array Detector (DAD) monitoring at 225 nm.

  • Injection Volume: 10 µL.

  • Run Time: 35 minutes.

Solution Preparation
  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Reference Standard Solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions.
Theoretical Plates (N) NLT 5000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and detector.
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test. If the criteria are met, proceed.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Reference Standard Solution.

  • Inject the Sample Solution in duplicate.

  • After the sequence, process the chromatograms. Calculate the purity of the sample using the area percent method.

Calculation (Area %): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final purity reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting Sample Receive Sample PrepSolutions Prepare Sample & Standard Solutions (0.5 mg/mL) Sample->PrepSolutions RefStd Reference Standard RefStd->PrepSolutions PrepMobilePhase Prepare Mobile Phase (0.1% H3PO4 in H2O/ACN) Equilibrate System Equilibration PrepMobilePhase->Equilibrate SST System Suitability Test (5 Injections of Standard) PrepSolutions->SST Equilibrate->SST SST->SST Analyze Inject Blank, Standard, and Sample Solutions SST->Analyze SST Passes? Integrate Integrate Chromatograms Analyze->Integrate Calculate Calculate Purity (Area %) and SST Parameters Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

For the routine purity analysis of this compound derivatives, the ion-suppression reversed-phase HPLC method stands out as the most robust, reliable, and transferable approach. It provides excellent peak shape and reproducibility, which are paramount for quality control environments. However, for comprehensive impurity profiling or in cases where co-elution is suspected, employing an orthogonal method is crucial. Mixed-mode HPLC offers a powerful alternative with unique selectivity, while GC-MS after derivatization provides an unparalleled level of efficiency and definitive impurity identification. The selection of a method should always be guided by the specific analytical objective and validated to be fit for its intended purpose.

References

A Senior Application Scientist's Guide to Regiocontrol: Selective Functionalization of 2,5-Dibromophenyl vs. 2,4-Dibromophenyl Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, dihalogenated aromatic compounds are indispensable building blocks.[1] They serve as versatile scaffolds, allowing for the sequential and controlled introduction of different functional groups to construct complex molecular architectures.[2] However, the isomeric relationship between these building blocks is not trivial; the substitution pattern profoundly dictates the molecule's electronic and steric properties, thereby governing the regiochemical outcome of subsequent reactions.

This guide provides an in-depth comparison of two common, yet distinct, building blocks: 2,5-dibromophenyl and 2,4-dibromophenyl systems. We will explore the underlying principles that control their reactivity and provide field-proven protocols to achieve selective functionalization, empowering chemists to make informed decisions in their synthetic design.

The Electronic and Steric Landscape: A Tale of Two Isomers

The fundamental difference in the synthetic utility of 2,5- and 2,4-dibromophenyl derivatives arises from their inherent symmetry and the resulting electronic environment of the carbon-bromine (C-Br) bonds.

  • 2,5-Dibromophenyl Derivatives (Symmetrical): In a simple 1,4-dibromobenzene, the two bromine atoms are chemically equivalent. This symmetry presents the primary challenge: achieving selective mono-functionalization over di-functionalization. The reactivity of the second C-Br bond is altered after the first substitution, but controlling the initial reaction to stop cleanly at the mono-substituted stage requires careful tuning of reaction conditions.

  • 2,4-Dibromophenyl Derivatives (Asymmetrical): This isomer possesses two chemically distinct C-Br bonds from the outset. The C4-Br bond is para to the C2-Br, while the C2-Br bond is ortho to the C4-Br. This asymmetry is the key to their selective functionalization. Generally, the C4 position is less sterically hindered and more electronically activated towards oxidative addition in palladium catalysis, making it the more reactive site in many cross-coupling reactions.

Below is a diagram illustrating the distinct positions on each scaffold.

G sub 2,4-Dibromoaryl reagent1 ArB(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) sub->reagent1 Step 1 (Selective at C4) prod1 4-Aryl-2-bromoaryl reagent1->prod1 reagent2 Ar'B(OH)2 Pd Catalyst Base, Heat prod1->reagent2 Step 2 (Functionalize C2) prod2 2,4-Diarylaryl reagent2->prod2

References

A Senior Application Scientist’s Guide to the 2,5-Substitution Pattern: A Strategic Advantage in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, navigating the vast expanse of chemical space to identify novel, effective, and safe therapeutic agents is the central challenge. The strategic selection of a core scaffold and its substitution pattern is a critical decision that profoundly influences a molecule's synthetic accessibility, its absorption, distribution, metabolism, and excretion (ADME) profile, and its ultimate interaction with a biological target. Among the myriad of structural motifs, the 2,5-substitution pattern on five-membered heterocyclic rings—such as furans, thiophenes, and pyrroles—has emerged as a privileged and powerful tool in drug discovery.

This guide provides an in-depth analysis of the distinct advantages conferred by the 2,5-substitution pattern. We will move beyond simple descriptions to explore the underlying causality, offering field-proven insights into why this specific arrangement is frequently a superior choice for the synthesis of bioactive molecules. We will dissect its benefits from the perspectives of synthetic strategy, pharmacokinetic optimization, and pharmacodynamic engagement, supported by experimental data and direct comparisons with alternative substitution patterns.

The Strategic Advantage in Synthesis: Accessibility and Versatility

The synthetic tractability of a scaffold is paramount; a brilliant molecular design is of little practical value if it cannot be synthesized efficiently and scalably. The 2,5-substitution pattern on common five-membered heterocycles offers significant synthetic advantages, primarily rooted in the inherent electronic properties of these rings. The positions adjacent to the heteroatom (the α-carbons, C2 and C5) are often the most reactive sites for electrophilic substitution and metallation, providing a direct and predictable pathway for functionalization.

This inherent reactivity allows for the development of robust and high-yielding synthetic protocols. For instance, many modern synthetic methods, including metal-free and catalyst-free approaches, have been developed to specifically target these positions, simplifying the construction of diverse molecular libraries.[1][2] This contrasts with the synthesis of other substitution patterns (e.g., 2,4- or 3,4-), which can require more complex, multi-step sequences involving protecting groups or less reliable directing group strategies.[3][4]

G cluster_0 General Synthetic Workflow Start Readily Available Starting Materials (e.g., 1,4-Diketones, α-Amino Acids) Cyclization One-Pot or Stepwise Cyclization Reaction (e.g., Paal-Knorr, Hantzsch) Start->Cyclization Core 2,5-Disubstituted Heterocyclic Core Cyclization->Core Div1 Diversification at C2 (e.g., Cross-Coupling) Core->Div1 Vector 1 Div2 Diversification at C5 (e.g., Cross-Coupling) Core->Div2 Vector 2 Final Diverse Library of Bioactive Candidates Div1->Final Div2->Final

Caption: General workflow for synthesizing 2,5-disubstituted heterocycles.

The 2,5-pattern provides two independent, spatially distant vectors for chemical modification. This allows chemists to systematically and independently tune different properties of the molecule. For example, one substituent can be optimized for target binding (pharmacodynamics) while the other is modified to improve solubility or metabolic stability (pharmacokinetics).

Experimental Protocol 1: Metal-Free Synthesis of 2,5-Disubstituted Thiazoles

This protocol, adapted from a reported metal-free method, exemplifies the straightforward synthesis of the 2,5-disubstituted thiazole core from readily available starting materials.[1]

Objective: To synthesize a 2-aryl-5-alkyl-disubstituted thiazole.

Materials:

  • N-benzoyl-L-alanine (1 equivalent)

  • Thionyl chloride (SOCl₂) (2 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equivalents)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of N-benzoyl-L-alanine (1 equiv.) in anhydrous DCM at room temperature, add SOCl₂ (2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC for the consumption of the starting material.

  • Add DBU (3 equiv.) to the mixture and continue stirring at room temperature for an additional 2 hours.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 2-phenyl-5-methylthiazole.

Self-Validation: The success of this one-pot reaction relies on the multiple roles of SOCl₂ as an activating agent and a sulfur source, followed by DBU-mediated cyclization and deoxygenation, providing a robust route to the target scaffold.[1]

Enhancing Pharmacokinetic Profiles: The Metabolic Stability Argument

A common failure point in drug development is unfavorable metabolic instability, where a promising compound is rapidly cleared by the body or, more dangerously, converted into reactive, toxic metabolites.[5] The thiophene ring is a classic example of a "toxicophore," where cytochrome P450-mediated oxidation can lead to the formation of reactive S-oxides and epoxides that covalently bind to macromolecules, causing toxicity.[6]

The 2,5-substitution pattern provides a direct and effective strategy to mitigate this risk. By placing a substituent at the C5 position (the other α-carbon), a primary site of metabolic oxidation is blocked. This forces metabolism to occur at less reactive positions or through alternative, often safer, pathways.

G cluster_0 Unsubstituted Thiophene cluster_1 2,5-Disubstituted Thiophene Unsub Unsubstituted Thiophene Ox CYP450 Oxidation Unsub->Ox Reactive Reactive Metabolite (S-oxide, Epoxide) Ox->Reactive Adduct Macromolecular Adducts (Toxicity) Reactive->Adduct Sub 2,5-Disubstituted Thiophene Ox2 CYP450 Oxidation Sub->Ox2 Blocked Metabolic Oxidation BLOCKED at C5 Ox2->Blocked

Caption: Metabolic bioactivation vs. metabolic blocking via 5-substitution.

Experimental data clearly supports this principle. Studies comparing a series of 2-acetylthiophenes found that substitution at the C5 position significantly reduced the formation of reactive metabolites trapped as glutathione (GSH) adducts.[6]

Substitution PatternSubstituent at C5Relative GSH Adduct Level (%)Reference
2-AcetylthiopheneH (unsubstituted)100[6]
2-Acetyl-5-chlorothiopheneCl45[6]
2-Acetyl-5-bromothiopheneBr20[6]
2-Acetyl-5-methylthiopheneCH₃Not Detected[6]
(Data conceptualized and normalized from descriptive findings in the cited source for illustrative purposes)

This "metabolic blocking" strategy is a key advantage of the 2,5-disubstitution pattern, enabling the retention of a useful pharmacophore like thiophene while engineering out its inherent liabilities.

Optimizing Pharmacodynamics: Geometry and Receptor Engagement

The interaction between a drug and its target receptor is governed by principles of molecular recognition, where the three-dimensional shape and electrostatic complementarity are paramount.[7] The substitution pattern on a rigid ring system dictates the spatial orientation of the functional groups that interact with the receptor.

The 2,5-disubstitution pattern places substituents on opposite sides of the ring, creating a nearly linear vector. This geometry is exceptionally well-suited for molecules designed to span a binding site or to simultaneously engage two distinct sub-pockets within a receptor.[8] This linear arrangement provides a rigid, predictable scaffold to present key pharmacophoric elements at an optimal distance and orientation for high-affinity binding.

In contrast, other patterns like 2,4- or 3,4-substitution result in a "kinked" or angular geometry. While this may be desirable for certain targets, the linear nature of the 2,5-pattern is often more versatile and has proven effective across a wide range of target classes, from enzymes to G-protein coupled receptors.[9][10] This structural rigidity also reduces the entropic penalty upon binding compared to more flexible molecules, which can contribute to higher binding affinity.[8]

Caption: Linear 2,5-pattern enables optimal spanning of a binding site.

This principle is demonstrated in the design of potent enzyme inhibitors. For example, a series of 2,5-disubstituted furan derivatives containing a 1,3-thiazole moiety were found to be highly potent α-glucosidase inhibitors, with the most active compound exhibiting an IC₅₀ value of 0.645 µM, significantly more potent than the standard drug acarbose (IC₅₀ = 452.2 µM).[9] Molecular docking studies of these compounds suggest that the extended, linear conformation allows for crucial interactions deep within the enzyme's active site.[9]

Comparative Analysis with Other Disubstitution Patterns

To fully appreciate the advantages of the 2,5-pattern, a direct comparison with its 2,4- and 3,4-isomers is instructive.

Feature2,5-Disubstitution2,4-Disubstitution3,4-Disubstitution
Substituent Vector ~180° (Linear)~135° (Angular)~70° (Adjacent/Ortho-like)
Geometry Provides maximal spatial separation of substituents, ideal for spanning binding sites.Creates a distinct "kink" in the molecular shape. Can be useful for specific pocket geometries.Places substituents in close proximity, allowing for potential intramolecular interactions or chelation.
Synthetic Accessibility Generally high. Direct functionalization at the electronically activated α-positions is often possible.[1][2]More complex. Often requires multi-step procedures or specific directing groups to achieve regioselectivity.Often challenging. The β-positions (C3, C4) are typically less reactive than the α-positions.
Metabolic Profile Excellent. Allows for blocking of a primary metabolic hotspot (e.g., C5) while retaining a functionalization handle at C2.[6]Moderate. One α-position remains unsubstituted and potentially liable to metabolic attack.Moderate to Poor. Both α-positions remain open to metabolic oxidation, potentially leading to higher instability.
Bioactive Examples α-Glucosidase inhibitors, anti-inflammatory agents, antimicrobials.[9][11]Various kinase inhibitors where the angular shape is critical for fitting into the ATP-binding site.Catechol bioisosteres, certain classes of antivirals.

Conclusion

The 2,5-substitution pattern is not merely one option among many; it is a strategic choice that confers a powerful suite of advantages for the synthesis of bioactive molecules. Its superior synthetic accessibility allows for the rapid and efficient generation of diverse chemical libraries. Its geometry provides a rigid, linear scaffold ideal for optimizing drug-receptor interactions and achieving high binding affinity. Perhaps most critically in modern drug discovery, it offers an elegant and effective solution to the common problem of metabolic instability by enabling the strategic blockade of reactive sites. For researchers, scientists, and drug development professionals, a deep understanding and deliberate application of the 2,5-substitution pattern is a key strategy for designing safer, more effective, and more developable therapeutic candidates.

References

A Senior Application Scientist's Guide to Confirming Regioselectivity in Dibromoaromatic Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regiochemical Challenge in Modern Synthesis

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] Cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, provide a powerful toolkit for forging carbon-carbon bonds.[3][4] However, when faced with a non-symmetrical dibromoaromatic substrate, the reaction presents a critical challenge: regioselectivity. The ability to control which of the two C-Br bonds reacts is paramount, as is the ability to definitively prove the structure of the resulting product.

Failure to accurately determine the regiochemical outcome can lead to the mischaracterization of novel compounds, wasted resources in downstream processing, and flawed structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of the primary analytical techniques used to confirm regioselectivity. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to ensure your structural assignments are robust, reliable, and unambiguous.

The Analytical Gauntlet: From Initial Assessment to Absolute Proof

The journey to confirm the structure of a mono-coupled product from a dibromoaromatic starting material is a multi-step process. A typical workflow involves an initial assessment to confirm reaction success and product purity, followed by definitive structural elucidation to assign the regiochemistry.

G cluster_0 Synthesis & Initial Analysis cluster_1 Purification & Quantification cluster_2 Definitive Structural Elucidation Synthesis Dibromoaromatic Coupling Reaction TLC TLC / Crude LC-MS Synthesis->TLC Monitor Reaction Purification Column Chromatography / Prep-HPLC TLC->Purification Isolate Product(s) Quantification Analytical HPLC / GC-MS Purification->Quantification Assess Purity & Isomer Ratio NMR 1D & 2D NMR Spectroscopy Quantification->NMR Submit Pure Sample Xray Single-Crystal X-Ray Diffraction NMR->Xray For Ambiguous Cases or Absolute Proof

Caption: General workflow for reaction analysis and regiochemical confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is the most powerful and commonly used tool for determining the structure of organic molecules in solution. For regioisomers, which possess the same mass and often similar polarities, NMR is indispensable. However, the similarity of regioisomers means that a simple one-dimensional (1D) ¹H NMR spectrum is often insufficient for a conclusive assignment.[5] A multi-faceted approach employing both 1D and two-dimensional (2D) techniques is required.

1D NMR (¹H and ¹³C): The Initial Fingerprint
  • ¹H NMR: Provides the first look at the product's aromatic region. The key is to analyze the coupling patterns (splitting) and chemical shifts of the aromatic protons. Differences in the electronic environment of the protons in each regioisomer will lead to distinct, albeit often subtly different, spectra. Protons ortho to the newly introduced aryl group will typically be shielded compared to those ortho to the remaining bromine atom.

  • ¹³C NMR: Offers complementary information. The chemical shifts of the carbon atoms, particularly the ipso-carbons (the carbons directly attached to the substituents), are highly sensitive to their electronic environment. However, the lack of proton coupling and the low natural abundance of ¹³C can sometimes make assignments challenging without further experiments. A simple prediction based on chemical shifts can be a starting point, as the most electron-deficient carbon is often the preferred reaction site.[6][7]

2D NMR: Unraveling the Connectivity Puzzle

When 1D spectra are ambiguous, 2D NMR experiments are essential to definitively map the atomic connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through three bonds (³JHH).[8] It is invaluable for tracing the connectivity of adjacent protons in the aromatic ring system, helping to piece together fragments of the molecule.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[8][9] It allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum, which is a critical step before interpreting long-range correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the deciding experiment for regioisomer determination.[10][11] HMBC reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). By identifying a cross-peak between a proton with an unambiguous assignment (e.g., a proton on a substituent) and a carbon in the aromatic ring, you can lock down the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry, NOESY can also aid in regiochemistry assignment by showing correlations between atoms that are close in space, but not necessarily through bonds. A correlation between a proton on a substituent and a proton on the aromatic ring can provide powerful evidence for a specific regioisomer.[11][12]

G cluster_0 Isomer A: 1-Aryl-2,4-dibromobenzene cluster_1 Isomer B: 1-Aryl-3,5-dibromobenzene IsomerA IsomerA IsomerB IsomerB NodeA Proton H-a on Aryl Group NodeB Carbon C-1 NodeA->NodeB HMBC Correlation (2-bond, ²JCH) NodeC Carbon C-2 NodeA->NodeC HMBC Correlation (3-bond, ³JCH) NodeD Carbon C-6 NodeA->NodeD HMBC Correlation (3-bond, ³JCH) caption HMBC correlations from a known proton (H-a) can distinguish isomers.

Caption: Using HMBC to differentiate hypothetical regioisomers.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Optimize shimming to obtain sharp, symmetrical peaks.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans is necessary to achieve a good signal-to-noise ratio.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish ¹JCH correlations.

  • 2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment. This is often the longest experiment, so plan accordingly. Optimize the long-range coupling delay for expected ²JCH and ³JCH values (typically around 8-10 Hz).

  • Data Processing & Analysis: Process all spectra using appropriate software. Carefully analyze the cross-peaks in the 2D spectra to build a complete connectivity map of the molecule, confirming the regiochemistry.

Single-Crystal X-Ray Crystallography: The Unambiguous Answer

When NMR data is inconclusive or when absolute, irrefutable proof of structure is required (e.g., for a patent filing or publication), single-crystal X-ray crystallography is the gold standard.[13] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal.[14][15]

Causality of Confidence: Unlike spectroscopy, which infers structure from the magnetic properties of nuclei, crystallography provides a direct visualization of electron density, and thus, atomic positions. The result is not an interpretation, but a definitive structural map.

The primary limitation, however, is a significant one: the requirement for a high-quality single crystal.

Experimental Workflow: From Powder to Structure
  • Crystallization: This is the most critical and often challenging step. The purified compound must be induced to form well-ordered single crystals.

    • Method: Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques.

    • Solvent Screening: A wide range of solvents and solvent mixtures should be screened to find suitable conditions.

  • Crystal Mounting & Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. The crystal is then exposed to a focused beam of X-rays and rotated, with the resulting diffraction patterns recorded by a detector.[15]

  • Structure Solution and Refinement: The collected diffraction data is processed computationally. The positions of the atoms are determined from the electron density map, and the structural model is refined to best fit the experimental data.[14]

The output is a definitive molecular structure with precise bond lengths and angles, leaving no ambiguity about the compound's regiochemistry.

Chromatographic Techniques: Separation and Quantification

Chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are primarily tools for separation and quantification rather than de novo structural elucidation of isomers.[16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating regioisomers that often have slight differences in polarity. Once a separation method is developed, HPLC with UV detection can be used to determine the purity of an isolated isomer and, crucially, to calculate the ratio of regioisomers in the crude reaction mixture. This quantitative data is vital for assessing the selectivity of the coupling reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds.[17][18] The gas chromatograph separates the isomers, and the mass spectrometer provides the mass-to-charge ratio, confirming the molecular weight. While the fragmentation patterns of regioisomers can sometimes differ, they are often too similar for unambiguous identification without authentic standards for comparison.

The true power of these techniques lies in their ability to work in tandem with NMR. Once NMR has been used to definitively identify which peak corresponds to which isomer, HPLC or GC can be used as a rapid and reliable method for quantifying the regioselectivity of subsequent reactions under different conditions.

Comparison of Analytical Techniques

Technique Primary Use Confidence Level Sample Requirement Destructive? Key Advantage Key Limitation
1D NMR (¹H, ¹³C) Initial structural assessmentLow to Medium2-10 mg, solubleNoFast, provides initial fingerprintOften ambiguous for similar isomers[5]
2D NMR (COSY, HMBC) Definitive structure in solutionHigh to Very High5-15 mg, solubleNoElucidates full connectivity map[10]Can be time-consuming, requires expertise
X-Ray Crystallography Absolute proof of structureAbsoluteSingle, high-quality crystalNoUnambiguous 3D structure[13][14]Crystal growth can be difficult/impossible
HPLC Separation & QuantificationN/A (for structure)<1 mg, solubleNoExcellent for determining isomer ratiosCannot determine structure without standards
GC-MS Separation & MW confirmationLow (for structure)<1 mg, volatileYesHigh separation efficiency for volatilesIsomer fragmentation often too similar[18]

Conclusion: A Self-Validating Approach to Structural Integrity

Confirming the regioselectivity of dibromoaromatic couplings demands a rigorous, multi-technique approach. While a quick ¹H NMR may suggest a particular outcome, it rarely constitutes proof. The foundation of a trustworthy structural assignment is built upon the detailed connectivity map provided by 2D NMR experiments, particularly the HMBC. For cases of ambiguity or when the highest level of certainty is required, single-crystal X-ray crystallography provides the final, irrefutable answer. Chromatographic methods, once calibrated against structurally confirmed standards, serve as the essential tools for quantifying selectivity and ensuring purity. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can ensure the scientific integrity of their work and confidently build upon their synthetic achievements.

References

A Senior Application Scientist's Guide to Palladium Catalysis for the Synthesis of 2-(2,5-dibromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance

2-(2,5-dibromophenyl)acetic acid is a valuable halogenated building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials.[1] Its structure, featuring a phenylacetic acid core with two bromine atoms, provides multiple reaction sites for further functionalization, making it a key intermediate for more complex molecular architectures.[1] However, the efficient and high-yield synthesis of this compound presents a distinct challenge. The choice of catalytic system is paramount to navigate potential side reactions and achieve the desired regioselectivity and yield.

This guide provides a comparative analysis of various palladium catalyst systems for the synthesis of this compound and its analogues. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed, field-tested protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

Plausible Synthetic Strategies via Palladium Catalysis

The construction of the C(sp²)-C(sp³) bond in this compound can be approached through several palladium-catalyzed cross-coupling reactions. The two most prominent and logically sound strategies are the α-arylation of an acetic acid derivative and the Suzuki-Miyaura coupling.

G cluster_0 Synthetic Strategies cluster_1 Strategy A: α-Arylation cluster_2 Strategy B: Suzuki-Miyaura Coupling Start Target: this compound A_Start Aryl Halide (e.g., 1,4-dibromo-2-iodobenzene) A_Cat Pd Catalyst (e.g., Pd(OAc)₂/Ligand) A_Start->A_Cat Oxidative Addition A_Coupling Enolate of Acetic Acid Derivative A_Coupling->A_Cat Coupling A_Cat->Start Reductive Elimination B_Start 2,5-Dibromophenylboronic Acid B_Cat Pd Catalyst (e.g., Pd(PPh₃)₄) B_Start->B_Cat Transmetalation B_Coupling α-Haloacetate (e.g., Ethyl bromoacetate) B_Coupling->B_Cat Oxidative Addition B_Cat->Start Reductive Elimination + Hydrolysis

Figure 1: High-level overview of primary palladium-catalyzed routes to this compound.

Comparative Yield Analysis of Palladium Catalyst Systems

The selection of the palladium source and, critically, the supporting ligand, dictates the efficiency of the cross-coupling reaction. While a single study directly comparing multiple catalysts for the exact synthesis of this compound is not available, we can synthesize a robust comparison from studies on analogous substrates. The following table summarizes the performance of various catalyst systems in α-arylation and Suzuki-Miyaura coupling reactions relevant to this synthesis.

Reaction TypeCatalyst System (Precatalyst / Ligand)Typical Loading (mol%)BaseSolventTemp. (°C)Typical Yield (%)Advantages & RationaleDisadvantages & Considerations
α-Arylation Pd(OAc)₂ / NiXantphos1-2.5KN(SiMe₃)₂Toluene10080 - 93Highly effective for coupling aryl bromides and chlorides with aryl acetic acids; the wide bite angle of NiXantphos facilitates reductive elimination.[2][3]Requires a strong, non-nucleophilic base and strictly anhydrous conditions.[2]
α-Arylation Pd(tBu₃P)₂2EtMgClTHF6056 - 86Effective for α-arylation using a Grignard reagent for deprotonation; the bulky, electron-rich tBu₃P ligand promotes oxidative addition.[4][5]Requires stoichiometric use of a Grignard reagent, which can limit functional group tolerance.[5]
Suzuki Pd(PPh₃)₄2 - 5K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80 - 11060 - 95Commercially available, well-established, and effective for a wide range of aryl bromides.[1][6]Can be air-sensitive and may require higher catalyst loadings compared to more modern systems.[6]
Suzuki PdCl₂(dppf)1 - 3K₂CO₃, Na₂CO₃DME, Toluene/H₂O80 - 10085 - 98Highly stable and reliable catalyst; the dppf ligand imparts thermal stability and is effective for a broad range of substrates.[1][7]The catalyst can be more expensive than simpler systems.
Suzuki Pd(OAc)₂ / SPhos1 - 2K₃PO₄Toluene, Dioxane80 - 10090 - 99SPhos is a highly active Buchwald ligand, enabling lower catalyst loadings and coupling of challenging substrates, including aryl chlorides.[7]Ligands can be costly and are proprietary.

Mechanistic Insights: The Engine of Catalysis

Understanding the catalytic cycle is essential for troubleshooting and optimization. The Suzuki-Miyaura coupling, a robust method for this transformation, operates through a well-defined Pd(0)/Pd(II) cycle. The choice of ligand is critical as it influences the rates of the key steps in this cycle.[8][9]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd_ox Oxidative Addition (Ar-X) center pd_trans Ar-Pd(II)-Ar'(L₂) (Di-organopalladium) pd_ox->pd_trans Transmetalation (Ar'-B(OH)₂, Base) pd_trans->pd0 product Ar-Ar' (Coupled Product) pd_trans->product Reductive Elimination

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Causality Behind Ligand Choice:

  • Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl bromides (or chlorides). Electron-rich and sterically bulky phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or tri-tert-butylphosphine (P(tBu)₃), accelerate this step by stabilizing the electron-deficient Pd(0) center and promoting its insertion into the aryl-halide bond.[8][10]

  • Transmetalation: The transfer of the organic group from boron to palladium requires activation by a base.[11] The ligand's steric bulk can influence the accessibility of the metal center for this exchange.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky ligands that create a more crowded coordination sphere around the palladium center often promote reductive elimination, leading to faster catalyst turnover.[12]

Detailed Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and high yield based on established methodologies.

Protocol 1: Suzuki-Miyaura Coupling of 2,5-Dibromophenylboronic Acid

This protocol is adapted from standard, robust Suzuki-Miyaura conditions, prioritizing commercially available and stable catalysts.[1][13]

Workflow Diagram:

Protocol1 A 1. Assemble Reagents - 2,5-Dibromophenylboronic Acid - Ethyl 2-bromoacetate - PdCl₂(dppf) - K₂CO₃ B 2. Inert Atmosphere - Add reagents to flask - Evacuate & backfill with Argon (3x) A->B C 3. Add Solvent - Add degassed Toluene/H₂O (4:1) B->C D 4. Reaction - Heat to 90 °C - Stir for 12-16 h - Monitor by TLC/LC-MS C->D E 5. Workup & Hydrolysis - Cool, dilute with EtOAc - Wash with H₂O, brine - Add LiOH(aq) to hydrolyze ester D->E F 6. Purification - Acidify & extract product - Dry & concentrate - Purify via chromatography E->F

Figure 3: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromophenylboronic acid (1.0 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add degassed 4:1 toluene/water (0.2 M relative to the boronic acid) via syringe. Then, add ethyl 2-bromoacetate (1.2 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Hydrolysis: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine. Concentrate the organic layer under reduced pressure. To the crude ester, add a 3:1 mixture of THF/water followed by lithium hydroxide (LiOH, 3.0 equiv). Stir at room temperature for 4-6 hours until hydrolysis is complete.

  • Purification: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting solid by silica gel column chromatography to yield this compound.

Protocol 2: Palladium-Catalyzed α-Arylation of Phenylacetic Acid

This protocol is a conceptual adaptation for the target molecule based on the highly efficient methods developed by Walsh and others for the α-arylation of aryl acetic acids.[2][14] It assumes the availability of a suitable tri-halogenated precursor like 1,4-dibromo-2-iodobenzene.

Step-by-Step Methodology:

  • Reagent Setup: In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and NiXantphos (0.03 equiv) to an oven-dried vial. Add toluene, seal the vial, and stir for 10 minutes to form the pre-catalyst.

  • Reaction Assembly: In a separate oven-dried reaction tube, add phenylacetic acid (1.0 equiv) and 1,4-dibromo-2-iodobenzene (1.2 equiv). Bring the tube into the glovebox.

  • Base and Catalyst Addition: Add potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂, 2.2 equiv) to the reaction tube. Then, add the pre-catalyst solution via syringe.

  • Reaction: Seal the reaction tube with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath at 100 °C. Stir for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding 1M HCl until the solution is acidic. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Conclusion and Recommendations

For the synthesis of this compound, both Suzuki-Miyaura coupling and direct α-arylation represent viable and powerful strategies.

  • For Reliability and Substrate Availability: The Suzuki-Miyaura coupling using PdCl₂(dppf) is highly recommended. The catalyst is commercially available, robust, and the boronic acid and bromoacetate starting materials are generally accessible. This method offers a balance of high yield, operational simplicity, and reliability.[1]

  • For Highest Efficiency and Challenging Substrates: If facing challenges with reactivity, an α-arylation approach using a modern catalyst system like Pd(OAc)₂/SPhos or Pd(OAc)₂/NiXantphos should be considered.[2][7] These systems often provide higher turnover numbers and can overcome the steric or electronic hurdles posed by highly substituted substrates, albeit with potentially higher catalyst and ligand costs.

Ultimately, the optimal choice will depend on the specific project goals, including scale, budget, and the availability of starting materials. This guide provides the foundational data and procedural knowledge for researchers to successfully navigate the catalytic landscape and achieve an efficient synthesis of this important chemical intermediate.

References

A Strategic Guide to Harnessing the Unique Reactivity of 2-(2,5-Dibromophenyl)acetic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice of starting materials is a critical determinant of efficiency, selectivity, and the ultimate success of a synthetic campaign. Aryl halides, in particular, serve as foundational pillars for the construction of complex molecular architectures, largely through the advent of transition metal-catalyzed cross-coupling reactions. Among the vast array of available aryl halides, 2-(2,5-dibromophenyl)acetic acid emerges as a substrate of unique strategic value. This guide provides an in-depth technical comparison, elucidating the rationale for its selection over other aryl halides and offering experimental frameworks to leverage its distinct reactivity profile.

The Strategic Advantage of Dibromination: A Tale of Two Halogens

The primary rationale for employing this compound lies in the differential reactivity of its two bromine substituents. The presence of bromine atoms at both the ortho (C2) and para (C5) positions relative to the acetic acid moiety allows for sequential, site-selective functionalization, a feature not available in their monohalogenated counterparts.

The general reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl, a trend governed by the bond dissociation energies of the carbon-halogen bond.[1] Consequently, aryl bromides like this compound offer a desirable balance of reactivity—more readily activated than aryl chlorides, yet often more stable and cost-effective than aryl iodides.[2]

The key to unlocking the potential of this compound lies in exploiting the subtle yet significant differences in the steric and electronic environments of the C2 and C5 positions.

Electronic and Steric Differentiation

The bromine atom at the C5 position (para to the acetic acid group) is sterically unencumbered, making it more accessible to the bulky palladium catalyst complexes typically employed in cross-coupling reactions.[3] In contrast, the bromine at the C2 position (ortho to the acetic acid group) is subject to significant steric hindrance from the adjacent side chain.[2][4] This steric impediment can slow the rate of oxidative addition at the C2 position, often allowing for selective reaction at the C5 position under carefully controlled conditions.[5]

Furthermore, the electronic nature of the substituents can influence reactivity. The acetic acid group is moderately electron-withdrawing, which can activate the aryl ring towards oxidative addition.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the practical implications of these structural features, we will compare the expected performance of this compound with other representative aryl halides in three widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[6] When employing this compound, a judicious choice of reaction conditions can facilitate either selective mono-arylation or a double coupling to generate more complex structures.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideExpected ReactivityRationalePotential Outcome
This compound High (at C5), Moderate (at C2) The C5-Br bond is sterically accessible and electronically activated, favoring initial coupling. The C2-Br bond is sterically hindered, requiring more forcing conditions for reaction.[4]Selective mono-arylation at C5 under mild conditions; di-arylation under more forcing conditions.
2-Bromophenylacetic Acid Moderate to Low Significant steric hindrance from the ortho-acetic acid group impedes catalyst approach, leading to slower reaction rates and potentially lower yields.[3][5]Mono-arylation, but may require specialized bulky phosphine ligands and higher temperatures.[2]
4-Bromophenylacetic Acid High The para-bromo substituent is sterically unhindered, allowing for efficient coupling.High yield of the mono-arylated product under standard conditions.
2,5-Dichlorophenylacetic Acid Low The C-Cl bond is significantly less reactive than the C-Br bond, requiring more active catalysts, higher temperatures, and longer reaction times.[6]Di-arylation is possible but challenging; selective mono-arylation is difficult to achieve.

Experimental Protocol: Selective Suzuki-Miyaura Mono-Arylation of this compound at the C5 Position

This protocol is designed to favor the selective coupling at the less sterically hindered C5 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane/H₂O (10:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-arylated product.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-X_L2 Ar-Pd(II)-Br L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling provides a powerful means to introduce alkyne functionalities into aromatic systems.[7] The differential reactivity of the C-Br bonds in this compound is also evident in this transformation, allowing for selective alkynylation.

Table 2: Comparative Performance in Sonogashira Coupling

Aryl HalideExpected ReactivityRationalePotential Outcome
This compound High (at C5), Moderate (at C2) Similar to Suzuki coupling, the C5 position is more reactive due to lower steric hindrance.Selective mono-alkynylation at C5 is achievable with careful control of reaction time and temperature.
2-Bromophenylacetic Acid Moderate to Low The ortho-substituent sterically disfavors the reaction.Lower yields and longer reaction times are expected compared to the 4-bromo isomer.
4-Bromophenylacetic Acid High The unhindered para position allows for efficient coupling.High yield of the mono-alkynylated product.
2,5-Dichlorophenylacetic Acid Low C-Cl bonds are generally poor substrates for Sonogashira coupling under standard conditions.[8]Reaction is unlikely to proceed efficiently without specialized catalyst systems.

Experimental Protocol: Selective Sonogashira Mono-Alkynylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • THF (degassed)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

DOT Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine this compound, Pd(PPh3)4, and CuI in Schlenk flask. Inert_Atmosphere Evacuate and backfill with Argon (3x). Reactants->Inert_Atmosphere Solvent_Reagents Add degassed THF, Et3N, and terminal alkyne. Inert_Atmosphere->Solvent_Reagents Stir Stir at room temperature (8-12 hours). Solvent_Reagents->Stir Monitor Monitor progress by TLC or LC-MS. Stir->Monitor Filter Filter through Celite. Monitor->Filter Concentrate Concentrate filtrate. Filter->Concentrate Purify Purify by column chromatography. Concentrate->Purify

Caption: A streamlined workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[9][10] The steric and electronic factors of this compound again play a crucial role in directing the regioselectivity of this transformation.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Aryl HalideExpected ReactivityRationalePotential Outcome
This compound High (at C5), Moderate (at C2) The less hindered C5 position is favored for amination.Selective mono-amination at C5 is the likely outcome under controlled conditions.
2-Bromophenylacetic Acid Moderate to Low Steric hindrance from the ortho-substituent can be overcome with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), but may require higher temperatures.[11]Mono-amination is feasible but may require optimization of the ligand and base.
4-Bromophenylacetic Acid High The unhindered para position readily undergoes amination.High yield of the mono-aminated product.
2,5-Dichlorophenylacetic Acid Low Aryl chlorides are generally less reactive in Buchwald-Hartwig amination and require more specialized and often more expensive catalyst systems.[12]Difficult to achieve high yields without significant optimization.

The Role of the Acetic Acid Moiety

It is important to consider the influence of the acetic acid group. While it contributes to the steric environment of the C2-Br bond, its acidic proton can potentially interfere with the basic conditions often employed in cross-coupling reactions. Therefore, it may be advantageous to protect the carboxylic acid as an ester prior to the coupling reaction, followed by deprotection. However, with a suitable choice of a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃, the reaction can often proceed without protection. The carboxylate anion formed in situ has been reported to act as a directing group in some cross-coupling reactions, potentially influencing regioselectivity.[13]

Conclusion: A Versatile Platform for Molecular Diversification

This compound stands out as a strategically valuable building block due to the differential reactivity of its two bromine atoms. This inherent feature allows for a stepwise and regioselective approach to the synthesis of complex, multi-substituted aromatic compounds. By carefully controlling reaction conditions, researchers can selectively functionalize the more reactive C5 position, leaving the sterically hindered C2 position available for subsequent transformations. This capability provides a distinct advantage over monosubstituted aryl halides, which offer only a single point of modification, and dichlorinated analogs, which suffer from lower reactivity. The principles and protocols outlined in this guide provide a framework for harnessing the unique synthetic potential of this compound in the pursuit of novel molecular entities.

References

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